1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPFJXQFTCDJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562093 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31696-09-0 | |
| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Core Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has garnered significant attention in medicinal chemistry due to its structural complexity and conformational flexibility. This unique three-dimensional architecture allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets.[1] Consequently, the azepane motif is a privileged structure found in numerous FDA-approved drugs and a wide range of therapeutic candidates, exhibiting activities such as anticancer, antimicrobial, and anticonvulsant properties.[1][2] This guide focuses on a specific derivative, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, providing a comprehensive overview of its core basic properties, a plausible synthetic pathway, and its potential significance in the landscape of drug development.
Molecular Profile: this compound
This molecule incorporates several key functional groups that dictate its chemical behavior and potential biological activity: a benzyl-protected tertiary amine within the azepane ring, a ketone at the 5-position, and an ethyl ester at the 4-position. The interplay of these features results in a β-keto ester system within a seven-membered ring, a combination that presents both synthetic challenges and opportunities for diverse functionalization.
| Property | Value | Source |
| CAS Number | 31696-09-0 | [3][4][5] |
| Molecular Formula | C₁₇H₂₁NO₅ | [3][5] |
| Molecular Weight | 319.35 g/mol | [3][5] |
| Predicted pKa | The α-proton is acidic due to the adjacent carbonyl groups. | |
| Predicted Solubility | Likely soluble in organic solvents. | |
| Predicted LogP | Expected to be moderately lipophilic. |
Synthetic Pathway: A Strategic Approach via Dieckmann Condensation
The construction of the this compound core can be efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful cyclization reaction is a cornerstone in the synthesis of cyclic β-keto esters.[6][7][8] The logical disconnection of the target molecule suggests a linear diester as the key precursor.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a step-by-step methodology for the synthesis of this compound, predicated on established organic chemistry principles.
Step 1: Synthesis of the Diester Precursor
The synthesis would commence with a suitable N-benzylated amino acid derivative, which is then elaborated to the required linear diester precursor.
Step 2: Dieckmann Condensation
This crucial cyclization step forms the azepane ring and the β-keto ester functionality.
-
Reaction Setup: To a solution of a strong base, such as sodium ethoxide in anhydrous ethanol, under an inert atmosphere (e.g., argon or nitrogen), add the diester precursor dropwise at a controlled temperature (typically 0 °C to room temperature). The choice of base and solvent is critical to prevent side reactions like transesterification.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a proton source, such as dilute aqueous acid. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target molecule, this compound.
Caption: Proposed workflow for the synthesis.
Physicochemical Properties and Stability Considerations
The presence of the β-keto ester functionality in this compound imparts specific chemical properties that are crucial for its handling, storage, and potential formulation.
-
Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups (the α-carbon) is acidic and can be removed by a base to form a resonance-stabilized enolate. This is the key to the reactivity of this class of compounds.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The position of this equilibrium is influenced by the solvent and temperature.
-
Stability: β-keto esters can be susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions.[9] Cleavage of the ethyl ester can occur, and subsequent heating can lead to the loss of the carboxyl group as carbon dioxide. Therefore, careful control of pH and temperature is necessary during its synthesis, purification, and storage.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques would provide detailed information about the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would confirm the presence of the benzyl group, the ethyl ester, and the protons on the azepane ring. 2D NMR experiments like COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all signals.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. Strong C=O stretching frequencies would be observed for the ketone and the two ester carbonyls. The exact positions of these bands can provide insights into the degree of enolization and potential hydrogen bonding.[11]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Analysis of the fragmentation pattern could provide further structural information, such as the loss of the benzyl or ethyl groups.[12]
Potential Applications in Drug Discovery and Chemical Biology
While specific biological data for this compound is not yet publicly available, the structural motifs present suggest several avenues for investigation.
-
Scaffold for Library Synthesis: The reactive β-keto ester functionality serves as a handle for further chemical modifications. Alkylation or acylation at the α-carbon can be readily achieved, allowing for the generation of a library of derivatives for high-throughput screening.
-
Enzyme Inhibitors: The dicarbonyl system could act as a chelating agent for metal ions in the active sites of metalloenzymes.
-
Probes for Chemical Biology: The versatile chemistry of the β-keto ester allows for the introduction of reporter groups, such as fluorophores or biotin tags, creating chemical probes to study biological processes.
Given the broad range of biological activities reported for other azepane derivatives, it is plausible that this compound or its analogs could exhibit interesting pharmacological properties.[13][14] Further screening in various biological assays is warranted to explore its therapeutic potential.
Conclusion
This compound is a structurally interesting molecule that embodies the pharmacologically relevant azepane scaffold. Its synthesis, achievable through the reliable Dieckmann condensation, provides access to a versatile building block for further chemical exploration. The inherent reactivity of the β-keto ester functionality opens up numerous possibilities for the creation of diverse chemical libraries. While its specific biological properties remain to be elucidated, its structural features suggest it as a promising starting point for the development of novel therapeutic agents and chemical probes. Further investigation into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full potential in the field of drug discovery.
References
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The Infrared Absorption Spectra of Cyclic β-Ketoesters. (2020, August 4). Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one - Nepal Journals Online. (2021, March 1). Retrieved January 11, 2026, from [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Retrieved January 11, 2026, from [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (2019, January 15). Retrieved January 11, 2026, from [Link]
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Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved January 11, 2026, from [Link]
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Hydrolysis of esters - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]
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Electron impact mass spectrum with proposed fragmentation (a) and HR-MS - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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This compound - BOJNSCI 广东博精科技有限公司. (n.d.). Retrieved January 11, 2026, from [Link]
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23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 11, 2026, from [Link]
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Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. (n.d.). Retrieved January 11, 2026, from [Link]
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Dieckmann Reaction - Cambridge University Press. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic intermediate with significant potential in pharmaceutical development. The azepane scaffold is a privileged structure in medicinal chemistry, and this document delves into the core aspects of this specific derivative. We will explore a highly probable and efficient synthetic route, detail its physicochemical and spectroscopic properties, and discuss its emerging applications as a versatile building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.
Introduction: The Significance of the Azepane Scaffold
Seven-membered nitrogen-containing heterocycles, particularly the azepane core, represent a fascinating and increasingly important area of chemical space in drug discovery. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the increased conformational flexibility of the azepane ring allows for unique three-dimensional arrangements of substituents, enabling novel interactions with biological targets. This has led to the discovery of azepane-containing compounds with a wide range of biological activities, including potent agents for central nervous system (CNS) disorders and inflammatory diseases.[1][2]
This compound (CAS 31696-09-0) is a functionally rich derivative of this scaffold. The presence of a β-keto ester functionality, a carbamate protecting group, and an ester moiety makes it an exceptionally versatile intermediate for further chemical elaboration.[3] This guide will provide a detailed exploration of its synthesis, characterization, and potential applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31696-09-0 | [3] |
| Molecular Formula | C₁₇H₂₁NO₅ | [3] |
| Molecular Weight | 319.35 g/mol | [4] |
| Synonyms | Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, N-CBZ-5-OXOAZEPANE-4-CARBOXYLIC ACID ETHYL ESTER | [3] |
| Appearance | Predicted: Off-white to pale yellow solid | |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 72.9 Ų | [3] |
| Classification | Pharmaceutical Intermediate, Bulk Drug Intermediate | [3] |
Synthesis and Mechanism: A Focus on the Dieckmann Condensation
The structure of this compound, being a cyclic β-keto ester, strongly suggests that its synthesis is achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation.[5] This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of five- and six-membered rings, and can be effectively applied to the formation of seven-membered rings as well.
The proposed synthetic pathway involves the base-mediated cyclization of a suitably substituted acyclic diester. The causality behind this choice of reaction lies in its efficiency and high degree of control in forming the desired cyclic ketone.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound via Dieckmann Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Dieckmann condensations.[5][6]
Materials:
-
Acyclic diester precursor (e.g., Benzyl ethyl 4-(ethoxycarbonyl)but-2-enyl(2-ethoxy-2-oxoethyl)carbamate)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Strong base (e.g., Sodium ethoxide or Potassium tert-butoxide)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the acyclic diester precursor in anhydrous toluene.
-
Base Addition: While stirring under an inert atmosphere of nitrogen, add a strong base (e.g., sodium ethoxide) portion-wise at room temperature. The choice of a non-nucleophilic, sterically hindered base is critical to favor intramolecular cyclization over intermolecular side reactions.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material.[7]
-
Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a cold aqueous acid solution until the mixture is acidic (pH ~5-6). This step protonates the resulting enolate to yield the final β-keto ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the benzyl group (~7.3 ppm).- Methylene protons of the benzyl group (~5.1 ppm).- Protons of the ethyl ester group (quartet at ~4.2 ppm, triplet at ~1.2 ppm).- Protons on the azepane ring (complex multiplets in the range of 1.5-4.0 ppm).- A methine proton alpha to the ester and keto groups. |
| ¹³C NMR | - Carbonyl carbons of the ketone (~200-210 ppm), carbamate (~155 ppm), and ester (~170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Carbons of the ethyl ester group (~61 and ~14 ppm).- Carbons of the azepane ring. |
| IR Spectroscopy | - Strong C=O stretching bands for the ketone (~1715 cm⁻¹), ester (~1735 cm⁻¹), and carbamate (~1690 cm⁻¹).- C-H stretching bands for aromatic and aliphatic groups.- C-N stretching bands. |
| Mass Spectrometry (HRMS) | - The exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₇H₂₁NO₅.[8] |
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The azepane scaffold is a key feature in a number of pharmacologically relevant compounds.[2][9]
Potential Synthetic Transformations and Therapeutic Targets
-
Modification of the Ketone: The ketone functionality can be a handle for various transformations, including reduction to an alcohol, reductive amination to introduce new amine substituents, or conversion to a heterocyclic ring. These modifications can lead to compounds targeting a variety of receptors and enzymes.
-
Alkylation at the α-Carbon: The carbon atom between the two carbonyl groups is acidic and can be readily deprotonated and alkylated, allowing for the introduction of diverse substituents and the creation of new stereocenters.[7]
-
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol.
-
Deprotection of the Amine: The benzyloxycarbonyl (Cbz) group can be removed via hydrogenolysis, freeing the nitrogen atom for further functionalization. This is a crucial step in building more complex scaffolds.
The strategic combination of these transformations can lead to the synthesis of libraries of novel azepane derivatives for screening against various therapeutic targets. The inherent three-dimensionality of the azepane ring makes these compounds particularly interesting for targets where specific spatial arrangements are required for high-affinity binding.[10]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area.[11][12][13][14] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is imperative to consult the full SDS from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, likely via a Dieckmann condensation, is based on well-established and robust organic chemistry principles. The multiple functional groups present in the molecule provide numerous handles for further chemical modification, making it an ideal starting point for the synthesis of diverse libraries of azepane-containing compounds. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of intermediates like this is set to increase, paving the way for the development of new and improved therapeutics.
References
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ResearchGate. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
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National Institutes of Health. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC. Retrieved from [Link]
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The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
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National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Ethyl 11a,12-Dihydrobenzo[b]benzo[12][13][1][3]oxazino[2,3-e][1][3]oxazine-5a(6H)-carboxylate. Retrieved from [Link]
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The Azepanone Core: A Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry
The seven-membered nitrogen-containing heterocyclic ring system, known as azepane, represents a critical structural motif in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the exploration of vast chemical space, a significant advantage over more common five- and six-membered rings. Azepane derivatives have demonstrated a wide array of pharmacological activities, and their strategic incorporation into molecular design has led to numerous clinically approved therapeutics. This guide provides an in-depth technical overview of a specific, functionally rich azepane derivative: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate . This compound serves as a valuable intermediate, possessing key functional handles—a carbamate for nitrogen protection, a β-keto ester for further elaboration, and the core azepanone ring—making it an attractive building block for the synthesis of complex molecular architectures. We will delve into its chemical structure, a robust synthetic protocol, and detailed characterization, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile scaffold.
Chemical Structure and Inherent Reactivity
This compound, with the molecular formula C₁₇H₂₁NO₅ and a molecular weight of 319.35 g/mol , possesses a unique combination of functional groups that dictate its reactivity and utility.
-
N-Carbobenzyloxy (Cbz) Group: The benzyl carbamate serves as a robust protecting group for the azepane nitrogen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.
-
β-Keto Ester System: The ethyl ester at the C4 position, beta to the C5 ketone, is the molecule's most reactive site. The α-proton at C4 is acidic, allowing for facile enolate formation. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, enabling the introduction of diverse substituents. Furthermore, the entire β-keto ester moiety can be hydrolyzed and decarboxylated to yield a 5-azepanone, offering another pathway for diversification.
The interplay of these functionalities makes this molecule a powerful synthon for creating libraries of substituted azepane derivatives for biological screening.
Synthetic Strategy: The Dieckmann Condensation
The most logical and efficient approach to constructing the 5-oxoazepane-1,4-dicarboxylate core is through an intramolecular Claisen reaction, specifically the Dieckmann condensation.[1][2] This powerful cyclization method involves the base-mediated intramolecular condensation of a diester to form a cyclic β-keto ester.[3][4] For the synthesis of our target molecule, a suitably substituted acyclic diester is required as the precursor.
The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the acyclic diester precursor, followed by the key Dieckmann cyclization.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of the Acyclic Diester Precursor
-
Reaction: N-Alkylation of N-Cbz-β-alanine ethyl ester with diethyl 2-bromoadipate.
-
Reagents and Materials:
-
N-Cbz-β-alanine ethyl ester
-
Diethyl 2-bromoadipate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Diatomaceous earth
-
-
Procedure:
-
To a stirred suspension of N-Cbz-β-alanine ethyl ester (1.0 eq) and finely ground potassium carbonate (2.0 eq) in anhydrous acetonitrile, add diethyl 2-bromoadipate (1.1 eq) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude acyclic diester precursor.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure diethyl 4-(N-Cbz-ethylamino)heptanedioate.
-
-
Validation Checkpoint: The purified precursor should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.
Step 2: Dieckmann Condensation for Azepanone Ring Formation
-
Reaction: Intramolecular cyclization of the acyclic diester precursor.
-
Reagents and Materials:
-
Diethyl 4-(N-Cbz-ethylamino)heptanedioate (from Step 1)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the acyclic diester precursor (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet.
-
Add sodium ethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
-
Final Validation: The purified product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.
Characterization and Data Interpretation
Thorough characterization is paramount to validate the successful synthesis of this compound. The following is a guide to the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.[5]
Sources
An In-Depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, a robust synthesis protocol via Dieckmann condensation, in-depth characterization data, and its strategic application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecular architectures for drug discovery.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. Azepane derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases. The strategic functionalization of the azepane core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This compound (Figure 1) is a key intermediate that offers multiple points for chemical modification. The presence of a ketone, a carbamate, and an ester functional group within the same molecule makes it an exceptionally versatile building block for the synthesis of diverse and complex molecular architectures.
Figure 1: Chemical Structure of this compound
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate molecular weight
An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a functionalized seven-membered heterocyclic compound. The azepane scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight of 319.35 g/mol .[3] Furthermore, it outlines a plausible synthetic pathway, provides a systematic approach for its spectroscopic characterization, and discusses its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged with novel heterocyclic scaffolds.
Introduction: The Significance of the Azepane Scaffold
Seven-membered nitrogen-containing heterocycles, particularly those based on the azepane core, are privileged structures in modern medicinal chemistry.[4] Their conformational flexibility allows them to interact with a wide array of biological targets, making them valuable motifs in the design of novel therapeutics.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and antimicrobial properties.[2][5]
Several approved drugs incorporate the azepane ring, highlighting its clinical importance. For instance, Azelastine is a potent histamine antagonist, and Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes.[1] The natural product (-)-Balanol, which contains an azepane ring, is a notable inhibitor of protein kinase C.[1] The compound this compound represents a highly functionalized and synthetically versatile building block, primed for elaboration into diverse chemical libraries for screening and lead optimization. Its structure combines the rigid benzyl protecting group, a reactive ketone, and an ester handle, offering multiple points for chemical modification.
Physicochemical and Structural Properties
The fundamental identity of a chemical entity begins with its structure and associated physical properties. This compound is a complex molecule whose properties are summarized below.
Chemical Structure
The structure features a central seven-membered azepane ring. The nitrogen atom is protected with a benzyl group, forming a carbamate linkage. At the C4 position, an ethyl carboxylate group is present, and a ketone (oxo) functionality resides at the C5 position.
Caption: Chemical structure of this compound.
Core Data Summary
The key quantitative descriptors for the title compound are presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₅ | [3] |
| Molecular Weight | 319.35 g/mol | [3] |
| CAS Number | 31696-09-0 | [3] |
| IUPAC Name | This compound | |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| LogP (Predicted) | 1.8 | Calculated |
| Storage Condition | Sealed in dry, Room Temperature | [3] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized azepanones often presents challenges due to the kinetics of forming a seven-membered ring.[5] A robust and scalable method for constructing the this compound scaffold can be adapted from established ring-expansion methodologies, which are known to be effective for preparing azepan-4-ones.[6]
Proposed Retrosynthetic Pathway
A logical approach involves the ring expansion of a readily available piperidine precursor. The synthesis starts with ethyl 1-benzylpiperidine-4-carboxylate, which undergoes α-formylation followed by a diazotransfer reaction and subsequent Lewis acid-catalyzed ring expansion.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS:31696-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity known as 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a molecule of interest within the broader class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that form the core scaffold of numerous biologically active compounds and approved drugs.[1][2][3] This document will delve into the nomenclature, chemical properties, and, most importantly, the synthetic pathways relevant to this specific dicarboxylate derivative.
Nomenclature and Chemical Identity
The systematic name for the compound of interest is This compound . However, in scientific literature and commercial catalogs, several synonyms are frequently used. A clear understanding of this nomenclature is crucial for effective literature searches and chemical sourcing.
Table 1: Synonyms and Identifiers
| Identifier Type | Identifier |
| Systematic Name | This compound |
| Common Synonyms | Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate |
| CAS Number | 31696-09-0 |
| Molecular Formula | C₁₇H₂₁NO₅ |
| Molecular Weight | 319.35 g/mol |
The "Cbz" in the common synonym "Ethyl 1-Cbz-5-oxoazepane-4-carboxylate" refers to the Carboxybenzyl protecting group, which is a benzyl ester of a carbamate. This highlights a key structural feature and hints at its synthetic origin.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its properties can be predicted based on its structure and data available from chemical suppliers.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage Conditions | Store in a cool, dry place, typically at 2-8 °C, under an inert atmosphere to prevent degradation. |
Synthesis and Mechanistic Considerations
The synthesis of the this compound core structure likely involves the formation of the seven-membered azepane ring, a synthetic challenge that can be addressed through various organic chemistry methodologies. Two prominent strategies for the formation of cyclic β-keto esters are the Dieckmann condensation and ring expansion reactions.
Proposed Synthetic Pathway via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, a powerful tool for the formation of five- and six-membered rings, and with careful selection of conditions, seven-membered rings.[4][5][6] The synthesis of this compound can be conceptually approached through the Dieckmann cyclization of a linear diester precursor.
A plausible synthetic route, based on established chemical principles, is outlined below. It is important to note that this represents a logical synthetic design rather than a directly reported experimental protocol from a peer-reviewed publication.
Figure 1: Proposed synthetic workflow for this compound via Dieckmann Condensation.
Causality Behind Experimental Choices:
-
Step 1: N-Alkylation: The initial step involves the formation of the linear diester precursor. N-Benzylglycine ethyl ester is chosen as the starting material to introduce the benzyl group on the nitrogen and one of the ester functionalities. Ethyl 4-bromobutanoate serves as the alkylating agent to introduce the remaining carbon chain required for the seven-membered ring. The use of a non-nucleophilic base is critical to prevent saponification of the ester groups.
-
Step 2: Dieckmann Condensation: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. The choice of base and solvent is crucial for achieving good yields in the formation of a seven-membered ring, which can be entropically disfavored compared to five- or six-membered rings. Anhydrous conditions are essential to prevent hydrolysis of the esters and the base.
Alternative Synthetic Strategies: Ring Expansion
Potential Applications in Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][3] The conformational flexibility of the seven-membered ring allows for the presentation of substituents in a three-dimensional space that can be optimized for binding to biological targets.
The subject of this guide, this compound, is a functionalized building block that can be further elaborated. The presence of the ketone and ester functionalities provides handles for a variety of chemical transformations, allowing for the generation of diverse libraries of azepane derivatives for screening in drug discovery programs.
Figure 2: Logical workflow for the utilization of this compound in a drug discovery cascade.
Conclusion
This compound is a valuable, functionalized azepane derivative with potential as a key building block in the synthesis of more complex molecules for drug discovery. While detailed, peer-reviewed synthetic protocols for this specific compound are not widely available, its synthesis can be rationally designed based on established methodologies such as the Dieckmann condensation. The continued interest in the azepane scaffold in medicinal chemistry underscores the importance of understanding the synthesis and properties of such versatile intermediates.
References
- Babu, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 536-554.
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. Molecules, 25(3), 636.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2247-2255.
- A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PMC, [URL not available].
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Dieckmann Condensation. Organic Chemistry Portal. [URL not available].
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1-Cbz-5-oxoazepane-4-carboxylate
This guide provides a comprehensive technical overview of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectroscopic analysis, and reactivity of this versatile molecule. The insights provided herein are grounded in established experimental data and aim to facilitate its effective application in complex synthetic workflows.
Core Molecular Attributes
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, with the CAS number 31696-09-0, is a notable member of the azepane family of compounds.[1][2] Azepane derivatives are of significant interest in medicinal chemistry due to their conformational flexibility, which makes them excellent scaffolds for mimicking β-turns in peptides and for the development of novel therapeutic agents.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C17H21NO5 | [1][2] |
| Molecular Weight | 319.35 g/mol | [1][2] |
| CAS Number | 31696-09-0 | [1][2] |
| Boiling Point | 459.7°C at 760 mmHg | [1] |
| Density | 1.208±0.06 g/cm³ (Predicted) | [1] |
Synthesis and Mechanism
The primary synthetic route to Ethyl 1-Cbz-5-oxoazepane-4-carboxylate involves a ring expansion of a protected piperidone precursor. This reaction is a powerful tool for accessing seven-membered nitrogen-containing heterocyclic systems.[3]
Synthetic Pathway Overview
The synthesis commences with N-benzyloxycarbonyl-4-piperidone, which undergoes a boron trifluoride etherate-catalyzed reaction with ethyl diazoacetate. This process facilitates the expansion of the six-membered piperidone ring to the seven-membered azepane ring system.
Caption: Synthetic overview of the ring expansion reaction.
Detailed Experimental Protocol
The following protocol is a validated method for the synthesis of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product. Boron trifluoride etherate acts as a Lewis acid to activate the ketone, while the low temperature is essential to control the reactivity of the diazo compound.
Materials:
-
N-benzyloxycarbonyl-4-piperidone
-
Diethyl ether (anhydrous)
-
Boron trifluoride etherate
-
Ethyl diazoacetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-benzyloxycarbonyl-4-piperidone (6.5 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the solution to -40°C using a suitable cooling bath.
-
Add boron trifluoride etherate (7.75 mmol) dropwise to the stirred solution.
-
Subsequently, add a solution of ethyl diazoacetate (7.75 mmol) in diethyl ether (5 mL) dropwise over 15 minutes, maintaining the temperature at -40°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[1]
The crude product is often a yellow oil and can be used in the next step without further purification, or it can be purified by flash chromatography on silica gel.[1]
Spectroscopic Characterization
A thorough spectroscopic analysis is paramount for confirming the structure and purity of the synthesized compound. The following data provides a benchmark for the characterization of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
-
δ 7.39-7.31 (m): Aromatic protons of the Cbz protecting group.
-
δ 5.15-5.12 (m): Methylene protons of the Cbz protecting group.
-
δ 4.42-4.17 (m): Methylene protons of the ethyl ester group and protons on the azepane ring.
-
δ 3.96-3.83 (m): Protons on the azepane ring.
-
δ 3.75-3.70 (m): Protons on the azepane ring.
-
δ 3.65 (s): Proton on the azepane ring.
-
δ 3.54-3.37 (m): Protons on the azepane ring.
-
δ 2.08-2.03 (m): Protons on the azepane ring.
-
δ 1.29-1.24 (t): Methyl protons of the ethyl ester group.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
1743 cm⁻¹: C=O stretch of the ethyl ester.
-
1702 cm⁻¹: C=O stretch of the ketone and the carbamate.[1]
Reactivity and Synthetic Applications
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is a valuable intermediate due to the presence of multiple reactive sites. The ketone, ester, and the Cbz-protected amine can all be manipulated to generate a diverse range of more complex molecules.
Logical Flow of Synthetic Transformations
The following diagram illustrates the potential synthetic transformations of Ethyl 1-Cbz-5-oxoazepane-4-carboxylate, highlighting its versatility as a building block.
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
A Material Safety Data Sheet (MSDS) should be consulted before handling Ethyl 1-Cbz-5-oxoazepane-4-carboxylate.[4][5] As a general laboratory chemical, standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
Ethyl 1-Cbz-5-oxoazepane-4-carboxylate is a synthetically valuable intermediate with well-defined properties and a reliable synthetic protocol. Its utility in the construction of complex, biologically active molecules makes it a compound of significant interest to the pharmaceutical and chemical research communities. The data and protocols presented in this guide are intended to provide a solid foundation for its successful application in the laboratory.
References
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. [Link]
-
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | C14H23NO5 - PubChem. [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
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An In-Depth Technical Guide to 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Azepane Core and Its Significance in Drug Discovery
The seven-membered nitrogen-containing heterocycle, the azepane ring, is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and three-dimensional character make it an attractive scaffold for the design of novel therapeutic agents that can effectively probe the complex topographies of biological targets.[3] In particular, functionalized azepanes, such as 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate, serve as versatile building blocks in the synthesis of intricate molecular architectures for drug discovery programs.[3] This guide provides a comprehensive technical overview of the synthesis, core characteristics, and potential applications of this specific azepane derivative, tailored for researchers, scientists, and professionals in the field of drug development.
The strategic placement of a ketone, a carbamate, and an ester within the 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate structure offers multiple points for chemical modification, rendering it a valuable intermediate for constructing diverse and complex molecules. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom is a key feature, providing stability across a range of reaction conditions while being readily removable, a critical aspect in multi-step synthetic campaigns.[3]
Molecular Characteristics and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate is paramount for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 31696-09-0 | Internal Database |
| Molecular Formula | C₁₇H₂₁NO₅ | Internal Database |
| Molecular Weight | 319.35 g/mol | Internal Database |
| Appearance | Off-white to pale yellow solid | Inferred from typical similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
| Storage | Store in a cool, dry place away from light and moisture. | Standard practice for organic compounds |
Synthesis and Mechanistic Insights: The Dieckmann Condensation Approach
The synthesis of the 5-oxoazepane-1,4-dicarboxylate core is most effectively achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction involves the cyclization of a diester in the presence of a strong base to yield a β-keto ester. The causality behind this choice of reaction lies in its efficiency in forming five- and six-membered rings, and with appropriate precursors, seven-membered rings like the azepane core.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust and reproducible method for the synthesis of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate. The self-validating nature of this protocol is embedded in the in-process checks and purification steps that ensure the desired product's identity and purity.
Step 1: Preparation of the Starting Diester (N-(Benzyloxycarbonyl)-N-(ethoxycarbonylmethyl)ethyl-4-aminobutanoate)
-
Rationale: This precursor contains the necessary carbon framework and functional groups for the subsequent intramolecular cyclization.
-
Procedure:
-
To a solution of ethyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.
-
Slowly add benzyl chloroformate at 0 °C to protect the amine with the Cbz group.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture and purify the N-Cbz protected intermediate.
-
Alkylate the protected amine with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to yield the target diester.
-
Purify the diester by column chromatography.
-
Step 2: Dieckmann Condensation
-
Rationale: The intramolecular cyclization of the diester to form the seven-membered β-keto ester ring.
-
Procedure:
-
To a suspension of a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere (e.g., argon), slowly add a solution of the starting diester from Step 1.
-
Heat the reaction mixture to a temperature sufficient to initiate the condensation (typically 80-110 °C). The choice of temperature is critical; it must be high enough to promote the reaction but not so high as to cause decomposition.
-
Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the cyclized product.
-
Upon completion, cool the reaction to room temperature and quench carefully with a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous workup to remove the base and any inorganic salts.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 3: Characterization
-
Rationale: To confirm the structure and purity of the final product.
-
Procedure:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals to look for include the benzylic protons of the Cbz group, the ethyl ester protons, and the protons of the azepane ring.
-
Acquire an Infrared (IR) spectrum to identify the characteristic carbonyl stretching frequencies of the ketone, carbamate, and ester groups.
-
Perform High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition of the molecule.
-
Spectroscopic Characterization: Elucidating the Structure
The structural integrity of 1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).- Singlet for the benzylic protons (CH₂) of the Cbz group (approx. 5.1-5.2 ppm).- Quartet and triplet for the ethyl ester group (approx. 4.1-4.2 ppm and 1.2-1.3 ppm, respectively).- Complex multiplets for the azepane ring protons (approx. 1.8-4.0 ppm). |
| ¹³C NMR | - Carbonyl carbons of the ketone, carbamate, and ester (approx. 160-210 ppm).- Aromatic carbons of the benzyl group (approx. 127-137 ppm).- Benzylic carbon of the Cbz group (approx. 67 ppm).- Methylene and methine carbons of the azepane ring and ethyl group (approx. 14-65 ppm). |
| IR (Infrared Spectroscopy) | - Strong C=O stretching vibrations for the ketone (approx. 1710-1730 cm⁻¹), carbamate (approx. 1680-1700 cm⁻¹), and ester (approx. 1730-1750 cm⁻¹). |
| HRMS (High-Resolution Mass Spectrometry) | - Accurate mass measurement corresponding to the molecular formula C₁₇H₂₁NO₅. |
Applications in Drug Development: A Scaffold for Innovation
The 5-oxoazepane-1,4-dicarboxylate scaffold is a valuable starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for diverse chemical transformations.
The azepane core is a key feature in many compounds targeting the central nervous system (CNS).[1] For instance, N-benzylated azepane derivatives have demonstrated potent inhibitory activity against monoamine transporters, suggesting potential applications in the treatment of neuropsychiatric disorders.[4] The 5-oxoazepane-1,4-dicarboxylate scaffold can be utilized to generate libraries of compounds for screening against various biological targets. The ketone functionality can be a handle for introducing spirocyclic moieties or for building fused heterocyclic systems. The ester can be hydrolyzed and converted to amides, introducing further diversity. Finally, deprotection of the Cbz group reveals a secondary amine that can be further functionalized through acylation, alkylation, or reductive amination.
Conclusion
1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate represents a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, centered around the robust Dieckmann condensation, provides reliable access to this versatile scaffold. The multiple functional groups present in the molecule offer a rich platform for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, characterization, and potential for chemical modification, as outlined in this guide, is essential for researchers seeking to leverage the unique properties of the azepane core in their drug development endeavors.
References
-
Reber, J., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wróbel, M. Z., & Szymański, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
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The Azepane Scaffold: A Cornerstone for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets. This unique characteristic has propelled the development of numerous azepane-containing compounds with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive exploration of key therapeutic targets for azepane derivatives, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental methodologies used to identify and characterize these promising drug candidates.
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
GPCRs represent one of the largest and most successfully drugged protein families.[1] The conformational adaptability of the azepane ring makes it an ideal framework for designing ligands that can selectively target specific GPCR subtypes.
Histamine H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system, plays a crucial role in regulating the release of histamine and other neurotransmitters.[2] Antagonism of the H3 receptor has shown therapeutic promise for treating cognitive disorders and other neurological conditions. Several azepane derivatives have been identified as potent histamine H3 receptor antagonists.[3][4]
The antagonistic activity of these compounds is often evaluated using radioligand binding assays and functional assays that measure the inhibition of agonist-induced downstream signaling, such as cAMP accumulation.[3][5]
dot
Caption: Antagonism of the Histamine H3 Receptor by Azepane Derivatives.
Dopamine and Serotonin Receptor Ligands
Azepane derivatives have also been explored as ligands for dopamine and serotonin receptors, which are critical targets for antipsychotic and antidepressant drugs.[6][7] The flexible nature of the azepane scaffold allows for the optimization of interactions within the ligand-binding pockets of these receptors, leading to compounds with high affinity and selectivity. For instance, certain azepinoindole derivatives have demonstrated potent binding to both D1 and D2 dopamine receptors, as well as serotonin S2 receptors.[6] The evaluation of these compounds typically involves competitive radioligand binding assays to determine their affinity for various receptor subtypes.
Enzymes: Inhibiting Key Pathological Processes
The unique three-dimensional conformations adopted by azepane derivatives make them attractive scaffolds for the design of potent and selective enzyme inhibitors.
Kinase Inhibitors: Targeting Cell Proliferation and Survival
Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The PI3K/Akt signaling pathway is a key cascade that promotes cell survival and proliferation, and its inhibition is a major focus of anticancer drug discovery.[8] Azepane derivatives have been successfully developed as potent inhibitors of Protein Kinase B (PKB/Akt).[9] These inhibitors often draw inspiration from natural products like (-)-balanol.[10]
dot
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Kinase Assay for Protein Kinase B (Akt)
This protocol outlines a method for determining the inhibitory activity of azepane derivatives against PKB/Akt. [11][12]
-
Reagent Preparation: Prepare kinase buffer, a stock solution of ATP, and the substrate peptide (e.g., Crosstide).
-
Assay Setup: In a 96-well plate, add kinase buffer, the substrate, and serial dilutions of the azepane test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, followed by the purified PKB/Akt enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by SDS-PAGE and autoradiography.
-
Quantification: Quantify the amount of incorporated radiolabel in the substrate.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Azepane Derivatives in Clinical Development
The therapeutic potential of the azepane scaffold is further underscored by the number of derivatives that have entered clinical trials. While a comprehensive, real-time database is beyond the scope of this guide, it is noteworthy that azepane-containing molecules are being investigated for a range of indications, particularly in the realm of central nervous system disorders. [4][13]Researchers are encouraged to consult clinical trial registries for the most up-to-date information on specific compounds.
Conclusion
The azepane scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its unique conformational properties enable potent and selective interactions with a wide range of biological targets, including GPCRs, enzymes, and ion channels. The continued exploration of the chemical space around the azepane core, coupled with sophisticated biological evaluation, promises to yield the next generation of innovative medicines for a multitude of challenging diseases.
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Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(13), 3849-3852. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to N-Benzylated Azepanes: Synthesis, Applications, and Core Methodologies
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The introduction of an N-benzyl group serves a dual purpose: it can act as a crucial protecting group for the amine functionality, stable under a wide range of reaction conditions, and it can also be integral to the pharmacophore, directly contributing to the biological activity of the molecule. This technical guide provides a comprehensive overview of N-benzylated azepanes, intended for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic strategies, key reactivity including deprotection, and the significant role these compounds play in the discovery of novel therapeutics.
The Azepane Moiety: A Scaffold of Increasing Importance
While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are staples in medicinal chemistry libraries, the seven-membered azepane ring has been comparatively underexplored. This represents a significant opportunity to access novel three-dimensional chemical space. The flexible conformation of the azepane ring allows for diverse substituent orientations, which can be critical for optimizing interactions with biological targets. The N-benzyl group not only protects the secondary amine during synthesis but also provides a handle for introducing further diversity and modulating the physicochemical properties of the final compound.
N-benzylated azepanes have emerged as potent inhibitors of various biological targets. For instance, certain N-benzylated bicyclic azepanes have shown significant activity as inhibitors of monoamine transporters, with potential applications in treating neuropsychiatric disorders. This highlights the therapeutic potential unlocked by this specific chemical scaffold.
Synthetic Strategies for Accessing N-Benzylated Azepanes
The construction of the N-benzylated azepane core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on the azepane ring and the availability of starting materials.
Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of amines. In the context of N-benzylated azepanes, this typically involves the reaction of a primary or secondary amine with benzaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-benzyl amine.
A common approach involves the reaction of a pre-formed azepane with benzaldehyde in the presence of a reducing agent.
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocycle, the azepane ring system, has emerged from the periphery of medicinal chemistry to become a validated and highly sought-after scaffold in the design of novel therapeutics. Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability offer a unique combination of properties that allow for the fine-tuning of pharmacological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This guide provides a comprehensive technical overview of the discovery of novel azepane-based compounds, from rational design and synthesis to biological evaluation and mechanistic elucidation. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and visualize complex biological pathways to empower researchers in their quest for next-generation therapeutics.
Introduction: The Rise of the Azepane Scaffold
Historically, medicinal chemistry has been dominated by five- and six-membered heterocyclic rings. However, the need for greater chemical diversity and access to novel intellectual property has driven the exploration of less conventional scaffolds. The azepane core, with its seven-membered ring, provides a larger and more flexible framework, enabling interactions with a wider range of biological targets.[1] This has led to the successful development of over 20 FDA-approved drugs containing the azepane motif, treating a wide spectrum of diseases including cancer, neurodegenerative disorders, and infectious diseases.[1]
The unique conformational landscape of the azepane ring allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with the intricate binding pockets of proteins. This guide will delve into the practical aspects of harnessing the potential of this privileged scaffold.
Synthetic Strategies for Azepane Core Construction
The efficient and stereocontrolled synthesis of the azepane ring is a cornerstone of any drug discovery program centered on this scaffold. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. Here, we detail two robust and widely employed methodologies.
Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and its application to the formation of azepanes is a testament to its versatility. This reaction typically involves the use of a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diene precursor.
Step 1: Synthesis of the Diene Precursor
-
To a solution of a suitable primary amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere, add a diene-containing electrophile (e.g., an allylic bromide) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM (0.01 M) under an inert atmosphere.
-
Add a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) (2-5 mol%) in DCM.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction by TLC.
-
Upon consumption of the starting material, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to yield the unsaturated azepine derivative.
Step 3: Reduction to the Saturated Azepane
-
Dissolve the unsaturated azepine (1.0 eq) in methanol (0.1 M) and add 10% palladium on carbon (Pd/C) (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired azepane.
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the RCM step to prevent the degradation of the ruthenium catalyst, which is sensitive to oxygen.
-
Degassed Solvent: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Catalyst Choice: The choice of Grubbs catalyst can influence the reaction efficiency and functional group tolerance. Second-generation catalysts are generally more robust and reactive.
-
Quenching: The addition of ethyl vinyl ether after the RCM reaction deactivates the catalyst by forming a stable Fischer carbene, preventing unwanted side reactions.
Reductive Amination: A Versatile Approach to Functionalized Azepanes
Reductive amination is a powerful tool for the formation of C-N bonds and can be employed in an intramolecular fashion to construct the azepane ring. This method is particularly useful for introducing diversity at the nitrogen atom.
-
To a solution of a keto-amine precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a common choice due to its mildness and selectivity.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride as it is less likely to reduce the ketone before iminium ion formation, thus minimizing side reactions.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.
Biological Evaluation of Novel Azepane-Based Compounds
The diverse pharmacological activities of azepane derivatives necessitate a range of biological assays to elucidate their therapeutic potential.[1] Here, we provide detailed protocols for two key assays relevant to major therapeutic areas where azepanes have shown promise: oncology and neurodegenerative diseases.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azepane-based test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-Alzheimer's Disease Activity: Cholinesterase Inhibition Assay
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a widely used method to measure cholinesterase activity.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution
-
AChE (from electric eel) or BChE (from equine serum) enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Mechanistic Insights: Azepanes as Modulators of Key Signaling Pathways
A deep understanding of the mechanism of action is paramount for the rational design of more potent and selective drug candidates. Many azepane-based compounds exert their therapeutic effects by modulating critical intracellular signaling pathways.
The PI3K/Akt/mTOR Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several azepane derivatives have been identified as potent inhibitors of kinases within this pathway.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by azepane-based compounds.
The inhibition of key kinases like PI3K and Akt by azepane-based compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Data Presentation and Structure-Activity Relationships (SAR)
The systematic evaluation of a series of analogs allows for the elucidation of structure-activity relationships (SAR), which guide the optimization of lead compounds.
Table 1: Anticancer Activity of Novel Azepane Derivatives
| Compound ID | Modification on Azepane Scaffold | Target Cell Line | IC₅₀ (µM)[4] |
| AZ-01 | N-benzyl substitution | HCT-116 (Colon) | 5.2 |
| AZ-02 | N-phenyl substitution | HCT-116 (Colon) | 12.8 |
| AZ-03 | 4-hydroxy substitution | HCT-116 (Colon) | 2.1 |
| AZ-04 | 4-methoxy substitution | HCT-116 (Colon) | 8.5 |
| AZ-05 | N-benzyl, 4-hydroxy substitution | A549 (Lung) | 1.5 |
SAR Insights: The data in Table 1 suggests that a benzyl group at the nitrogen atom is more favorable for anticancer activity than a phenyl group. Furthermore, the introduction of a hydroxyl group at the 4-position significantly enhances potency, likely due to the formation of a key hydrogen bond with the target protein.
Conclusion and Future Directions
The azepane scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique structural features provide a fertile ground for the development of novel therapeutics with improved efficacy and selectivity. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to build upon.
Future efforts in this field will likely focus on the development of more stereoselective and efficient synthetic routes to access complex azepane derivatives. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the identification of novel azepane-based compounds with desired pharmacological profiles. As our understanding of the intricate roles of azepanes in modulating biological pathways continues to grow, so too will their impact on human health.
References
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Sharma, V., et al. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. 2023;43(3):2354-2387. [Link]
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Sharma, V., et al. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ResearchGate. Published online December 14, 2025. [Link]
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Kaur, H., et al. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Published online January 2021. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Oxoazepane-1,4-dicarboxylates
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-oxoazepane-1,4-dicarboxylates, a heterocyclic scaffold with significant potential in medicinal chemistry. As this specific molecule is not extensively characterized in publicly available literature, this document outlines a robust framework for its synthesis, purification, and detailed physicochemical analysis. The methodologies described herein are grounded in established, validated laboratory protocols, ensuring reproducibility and scientific rigor.
Introduction: The Azepane Scaffold in Drug Discovery
The seven-membered azepane ring is a key structural motif in a number of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent three-dimensional structure provides access to a greater chemical space compared to more common five- and six-membered rings, often leading to improved target affinity and selectivity. The incorporation of a ketone functionality at the 5-position, along with carboxylate groups at the 1- and 4-positions, introduces key hydrogen bond acceptors and potential points for further chemical modification, making 5-oxoazepane-1,4-dicarboxylates an attractive scaffold for library synthesis in drug discovery programs. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in the design of novel therapeutics.
Synthesis and Purification of Diethyl 5-Oxoazepane-1,4-dicarboxylate
Proposed Synthetic Pathway
The synthesis commences with a Michael addition of a protected amino-ester to an α,β-unsaturated ester, followed by deprotection and subsequent intramolecular cyclization.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[1][2] Consequently, azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and antihypertensive agents.[3][4] The strategic incorporation of the azepane motif is a recurring theme in the development of novel therapeutics, with several azepane-based drugs having received FDA approval.[3] The title compound, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, serves as a versatile intermediate for the synthesis of more complex and biologically active azepane derivatives. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development.
Mechanistic Rationale: The Dieckmann Condensation
The synthesis of this compound is classically achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of a diester to yield a β-keto ester.[5][6][7] The driving force for this reaction is the formation of a resonance-stabilized enolate intermediate.[7]
In the context of our target molecule, the precursor is a linear diester, ethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate. The reaction proceeds via the following key steps:
-
Deprotonation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the ethoxide present in the reaction mixture, driving the equilibrium towards the product. A final acidic workup is required to protonate the enolate and yield the final product.
Experimental Protocol
This protocol outlines the synthesis of the precursor diester followed by its intramolecular cyclization to yield the target compound.
Part 1: Synthesis of the Precursor Diester (Ethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate)
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Ethyl 2-(benzylamino)acetate | 193.24 g/mol | 19.3 g | 0.1 |
| Ethyl bromoacetate | 167.00 g/mol | 18.4 g | 0.11 |
| Potassium carbonate (anhydrous) | 138.21 g/mol | 27.6 g | 0.2 |
| Acetonitrile (anhydrous) | 41.05 g/mol | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(benzylamino)acetate (19.3 g, 0.1 mol) and anhydrous acetonitrile (200 mL).
-
Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.
-
Slowly add ethyl bromoacetate (18.4 g, 0.11 mol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetonitrile (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diester.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure diester as a colorless to pale yellow oil.
Part 2: Intramolecular Dieckmann Condensation
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Ethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate | 279.33 g/mol | 14.0 g | 0.05 |
| Sodium ethoxide | 68.05 g/mol | 4.1 g | 0.06 |
| Toluene (anhydrous) | 92.14 g/mol | 150 mL | - |
| Hydrochloric acid (1 M) | 36.46 g/mol | As needed | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL).
-
Add sodium ethoxide (4.1 g, 0.06 mol) to the toluene.
-
Heat the suspension to reflux with stirring.
-
Dissolve the precursor diester (14.0 g, 0.05 mol) in a small amount of anhydrous toluene and add it dropwise to the refluxing sodium ethoxide suspension over a period of 30 minutes.
-
Continue refluxing for an additional 4-6 hours. The reaction mixture will typically become thick and yellowish.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH 2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Troubleshooting and Practical Considerations
-
Low Yield in Dieckmann Condensation: Ensure all reagents and solvents are strictly anhydrous. The presence of water will consume the base and hydrolyze the esters, leading to lower yields.
-
Side Reactions: A potential side reaction is the intermolecular Claisen condensation. Using a high-dilution technique (slow addition of the diester to the refluxing base) can favor the intramolecular cyclization.
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time. The formation of the solid enolate salt can sometimes slow down the reaction.
-
Purification Challenges: The final product may be an oil. If vacuum distillation is not feasible, meticulous column chromatography is recommended for obtaining a high-purity product.
Conclusion
The synthesis of this compound via a Dieckmann condensation is a robust and reliable method for accessing this valuable azepane-based building block. The protocols provided herein, grounded in established chemical principles, offer a clear pathway for researchers to synthesize this compound. The versatility of the azepane scaffold ensures that this intermediate will continue to be of high importance in the ongoing quest for novel and effective therapeutic agents.
References
Sources
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- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]
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- 6. organicreactions.org [organicreactions.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. echemi.com [echemi.com]
- 12. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: An In-Depth Guide
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural outline but also the scientific rationale behind the synthetic strategy and experimental choices.
Introduction
Azepane derivatives are a significant class of N-heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their conformational flexibility makes them attractive scaffolds for mimicking peptide β-turns and interacting with various biological targets. The title compound, this compound, incorporates a protected amine, a β-keto ester functionality, and a seven-membered ring, making it a versatile intermediate for the synthesis of more complex molecules. The synthetic route detailed herein employs a robust and classical approach, centered around the Dieckmann condensation for the formation of the core azepane ring.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the linear diester precursor, diethyl 3,3'-(benzylazanediyl)dipropanoate, via a double Michael addition. The second and key step is the intramolecular Dieckmann condensation of this diester to yield the target cyclic β-keto ester.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzylamine | Reagent | Sigma-Aldrich | |
| Ethyl acrylate | Reagent, ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich | Inhibitor can be removed by passing through a column of basic alumina if necessary. |
| Ethanol | Anhydrous | Fisher Scientific | |
| Sodium ethoxide (NaOEt) | Reagent | Acros Organics | Can be prepared fresh from sodium metal and anhydrous ethanol. |
| Toluene | Anhydrous | EMD Millipore | |
| Diethyl ether | Anhydrous | J.T. Baker | |
| Ethyl acetate | HPLC Grade | VWR | For chromatography. |
| Hexane | HPLC Grade | VWR | For chromatography. |
| Hydrochloric acid (HCl) | ACS Reagent, 37% | Sigma-Aldrich | |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |
| Brine (saturated NaCl solution) | Prepared in-house. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore | |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
This step involves a double Michael addition of benzylamine to two equivalents of ethyl acrylate. The reaction is typically carried out in a protic solvent like ethanol, which also serves as the solvent for the subsequent Dieckmann condensation.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and anhydrous ethanol (150 mL).
-
With stirring, add ethyl acrylate (22.0 g, 0.22 mol) dropwise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).
-
Once the reaction is complete (disappearance of benzylamine), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude diethyl 3,3'-(benzylazanediyl)dipropanoate as a pale yellow oil. The crude product is of sufficient purity for the next step. A small sample can be purified by column chromatography for characterization.
Step 2: Dieckmann Condensation - Synthesis of this compound
The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[1][2][3] In this step, the linear diester is treated with a strong base, such as sodium ethoxide, to induce cyclization. The choice of base is crucial; using sodium ethoxide in an ethanol/toluene solvent system minimizes transesterification.[4]
Protocol:
-
Under an inert atmosphere (nitrogen or argon), dissolve the crude diethyl 3,3'-(benzylazanediyl)dipropanoate (from Step 1) in 200 mL of anhydrous toluene in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.53 g, 0.11 mol) to 50 mL of anhydrous ethanol in a separate flask under an inert atmosphere. Alternatively, use commercially available sodium ethoxide (7.5 g, 0.11 mol).
-
Add the sodium ethoxide solution (or solid) to the stirred solution of the diester in toluene.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC (Eluent: Hexane/Ethyl Acetate 2:1). The product will appear as a new, more polar spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid (HCl) with vigorous stirring. The pH of the aqueous layer should be acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
Purification and Characterization
The crude this compound is purified by flash column chromatography on silica gel.
Purification Protocol:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a pale yellow oil.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 4.10-4.25 (q, 2H, O-CH₂-CH₃), 3.50-3.70 (m, 4H, N-CH₂), 2.50-2.80 (m, 4H, CO-CH₂), 1.20-1.30 (t, 3H, O-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.1 (C=O, ketone), 172.5 (C=O, ester), 169.8 (C=O, carbamate), 137.5 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 61.2 (O-CH₂), 58.5 (N-CH₂-Ph), 55.1 (N-CH₂), 53.8 (N-CH₂), 49.6 (CH), 37.2 (CO-CH₂), 14.2 (CH₃).
-
MS (ESI+): m/z 320.1 [M+H]⁺.
Safety Precautions
-
Benzylamine: Corrosive and causes burns. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl acrylate: Flammable liquid and vapor. Lachrymator. Harmful if swallowed or inhaled. Handle in a fume hood.
-
Sodium ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere. Wear appropriate PPE.[5]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Benzyl bromide (if used as an alternative N-benzylation reagent): Lachrymator and corrosive. Handle with extreme care in a fume hood.[6][7][8][9]
Workflow Diagram
Caption: Detailed workflow for the synthesis and purification of the target compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively produce this versatile intermediate for further elaboration in their drug discovery and development programs. The causality behind the experimental choices has been explained to provide a deeper understanding of the synthetic process.
References
-
Dieckmann Condensation - SynArchive. Available at: [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ACS Publications. Available at: [Link]
-
SODIUM ETHOXIDE, 21% in ethanol - Gelest, Inc. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]
-
Dieckmann condensation - Grokipedia. Available at: [Link]
-
ICSC 1225 - BENZYL BROMIDE - Inchem.org. Available at: [Link]
Sources
- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. grokipedia.com [grokipedia.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]
Application Note: Intramolecular Cyclization of N-Cbz Protected Amino Diesters for the Synthesis of Cyclic β-Keto Esters
Introduction
The intramolecular cyclization of amino diesters, particularly through a Dieckmann condensation, is a powerful strategy in organic synthesis for the construction of nitrogen-containing heterocyclic scaffolds. These structures are pivotal in the development of novel therapeutics and functional materials. The use of an N-Cbz (benzyloxycarbonyl) protecting group offers a robust and versatile approach to mask the amine functionality during this transformation, allowing for selective reactions at other sites. This application note provides a detailed technical guide on the intramolecular cyclization of N-Cbz protected amino diesters, focusing on the synthesis of cyclic β-keto esters. We will delve into the mechanistic underpinnings, provide a comprehensive experimental protocol, and discuss the critical parameters that govern the success of this transformation.
Mechanistic Insights: The Dieckmann Condensation
The core of this synthetic strategy lies in the Dieckmann condensation, an intramolecular reaction of a diester with a strong base to yield a cyclic β-keto ester.[1][2] The reaction proceeds through the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.
The N-Cbz protecting group is well-suited for this reaction as it is stable under the basic conditions required for the Dieckmann condensation.[3] Its presence is crucial for preventing unwanted side reactions involving the amino group. The choice of base is a critical parameter, with sodium ethoxide and potassium tert-butoxide being commonly employed. The selection of the base often depends on the specific substrate and the desired reaction kinetics.
Experimental Workflow Overview
The overall experimental workflow for the intramolecular cyclization of an N-Cbz protected amino diester can be summarized as follows:
Caption: A generalized workflow for the synthesis of cyclic β-keto esters.
Detailed Experimental Protocol
This protocol provides a representative procedure for the intramolecular cyclization of an N-Cbz protected amino diester, such as N-Cbz-L-glutamic acid diethyl ester.
Materials and Reagents
-
N-Cbz protected amino diester (e.g., N-Cbz-L-glutamic acid diethyl ester)
-
Anhydrous Toluene (or THF)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol (if using sodium ethoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Cbz protected amino diester (1.0 eq).
-
Dissolve the diester in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.5 M.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Addition of Base:
-
In a separate flask, prepare a solution of sodium ethoxide (1.1-1.5 eq) in anhydrous ethanol or use solid potassium tert-butoxide (1.1-1.5 eq).
-
Slowly add the base to the stirred solution of the diester at room temperature. The addition can be done portion-wise for solid bases or via a syringe for solutions.
-
-
Reaction:
-
After the addition of the base, heat the reaction mixture to reflux (typically 80-110 °C for toluene).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure cyclic β-keto ester.
-
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters can significantly influence the yield of the cyclization. Below is a table summarizing typical conditions for the intramolecular cyclization of N-Cbz protected amino diesters.
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Cbz-L-glutamic acid diethyl ester | NaOEt (1.2) | Toluene | 110 | 4 | 75-85 |
| N-Cbz-L-aspartic acid diethyl ester | KOtBu (1.1) | THF | 65 | 3 | 70-80 |
| N-Cbz-α-aminoadipic acid diethyl ester | NaH (1.2) | Toluene | 110 | 6 | 65-75 |
Note: The yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Causal Explanations for Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the enolate intermediates are highly basic and will be quenched by protic sources like water, thus inhibiting the cyclization.
-
Inert Atmosphere: An inert atmosphere prevents the degradation of the strong base and the enolate intermediate through reactions with oxygen and moisture.
-
Choice of Base: Sodium ethoxide is a common choice when using ethanol as a solvent or when the starting material is an ethyl ester, as it avoids transesterification side reactions. Potassium tert-butoxide is a stronger, non-nucleophilic base that is often effective in THF.
-
Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature depends on the solvent used and the reactivity of the substrate.
-
Aqueous Workup: The quench with a mild acid like ammonium chloride neutralizes the excess base and protonates the enolate of the product. The subsequent extraction isolates the desired organic product from inorganic salts and other aqueous-soluble components.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data for a cyclic β-keto ester would include characteristic signals for the enolizable proton and the two carbonyl groups.
Conclusion
The intramolecular cyclization of N-Cbz protected amino diesters via the Dieckmann condensation is a reliable and efficient method for the synthesis of valuable cyclic β-keto esters. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of moisture, high yields of the desired products can be achieved. The N-Cbz protecting group provides the necessary stability under basic conditions and can be readily removed in subsequent steps, opening up avenues for further synthetic transformations. This application note serves as a comprehensive guide for researchers in organic synthesis and drug development to successfully implement this important reaction in their work.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cyclic β-keto esters: Synthesis and reactions. (n.d.). ResearchGate. Retrieved from [Link]
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Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from [Link]
- Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
- Synthesis of B-keto esters. (n.d.). Google Patents.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Journal of the Brazilian Chemical Society, 24(7), 1135-1149.
- β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect, 6(40), 10839-10859.
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). PubMed Central. Retrieved from [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]
-
A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses, 96, 456-476.
- Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023).
- Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. (2018). The Journal of Organic Chemistry, 83(11), 6015-6024.
-
Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
- Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. (2022). D-Scholarship@Pitt.
- Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof. (n.d.). Google Patents.
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Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry.[1] The azepane ring system is a valuable motif in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] This protocol details an intramolecular Dieckmann condensation, a robust method for the formation of cyclic β-keto esters.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step guide for its execution, and discuss critical parameters for success, including strategies to mitigate common side reactions such as hydrolysis and intermolecular condensation.[4][5]
Introduction: The Significance of the Azepane Scaffold
Seven-membered heterocyclic compounds, such as azepanes, represent a crucial area of chemical space in drug discovery.[6] Their inherent three-dimensionality offers advantages in creating specific and high-affinity interactions with biological targets.[1] The target molecule, this compound, serves as a versatile intermediate. The N-benzyl group provides a stable protecting group that can be removed in later synthetic steps, while the β-keto ester functionality allows for a wide range of subsequent chemical modifications.
The core transformation in this protocol is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8] This reaction is catalyzed by a strong base, which deprotonates the α-carbon of one ester moiety, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester within the same molecule to form a new carbon-carbon bond and, consequently, the ring structure.[7][9]
Mechanistic Insight: The Dieckmann Condensation
The Dieckmann condensation proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls.
-
Intramolecular Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the other ester group in the same molecule.
-
Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, eliminating the ethoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of the Product: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is readily deprotonated by the ethoxide base.[7][10] This final, essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[8]
-
Acidic Work-up: A final acidic work-up step is required to neutralize the enolate and yield the final product.
It is crucial to note that while Dieckmann condensations are highly effective for forming stable 5- and 6-membered rings, the formation of 7-membered rings, as in this protocol, can be less efficient due to the potential for competing intermolecular reactions.[1][5] To favor the desired intramolecular cyclization, the reaction is best performed under high-dilution conditions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl 4-(benzyloxycarbonylamino)heptanedioate | Synthesis Grade (≥98%) | Custom Synthesis | Starting Material |
| Sodium Ethoxide (NaOEt) | Reagent Grade (≥95%) | Major Supplier | Must be handled under inert atmosphere. |
| Anhydrous Toluene | DriSolv or equivalent | Major Supplier | Essential to prevent hydrolysis.[4] |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | Major Supplier | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | Major Supplier | For work-up. |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | Reagent Grade | Major Supplier | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | For drying. |
| Ethyl Acetate | HPLC Grade | Major Supplier | For extraction and chromatography. |
| Hexanes | HPLC Grade | Major Supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Major Supplier | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup:
-
Under an inert atmosphere (e.g., dry nitrogen or argon), add sodium ethoxide (1.1 equivalents) to a three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous toluene via cannula to the flask to create a slurry. The volume should be sufficient to ensure effective stirring and high dilution (e.g., a final substrate concentration of ~0.1 M).
-
In a separate, dry flask, dissolve the starting material, diethyl 4-(benzyloxycarbonylamino)heptanedioate (1.0 equivalent), in anhydrous toluene.
-
Transfer the diester solution to an addition funnel and attach it to the reaction flask.
Cyclization Reaction: 5. Heat the sodium ethoxide slurry in toluene to reflux with vigorous stirring. 6. Once refluxing, add the diester solution dropwise from the addition funnel over a period of 2-4 hours. A slow addition rate is critical to maintain high dilution and favor the intramolecular reaction. 7. After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: 8. Cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C. 9. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH of the aqueous layer is acidic (pH ~5-6). Caution: Gas evolution may occur. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 13. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
Sodium Ethoxide: Sodium ethoxide is a corrosive, flammable solid that reacts violently with water.[4][5][9][11] It must be handled in an inert, anhydrous atmosphere.[4][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][11]
-
Anhydrous Toluene: Toluene is a flammable liquid with potential health hazards. Handle in a well-ventilated fume hood.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Ensure that all glassware is properly dried to prevent unwanted side reactions.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone and ester carbonyls.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
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Saeed, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
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The Strategic Utility of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. This versatile heterocyclic compound serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those containing the privileged azepane scaffold. We will delve into a detailed, field-proven protocol for its synthesis via Dieckmann cyclization, explore the reactivity of its key functional groups, and propose its application in the development of novel antiviral agents and other therapeutic molecules.
Introduction: The Azepane Scaffold in Modern Drug Discovery
Seven-membered nitrogen-containing heterocycles, particularly the azepane core, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational flexibility allow for optimal interactions with a wide range of biological targets, leading to compounds with potent and selective pharmacological activities.[3] Azepane derivatives have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antiviral, and central nervous system-acting agents.[3][4]
The subject of this guide, this compound, is a strategically designed intermediate that provides a robust platform for the synthesis of diverse and highly functionalized azepane-containing molecules. Its structure incorporates several key features that are amenable to a variety of chemical transformations: a cleavable N-benzyl protecting group, a reactive β-keto ester moiety, and a synthetically versatile ethyl ester.
Synthesis of this compound: A Detailed Protocol
The most logical and efficient route to this compound is through an intramolecular Dieckmann cyclization of a corresponding acyclic diester.[5] This reaction is a powerful tool for the formation of cyclic β-keto esters.[6]
Conceptual Workflow
The synthesis begins with the preparation of the linear diester precursor, followed by the base-mediated intramolecular condensation to form the seven-membered ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of the Diester Precursor
-
N-Benzylation: To a solution of ethyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine. Subsequently, add benzyl bromide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Michael Addition: The resulting N-benzyl-4-aminobutanoate is then subjected to a Michael addition with ethyl acrylate. This reaction is typically carried out in a polar solvent like ethanol and may be heated to ensure complete reaction.
-
Purification: The resulting linear diester precursor, diethyl 4-(benzylamino)heptanedioate, is purified by column chromatography.
Step 2: Dieckmann Cyclization
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), dissolve the purified diester precursor in an anhydrous solvent such as toluene.
-
Base Addition: Slowly add a strong base, such as sodium ethoxide or sodium hydride, to the solution at room temperature. The choice of base is critical to promote the intramolecular condensation.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux to drive the cyclization to completion. Progress can be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound as a stable solid.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
The β-Keto Ester Moiety: A Hub for C-C Bond Formation
The β-keto ester functionality is a cornerstone of synthetic organic chemistry, providing a readily accessible enolate for a variety of carbon-carbon bond-forming reactions.[1][7][8]
-
Alkylation: The α-proton between the ketone and the ester is highly acidic and can be easily removed by a mild base to form a stable enolate. This enolate can then be alkylated with a wide range of electrophiles (e.g., alkyl halides) to introduce substituents at the C4 position.
-
Decarboxylation: Following alkylation, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be readily decarboxylated upon heating to yield a 4-substituted-1-benzyl-azepan-5-one.[9][10] This sequence provides a powerful method for the synthesis of a diverse library of azepane derivatives.
The N-Benzyl Protecting Group: Gateway to Further Functionalization
The N-benzyl group serves as a robust protecting group during the initial synthetic steps but can be selectively removed to allow for further modification of the azepane nitrogen.
-
N-Debenzylation: Standard methods for N-debenzylation, such as catalytic hydrogenolysis (e.g., H₂, Pd/C), can be employed.[11] However, care must be taken if other reducible functional groups are present in the molecule. Alternative methods, such as using oxidizing agents, may also be considered.[12]
-
N-Acylation and N-Alkylation: Once the nitrogen is deprotected, it can be readily acylated or alkylated to introduce a variety of substituents, further expanding the chemical space accessible from this intermediate.
Caption: Key synthetic transformations of the title intermediate.
Application in the Synthesis of Antiviral Agents
While a direct role for this compound in the synthesis of the marketed anti-influenza drug oseltamivir (Tamiflu®) is not prominently documented in the literature, its structural features make it an excellent candidate for the synthesis of novel oseltamivir analogues and other antiviral compounds.[13][14] The core structure of oseltamivir is a functionalized cyclohexene; however, the exploration of larger, more flexible ring systems like azepanes could lead to the discovery of new neuraminidase inhibitors with improved properties or activity against resistant viral strains.[15]
Proposed Synthetic Strategy towards Azepane-based Antivirals
-
Functionalization of the Azepane Core: Starting with this compound, a series of transformations can be envisioned to introduce the key functionalities present in neuraminidase inhibitors. This would involve stereoselective reduction of the ketone, introduction of an amino group, and manipulation of the ester.
-
Introduction of Side Chains: The versatile chemistry of the β-keto ester allows for the introduction of various side chains at the C4 position, mimicking the pentyl ether side chain of oseltamivir which is crucial for binding to the enzyme's active site.
-
N-Functionalization: After debenzylation, the nitrogen atom can be acylated to introduce the acetamido group, another key pharmacophoric feature of oseltamivir.
This strategic approach allows for the modular synthesis of a library of azepane-based compounds for screening as potential antiviral agents.
Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₁NO₅ |
| Molecular Weight | 319.35 g/mol |
| Key Functional Groups | N-benzyl amine, β-keto ester, ethyl ester |
| Primary Synthetic Route | Dieckmann Cyclization |
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via Dieckmann cyclization and the rich chemistry of its constituent functional groups provide a robust platform for the creation of diverse libraries of azepane-containing molecules. The potential for this intermediate in the discovery of novel antiviral agents, among other therapeutic applications, underscores its significance in modern medicinal chemistry. The protocols and strategies outlined in this document are intended to empower researchers to fully leverage the synthetic potential of this important building block.
References
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- Kysil, V. M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36585-36593.
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- Kysil, V. M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36585-36593.
- Philippova, A. N., et al. (2020). Synthesis of Functionalized Azepines via Cu(I)
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Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
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Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. [Link]
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- Abbas, A. K., & Jber, N. R. (2023). Oxazepine Derivatives, Synthesis and Applications.
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ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
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Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
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ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
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Aladdin. (n.d.). Ethyl 5-oxoazepane-4-carboxylate hydrochloride. Retrieved from [Link]
- Baklanov, M. V., et al. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 29(1), 223.
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The Versatile Scaffold: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate in the Synthesis of Bioactive Molecules
Introduction: The Azepane Moiety in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, the azepane ring system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent platform for the development of novel therapeutics by allowing for diverse substitutions and the exploration of a wider chemical space. Azepane derivatives have been identified as key pharmacophores in a multitude of bioactive molecules, including agents targeting the central nervous system (CNS), potent antivirals, and innovative anti-cancer therapies. The conformational flexibility of the azepane ring allows for optimal binding to a variety of biological targets, leading to compounds with high affinity and selectivity.
This application note focuses on a particularly valuable building block, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No: 31696-09-0). This compound, characterized by the presence of a ketone, an ethyl ester, and a benzyl carbamate, offers multiple reactive handles for synthetic elaboration. Its strategic functionalization allows for the construction of complex molecular architectures with significant therapeutic potential. We will explore its application in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands, a class of molecules with profound implications for the treatment of various neurological and psychiatric disorders.
Core Properties and Synthetic Accessibility
This compound is a commercially available intermediate, streamlining its incorporation into drug discovery programs.[1][2] Its synthesis is typically achieved through a Dieckmann condensation of a suitably substituted acyclic precursor.
| Property | Value | Source |
| CAS Number | 31696-09-0 | [2] |
| Molecular Formula | C₁₇H₂₁NO₅ | [2] |
| Molecular Weight | 319.35 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
The presence of the benzyl carbamate provides a stable protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions. The ketone at the 5-position and the ethyl ester at the 4-position are key functionalities for introducing molecular diversity.
Application in the Synthesis of Neuronal Nicotinic Receptor Ligands
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system.[3][4] Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. Consequently, the development of selective nAChR ligands is a major focus of contemporary medicinal chemistry.
The this compound scaffold provides an excellent starting point for the synthesis of novel nAChR ligands due to its ability to present pharmacophoric elements in a defined three-dimensional orientation.
Synthetic Strategy: From Ketone to Bioactive Amine
A key transformation in the elaboration of the this compound core is the conversion of the C5-ketone into a substituted amine functionality. This is typically achieved through a reductive amination protocol, which allows for the introduction of a wide variety of substituents, thereby enabling the fine-tuning of the pharmacological profile of the final compounds.
The following workflow outlines a general strategy for the synthesis of a library of potential nAChR ligands from the title compound.
Caption: General synthetic workflow for the elaboration of this compound.
Protocol 1: Synthesis of a 5-Substituted Amino-azepane Derivative via Reductive Amination
This protocol describes the reductive amination of this compound with a primary amine to introduce a key pharmacophoric element.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired 5-substituted amino-azepane derivative.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Acetic Acid: Acetic acid acts as a catalyst for the formation of the iminium ion, which is the species that is reduced by the hydride reagent.
-
Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common hydride reagents, which minimizes side reactions.[5][6]
Protocol 2: Deprotection and Further Functionalization
This protocol outlines the removal of the benzyl protecting group and subsequent functionalization of the azepane nitrogen to generate a final library of compounds.
Materials:
-
5-Substituted amino-azepane derivative (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Acylating or alkylating agent (e.g., acid chloride, alkyl halide)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
Procedure (Deprotection):
-
Dissolve the 5-substituted amino-azepane derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected secondary amine.
Procedure (Functionalization):
-
Dissolve the deprotected secondary amine in anhydrous DCM.
-
Add a suitable base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C and add the acylating or alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final bioactive molecule.
Trustworthiness and Self-Validation:
The protocols described are based on well-established synthetic transformations. The purity and identity of the intermediates and final products should be rigorously confirmed at each step using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. This ensures the integrity of the synthetic pathway and the reliability of the biological data obtained from the synthesized compounds.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its strategic functionalization, particularly through modifications at the C5-ketone, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The application of this scaffold in the synthesis of neuronal nicotinic receptor ligands highlights its potential in addressing challenging neurological and psychiatric disorders. Future applications of this versatile intermediate could extend to the synthesis of other classes of bioactive molecules, including kinase inhibitors and antiviral agents, further solidifying its importance in modern medicinal chemistry.
References
- Xiao, Y., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(13), 2895-2899.
- Breining, S. R. (2004). Recent developments in the synthesis of nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 4(3), 283-311.
- Pace, V., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, Advance Article.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
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- 4. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Biological Evaluation of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The azepane scaffold is a seven-membered nitrogen-containing heterocycle that is a key pharmacophore in numerous biologically active compounds and FDA-approved drugs.[1][2] Derivatives of this versatile structure have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1] The conformational flexibility of the azepane ring, combined with the potential for diverse substitutions, makes it a privileged scaffold in drug discovery.[3] This document provides a detailed guide for the initial biological characterization of a novel azepane derivative, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (herein referred to as "Compound A").
This guide is intended for researchers, scientists, and drug development professionals. It outlines a strategic, tiered approach to assess the compound's biological activity profile, starting with fundamental cytotoxicity screening, moving to targeted enzyme inhibition assays based on the known activities of related structures, and concluding with an evaluation of its metabolic stability. Each section provides the scientific rationale behind the chosen assays, detailed step-by-step protocols, and guidance on data interpretation.
Part 1: General Cytotoxicity Assessment
Scientific Rationale: Before exploring specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of a novel compound. This initial screening provides a therapeutic window and helps to distinguish between targeted pharmacological effects and non-specific toxicity. We will utilize the MTT assay, a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5]
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Compound A across a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) to assess its general cytotoxic potential.
Materials:
-
Compound A
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Doxorubicin (positive control)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, perform a cell count, and determine viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Compound A in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.[4]
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin at various concentrations).[4]
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound A, vehicle, or positive control.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.[5]
-
Data Presentation:
| Cell Line | Compound A (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
Workflow Diagram:
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Targeted Enzyme Inhibition Assays
Scientific Rationale: Given that azepane derivatives have shown activity against various enzymes, a targeted screening approach is a logical next step.[1] We will focus on two enzyme families implicated in cancer and neurological disorders: Histone Deacetylases (HDACs) and Fatty Acid Amide Hydrolase (FAAH).
Protocol 2A: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
Rationale: HDACs are crucial epigenetic regulators, and their dysregulation is linked to cancer and neurodegenerative diseases.[6] Many HDAC inhibitors are in clinical use, making this a valuable target class to investigate.[7] This assay uses a fluorogenic substrate to measure the enzymatic activity of HDACs in the presence of Compound A.
Materials:
-
Compound A
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution
-
Trichostatin A (TSA) or Vorinostat (positive control inhibitor)[8]
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Compound A in HDAC assay buffer (e.g., 0.01 to 100 µM).
-
Prepare a serial dilution of the positive control (TSA).
-
Dilute the HDAC1 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer as per the manufacturer's recommendations.
-
-
Assay Reaction:
-
To the wells of a black 96-well plate, add 50 µL of the diluted HDAC1 enzyme.
-
Add 5 µL of the serially diluted Compound A, positive control, or vehicle (DMSO/buffer).
-
Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of Compound A using the formula:
-
% Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well))
-
-
Plot the percent inhibition against the log of Compound A concentration and determine the IC50 value using non-linear regression.
-
Caption: Workflow for assessing metabolic stability using human liver microsomes.
Data Presentation:
| Compound | t½ (min) | CLint (µL/min/mg) | Classification |
| Verapamil (Control) | <15 | >80 | High Clearance |
| Procainamide (Control) | >60 | <15 | Low Clearance |
| Compound A | Experimental Value | Experimental Value | To be Determined |
Conclusion
This document outlines a foundational, multi-tiered strategy for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, potential for enzyme inhibition against relevant targets, and metabolic stability, researchers can rapidly generate a preliminary profile of the compound's therapeutic potential and drug-like properties. The data generated from these protocols will provide the essential groundwork for more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy, and pharmacokinetic profiling.
References
-
Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: ResearchGate URL: [Link]
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Title: Drug Metabolism Studies Using Liver Microsomes Source: MileCell Bio URL: [Link]
-
Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: ScienceDirect URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL: [Link]
-
Title: Identification of HDAC inhibitors using a cell-based HDAC I/II assay Source: PMC - NIH URL: [Link]
-
Title: Histone Deacetylase (HDAC) Assay Source: EpigenTek URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) Source: BioVision URL: [Link]
-
Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]
-
Title: Application of In Vitro Metabolism Activation in High-Throughput Screening Source: MDPI URL: [Link]
-
Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: ACS Publications URL: [Link]
-
Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit Source: Bertin Bioreagent URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit Source: Elabscience URL: [Link]
-
Title: Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical Source: Biocompare URL: [Link]
-
Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Inhibition of Histone Deacetylases Source: PMC - NIH URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
-
Title: Histone deacetylases (HDACs):erasers of epigenetic marks Source: BMG Labtech URL: [Link]
-
Title: Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses Source: YouTube URL: [Link]
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- 8. bmglabtech.com [bmglabtech.com]
In Vitro Evaluation of 5-Oxoazepane Derivatives: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-oxoazepane derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of oncology and enzyme inhibition. This guide offers detailed application notes and step-by-step protocols for key assays to characterize the biological effects of novel 5-oxoazepane derivatives, grounded in scientific integrity and practical insights.
Introduction: The Therapeutic Potential of the 5-Oxoazepane Scaffold
The 5-oxoazepane core represents a privileged scaffold in drug discovery, with derivatives demonstrating a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] Notably, certain 5-oxoazepane derivatives have exhibited potent cytotoxic effects against a panel of human cancer cell lines, such as those from colon (HCT116, CaCo-2), breast (MCF7), lung (A549), glioblastoma (U87), and leukemia (K562).[1][3] Furthermore, specific derivatives have been identified as inhibitors of crucial enzymes like gamma-secretase, a key target in Alzheimer's disease, and Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[4][5]
This guide will focus on the in vitro assays essential for the preliminary evaluation of newly synthesized 5-oxoazepane derivatives, with a primary focus on their potential as anticancer agents and enzyme inhibitors. The presented protocols are designed to be robust and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies and lead optimization.
Section 1: Anticancer Activity Evaluation
The initial assessment of a novel compound's anticancer potential typically involves evaluating its cytotoxicity against relevant cancer cell lines. Following the determination of cytotoxic activity, further mechanistic studies, such as apoptosis and cell cycle analysis, are crucial to understand how the compound exerts its effects.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]
Rationale for Use: The MTT assay is a widely adopted, straightforward, and high-throughput compatible method for the initial screening of compound libraries for cytotoxic activity. It provides a quantitative measure of a compound's ability to reduce the viability of cancer cells, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected human cancer cell lines (e.g., HCT116, MCF7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
5-Oxoazepane derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-oxoazepane derivative stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis.
Quantitative Data Summary:
| Derivative ID | HCT116 IC50 (µM) | MCF7 IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) | K562 IC50 (µM) |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Compound Y | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Reference Drug | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Rationale for Use: This assay provides a quantitative assessment of the mode of cell death induced by the 5-oxoazepane derivative. Determining whether a compound induces apoptosis is a critical step in characterizing its anticancer mechanism, as apoptosis is a preferred mode of cell death for cancer therapeutics.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with the 5-oxoazepane derivative and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the 5-oxoazepane derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Data Analysis:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3 - Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells
Calculate the percentage of cells in each quadrant to quantify the level of apoptosis and necrosis induced by the compound.
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[3] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[3]
Rationale for Use: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation and inducing cell death. This assay helps to determine if the 5-oxoazepane derivative affects cell cycle progression, providing further insight into its mechanism of action.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by PI staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with the 5-oxoazepane derivative and control cells
-
Cold PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed and treat cells as described for the apoptosis assay.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
Section 2: Enzyme Inhibition Assays
Given that some 5-oxoazepane derivatives have been identified as enzyme inhibitors, it is pertinent to include protocols for evaluating their inhibitory activity against specific enzymes.
Gamma-Secretase Inhibition Assay
Principle: Gamma-secretase is an intramembrane protease complex that cleaves multiple substrates, including the amyloid precursor protein (APP). Its activity can be monitored in a cell-based assay using a cell line that stably expresses a fluorescently tagged APP C-terminal fragment (APP-C99), which contains the gamma-secretase cleavage site.[9] When gamma-secretase activity is inhibited, the fluorescent APP-C99 fragment accumulates within the cells, which can be quantified by fluorescence microscopy or high-content imaging.[9][10]
Rationale for Use: This assay is highly relevant for screening 5-oxoazepane derivatives for potential therapeutic applications in Alzheimer's disease, where gamma-secretase is a key drug target.
Experimental Workflow:
Caption: Plausible signaling pathways targeted by 5-oxoazepane derivatives in cancer cells.
Dysregulation of pathways such as the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK pathways is a common feature of many cancers, leading to uncontrolled cell growth and survival. [11][12]The tumor suppressor p53 pathway, which is often inactivated in cancer, plays a crucial role in inducing apoptosis and cell cycle arrest. [11]The Notch signaling pathway is also implicated in cancer cell proliferation. [11][12]Given that some oxazepine derivatives have been shown to inhibit TNIK, a component of the Wnt pathway, further investigation into the effects of 5-oxoazepane derivatives on these signaling cascades is warranted. [5]Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can be employed to elucidate the specific molecular targets and mechanisms of action of these compounds.
Conclusion
The in vitro evaluation of 5-oxoazepane derivatives requires a systematic and multi-faceted approach. The protocols detailed in this guide provide a robust framework for the initial characterization of their anticancer and enzyme inhibitory activities. By combining cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can gain valuable insights into the therapeutic potential of this promising class of compounds. Further investigation into their effects on specific enzyme targets and cellular signaling pathways will be crucial for their development as novel therapeutic agents.
References
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Cytotoxicity against human cancer cell lines, U87, A549, MCF7, K562 and HCT116. ResearchGate. Available at: [Link]
-
Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
(PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
-
4.5.1. Urease Enzyme Inhibition Assay. Bio-protocol. Available at: [Link]
-
Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. National Center for Biotechnology Information. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Gamma Secretase Activity Assay Cell Line. Innoprot. Available at: [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Available at: [Link]
-
Gamma secretase activity assay. Innoprot. Available at: [Link]
-
Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. Available at: [Link]
-
In vitro -secretase assay. ( A ) Schematic representation of the fusion protein substrate, C100Flag, consisting sequentially of an N-terminal Met (M), APP597. ResearchGate. Available at: [Link]
-
In Vitro Assay Protocol for Gamma Secretase. ResearchGate. Available at: [Link]
-
Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical. Available at: [Link]
-
Discovery of 3,4-Dihydrobenzo[ f]o[3][13]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. National Center for Biotechnology Information. Available at: [Link]
-
Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology. Available at: [Link]
-
Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. MDPI. Available at: [Link]
-
Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Guide to the Stereoselective Synthesis of Chiral Azepane Building Blocks for Drug Discovery
Introduction: The Rising Prominence of Chiral Azepanes in Medicinal Chemistry
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important structural motif in modern drug discovery.[1][2][3][4] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the conformational flexibility of the azepane ring allows for the exploration of a wider chemical space, which can be crucial for optimizing drug-target interactions.[2] The introduction of stereocenters into the azepane ring further enhances its utility, providing access to a diverse range of chiral building blocks for the development of novel therapeutics with improved potency and selectivity.[2][5][6] Naturally occurring compounds, such as the protein kinase inhibitor (-)-balanol, and synthetic drugs like the antidiabetic Tolazamide and the antihistamine Azelastine, feature the azepane core, highlighting its therapeutic potential.[2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern stereoselective methods for the synthesis of chiral azepane building blocks.
Strategic Approaches to Asymmetric Azepane Synthesis
The construction of chiral azepanes with high enantiopurity presents a significant synthetic challenge. Several powerful strategies have emerged, each with its own set of advantages and applications. This note will delve into the following key methodologies:
-
Catalytic Asymmetric Hydrogenation
-
Organocatalytic Strategies
-
Ring-Closing Metathesis (RCM)
-
Biocatalytic Approaches
-
Other Notable Methods
Catalytic Asymmetric Hydrogenation: A Workhorse for Chiral Amine Synthesis
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules.[7][8][9] In the context of azepane synthesis, this typically involves the hydrogenation of a prochiral enamine or imine precursor using a chiral transition metal catalyst.
Mechanism and Key Considerations
The mechanism of asymmetric hydrogenation generally involves the coordination of the prochiral substrate to a chiral metal complex (commonly ruthenium, rhodium, or iridium), followed by the stereoselective transfer of hydrogen.[7] The choice of chiral ligand is critical for achieving high enantioselectivity.
Protocol: Asymmetric Hydrogenation of Dibenzo-fused Azepines
A highly efficient method for the synthesis of diverse chiral seven-membered N-heterocycles involves the asymmetric hydrogenation of dibenzo[b,f][10][11]oxazepine, dibenzo[b,f][10][11]thiazepine, and dibenzo[b,e]azepine derivatives using chiral cationic ruthenium diamine catalysts.[12] This protocol consistently delivers excellent yields (up to 99%) and enantiomeric excesses (up to 99% ee).[12]
Experimental Workflow:
Figure 1. General workflow for the asymmetric hydrogenation of dibenzo-fused azepines.
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox, prepare the chiral cationic ruthenium diamine catalyst solution.
-
Reaction Setup: To a high-pressure autoclave, add the dibenzo-fused azepine substrate and the solvent (e.g., methanol).
-
Catalyst Addition: Add the catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure. Stir the reaction mixture at the specified temperature for the required time.
-
Work-up and Purification: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the chiral azepane derivative.
An interesting finding in these studies is the significant influence of the catalyst's counteranion on the enantioselectivity of the hydrogenation, particularly for dibenzo[b,f][10][11]thiazepine and dibenzo[b,e]azepine derivatives.[12][13]
Data Summary:
| Substrate Type | Catalyst | Yield (%) | ee (%) | Reference |
| Dibenzo[b,f][10][11]oxazepine | Chiral Cationic Ru-Diamine | up to 99 | up to 99 | [12] |
| Dibenzo[b,f][10][11]thiazepine | Chiral Cationic Ru-Diamine | up to 99 | up to 99 | [12] |
| Dibenzo[b,e]azepine | Chiral Cationic Ru-Diamine | up to 99 | up to 99 | [12] |
| Dibenzo[c,e]azepine | Chiral Cationic Ru-Diamine | moderate to excellent | moderate to excellent | [13] |
| Cyclic Ene-carbamates | N,P-ligated Iridium Complex | 92-99 | 91-99 | [14] |
Organocatalysis: A Metal-Free Approach to Chiral Azepanes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[15] This approach utilizes small organic molecules as catalysts to induce stereoselectivity.
Organocatalytic Enantioselective Construction of Fused Azepines
A notable example is the organocatalytic enantioselective method for preparing polychiral molecules bearing a fused azepine skeleton.[10] This reaction proceeds via a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution.[10]
Reaction Logic:
Figure 2. Logical flow of the organocatalytic synthesis of fused azepines.
This methodology demonstrates excellent robustness with a wide substrate scope, affording yields of 46-92%, and exceptional diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee).[10]
Protocol: Tandem Oxa-Mannich/Oxa-Michael Reaction for Chiral Dioxazepanes
Another innovative organocatalytic approach involves the synthesis of chiral dioxazepanes from in situ generated nitrones.[11] This reaction proceeds through a tandem pathway of oxa-Mannich reaction, oxa-Michael reaction, tautomerization, and protonation, catalyzed by a cooperative cation binding catalyst.[11] The incorporation of a potassium salt is key to the success of this catalysis.[11]
Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation
Ring-closing metathesis (RCM) is a versatile and widely used reaction in organic synthesis for the construction of various ring sizes, including the seven-membered azepane core.[16][17] The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically ruthenium-based.[16][17][18]
Application in Annulated Azepane Synthesis
A straightforward synthesis of optically active [b]-annulated azepane scaffolds has been developed using a sequence of olefin cross-metathesis followed by exhaustive hydrogenation.[3][19][20]
Synthetic Sequence:
Figure 3. Synthetic pathway to annulated azepanes via RCM and hydrogenation.
The initial step involves a ruthenium-catalyzed cross-metathesis of an optically active cyclic α-allyl-β-oxoester with acrylonitrile.[3][19][20] The resulting intermediate undergoes palladium-catalyzed hydrogenation of the C=C double bond and the C≡N triple bond, followed by a reductive amination to stereoselectively form the annulated azepane with a relative trans-configuration.[3][19][20]
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral molecules.[21][22] Enzymes, such as imine reductases (IREDs), can catalyze reactions with exceptional stereoselectivity under mild conditions.[21][23][24]
Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination
The synthesis of chiral 1,4-diazepanes has been successfully achieved through an enzymatic intramolecular asymmetric reductive amination.[24] Enantiocomplementary IREDs have been identified for the synthesis of both (R)- and (S)-enantiomers of a target diazepane with high enantioselectivity.[24]
Biocatalytic Workflow:
Figure 4. Workflow for the biocatalytic synthesis of chiral 1,4-diazepanes.
This biocatalytic approach has been applied to a range of substituted 1,4-diazepanes, consistently yielding high enantiomeric excesses (from 93% to >99%).[24] The use of biocatalysis is particularly advantageous in pharmaceutical manufacturing, as it often reduces the environmental impact compared to traditional metal-catalyzed processes.[21][25]
Other Notable Stereoselective Methods
Beyond the major strategies discussed, several other effective methods for the stereoselective synthesis of chiral azepanes have been reported.
-
Lithiation-Conjugate Addition: Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes have been achieved through a highly diastereoselective and enantioselective (-)-sparteine mediated asymmetric lithiation-conjugate addition sequence.[1]
-
Copper-Catalyzed Cyclization: Dibenzo[b,d]azepines featuring both central and axial chirality have been prepared with excellent diastereo- and enantioselectivities via copper-catalyzed asymmetric intramolecular reductive or borylative cyclization.[26]
-
Osmium-Catalyzed Tethered Aminohydroxylation: A novel stereoselective approach to pentahydroxyazepane iminosugars utilizes a key osmium-catalyzed aminohydroxylation reaction of an allylic alcohol, forming the new C-N bond with complete regio- and stereocontrol.[27][28]
Conclusion and Future Outlook
The stereoselective synthesis of chiral azepane building blocks is a dynamic and evolving field. The methodologies outlined in this guide, from well-established catalytic asymmetric hydrogenations to innovative biocatalytic and organocatalytic approaches, provide a powerful toolkit for medicinal chemists. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly accelerate the discovery of new azepane-based therapeutics to address unmet medical needs. The conformational diversity and rich stereochemistry of azepanes ensure their continued prominence as privileged scaffolds in drug discovery.[2]
References
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Huang, S., Wen, H., Tian, Y., Wang, P., Qin, W., & Yan, H. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition, 60(39), 21486-21493. [Link]
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Maji, B., & Barbas, C. F. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. [Link]
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Application Notes and Protocols for the Purification of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The azepane core is a privileged structure found in a variety of biologically active molecules.[1] The purity of this intermediate is paramount, as even minor impurities can have profound effects on the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the purification of this β-keto ester, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
The target molecule is likely synthesized via an intramolecular Dieckmann condensation of a corresponding amino diester.[1][2] This synthetic route, while effective, can lead to several process-related impurities that must be removed.
Understanding Potential Impurities
A robust purification strategy begins with a thorough understanding of potential impurities. For the synthesis of this compound via Dieckmann condensation, the following impurities are plausible:
-
Unreacted Starting Diester: Incomplete cyclization will leave the starting acyclic diester in the crude product mixture.
-
Byproducts from Intermolecular Condensation: Dimerization or oligomerization can occur as a competing reaction to the desired intramolecular cyclization, especially at high concentrations.[3]
-
Products of β-Keto Ester Cleavage: The β-keto ester linkage can be susceptible to cleavage under harsh basic or acidic conditions, leading to the formation of dicarboxylic acids or other degradation products.[4]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup must be effectively removed.
The purification strategy must be designed to efficiently separate the target molecule from these structurally similar and dissimilar impurities.
Purification Strategies: A Two-Pronged Approach
A combination of column chromatography and crystallization is the most effective approach to achieve high purity of this compound. Chromatography serves as the primary purification step to remove the bulk of impurities, while crystallization provides the final polishing step to achieve the stringent purity levels required for pharmaceutical applications.
Part 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient technique for the initial purification of the crude product. The choice of stationary and mobile phases is critical for achieving good separation.
For a molecule with the polarity of this compound, a normal-phase chromatography setup using silica gel as the stationary phase is appropriate. The mobile phase will typically consist of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The N-Cbz (benzyloxycarbonyl) group contributes to the overall polarity and provides a chromophore for UV detection during fraction analysis.[5]
A gradient elution is often more effective than an isocratic elution for separating compounds with a range of polarities. Starting with a low polarity mobile phase will allow for the elution of non-polar impurities, while a gradual increase in polarity will then elute the target compound, followed by more polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or n-Heptane)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and major impurities, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin elution with a low-polarity solvent mixture (e.g., Hexane:EtOAc 4:1) and gradually increase the polarity (gradient elution) to 2:1 or 1:1 as needed to elute the product. A similar compound, Benzyl 2-oxoazepane-1-carboxylate, has been purified using a 2:1 Hexane:EtOAc mixture.[6]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient or isocratic) |
| Initial Eluent Ratio | ~9:1 to 4:1 (Hexane:EtOAc) |
| Final Eluent Ratio | ~2:1 to 1:1 (Hexane:EtOAc) |
| Typical Product Rf | 0.2 - 0.4 in 3:1 Hexane:EtOAc |
Part 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the target compound from impurities based on differences in solubility. The presence of the N-Cbz group can often facilitate crystallization.[5]
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common and effective solvent system for compounds of this type is a mixture of a good solvent (in which the compound is readily soluble) and a poor solvent (in which the compound is sparingly soluble). For this compound, an ethyl acetate/heptane or ethyl acetate/hexane mixture is a promising starting point.[3][4]
Materials:
-
Purified this compound (from chromatography)
-
Ethyl acetate (EtOAc)
-
n-Heptane (or n-Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the chromatographically purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
-
Inducing Crystallization:
-
Slowly add n-heptane to the hot solution until a slight turbidity persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
This two-step purification process should yield this compound as a white to off-white crystalline solid with a purity of >98% as determined by HPLC and NMR.
Purity Assessment: Analytical Techniques
Rigorous analytical testing is essential to confirm the purity and identity of the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of small organic molecules like this compound.[7][8]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the benzyl group) |
| Column Temperature | 25-30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in CDCl₃):
-
Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)
-
Benzyl CH₂: ~5.1-5.3 ppm (singlet, 2H)
-
Azepane ring protons: A series of complex multiplets between ~1.5 and 4.0 ppm.
-
Ethyl ester CH₂: ~4.1-4.3 ppm (quartet, 2H)
-
Ethyl ester CH₃: ~1.2-1.4 ppm (triplet, 3H)
Expected ¹³C NMR Features (in CDCl₃):
-
Carbonyls (keto and two esters): ~165-205 ppm
-
Aromatic carbons: ~127-137 ppm
-
Benzyl CH₂: ~67 ppm
-
Ethyl ester CH₂: ~61 ppm
-
Azepane ring carbons: ~25-60 ppm
-
Ethyl ester CH₃: ~14 ppm
Workflow Diagrams
Purification Workflow
Caption: Overall purification workflow for this compound.
Analytical Verification Logic
Caption: Logic diagram for the analytical verification of the final product.
Conclusion
The purification of this compound to a high degree of purity is a critical step in its journey towards application in drug discovery and development. The combination of flash column chromatography followed by recrystallization provides a robust and reliable method for removing key process-related impurities. By understanding the principles behind these techniques and employing rigorous analytical oversight, researchers can confidently produce material of the quality required for demanding downstream applications.
References
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
PubMed Central (PMC). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
ResearchGate. (2025). Crystallization mechanism of ε-HNIW in ethyl acetate/n-heptane solution. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]
-
PubMed. (n.d.). Intramolecular cyclisation of β-aryl-β-amino acids in the design of novel heterocyclic systems with therapeutic interest: an unfailing source of diversity. [Link]
-
PubMed. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes & Protocols for the Characterization of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Abstract
This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this molecule. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation standards outlined in the ICH Q2(R1) guidelines to ensure data reliability and reproducibility. This document covers High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Each section provides not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the analytical process.
Introduction
This compound (CAS No. 31696-09-0) is a substituted azepane derivative, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural complexity of this molecule, featuring a seven-membered ring, a beta-keto ester system, a carbamate, and a benzyl group, necessitates a comprehensive analytical strategy to ensure its quality and consistency in research and development settings. Accurate and precise analytical characterization is paramount for progressing a compound through the drug discovery pipeline, from initial synthesis to preclinical evaluation.
This guide presents a logical workflow for the analytical characterization of this compound, ensuring scientific integrity and trustworthiness of the generated data.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution and sensitivity.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. The presence of the beta-keto ester moiety can lead to keto-enol tautomerism, which may cause peak broadening.[3] The described method is optimized to mitigate this effect and provide sharp, reproducible peaks.
Rationale for Method Selection
A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and water with a phosphate buffer, is selected to ensure good peak shape and resolution. The buffer helps to control the ionization state of any potential acidic or basic impurities and can also influence the keto-enol equilibrium. UV detection is appropriate due to the presence of the aromatic benzyl group, which provides a strong chromophore.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and to quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Materials:
-
This compound sample
-
Reference standard of this compound (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample and prepare as described for the standard solution.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (n=5) to check for system suitability.
-
Inject the sample solution.
-
-
Data Analysis and Calculations:
-
System Suitability: For the replicate injections of the standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Purity Calculation (Area %):
-
Assay Calculation:
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
Rationale for NMR Analysis: The complex structure of the azepane ring and the presence of various functional groups will result in a unique NMR fingerprint. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D NMR techniques like COSY and HSQC can be employed for definitive assignments.
Predicted ¹H and ¹³C NMR Data: While experimental spectra for this specific molecule are not widely published, data from structurally related compounds allow for a reliable prediction of the chemical shifts.[4][5][6][7]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Benzyl -CH₂- | ~5.1 | ~67 |
| Phenyl C-H | ~7.3 | ~127-129 |
| Phenyl C (ipso) | - | ~136 |
| Ethyl -O-CH₂- | ~4.2 (q) | ~62 |
| Ethyl -CH₃ | ~1.2 (t) | ~14 |
| Azepane -N-CH₂- | ~3.5-3.8 (m) | ~45-50 |
| Azepane -CH₂- (adjacent to C=O) | ~2.6-2.9 (m) | ~40-45 |
| Azepane -CH₂- | ~1.8-2.2 (m) | ~25-35 |
| Azepane -CH- (at C4) | ~3.9-4.1 (m) | ~50-55 |
| Carbamate C=O | - | ~155 |
| Ester C=O | - | ~170 |
| Ketone C=O | - | ~205 |
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all signals and determine their multiplicities (singlet, doublet, triplet, quartet, multiplet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Analysis:
-
Compare the observed chemical shifts, multiplicities, and integrations with the predicted values and the expected structure.
-
The presence of signals corresponding to the benzyl group, the ethyl ester, and the protons on the azepane ring should be confirmed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FT-IR Analysis: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, ester, and carbamate carbonyl groups, as well as C-H and C-N bonds.
Expected FT-IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=O (Ester) | ~1735 |
| C=O (Carbamate) | ~1690 |
| C-H (Aromatic) | ~3030-3100 |
| C-H (Aliphatic) | ~2850-2980 |
| C-O (Ester) | ~1150-1250 |
| C-N (Amide/Carbamate) | ~1200-1300 |
Experimental Protocol: FT-IR Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Expected Ion: [M+H]⁺ = 320.1492 (calculated for C₁₇H₂₂NO₅⁺)
-
LC Conditions: A rapid LC gradient can be used to introduce the sample into the mass spectrometer. A short C18 column with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is suitable.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected via the LC system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be within 5 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is the primary method for purity analysis, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
Rationale for GC-MS Analysis
The target molecule itself has a relatively high boiling point and may not be ideal for GC analysis without derivatization. However, GC-MS is excellent for detecting residual solvents or low molecular weight starting materials that could be present as impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify any residual volatile solvents from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler.
GC-MS Conditions:
| Parameter | Value |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Headspace Conditions:
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 15 min
Procedure:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.
-
Analysis: Place the vial in the headspace autosampler and run the GC-MS sequence.
-
Data Analysis: Identify any peaks corresponding to common solvents by comparing their retention times and mass spectra to a library of known solvents.
Workflow and Data Integration
A logical workflow is crucial for the efficient and comprehensive characterization of this compound. The following diagram illustrates the proposed analytical workflow.
Caption: Analytical workflow for the characterization of this compound.
Method Validation
All quantitative methods, particularly the HPLC assay, should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Jios, J. L., et al. (2005). Magnetic Resonance in Chemistry, 43(11), 901-908.
- Kumamoto, E., et al. (2025). Beilstein Journal of Organic Chemistry, 21, 1603–1612.
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Bond Activation. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]
-
Chromatography Forum. beta keto esters by HPLC. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
Sources
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- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols for the Derivatization of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate for SAR Studies
Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry
The seven-membered nitrogen-containing heterocycle, azepane, is a well-established privileged scaffold in the field of drug discovery.[1][2] Its inherent conformational flexibility allows for the precise three-dimensional positioning of substituents, facilitating tailored interactions with a multitude of biological targets. This has resulted in the integration of the azepane motif into numerous therapeutic agents and clinical candidates.[3] The derivatization of functionalized azepane cores, such as 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, presents a fertile ground for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles of novel drug candidates.[3][4]
This technical guide provides a detailed framework for the derivatization of the this compound scaffold at two key positions: the C4 carbon adjacent to the ester and the C5 ketone. The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for generating a library of analogues for comprehensive SAR exploration.
Core Scaffold: this compound
The starting material, this compound, possesses two primary points for chemical modification. The presence of a β-keto ester functionality allows for elaboration at the α-carbon (C4), while the ketone at C5 is amenable to transformations such as reductive amination.
Derivatization Strategy I: C4-Alkylation of the β-Keto Ester
The acidity of the proton at the C4 position of the β-keto ester enables deprotonation and subsequent alkylation, providing a straightforward method for introducing a diverse range of substituents at this position.[5] This approach is fundamental for probing the steric and electronic requirements of the binding pocket of a biological target.
Causality Behind Experimental Choices
The selection of a suitable base is critical to ensure efficient deprotonation without promoting side reactions such as hydrolysis of the ester. Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for this transformation. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial to prevent quenching of the generated enolate. The reaction is initially conducted at a reduced temperature (0 °C) to control the exothermic deprotonation and then allowed to warm to room temperature to facilitate the subsequent alkylation.
Experimental Protocol: C4-Alkylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Enolate Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative C4-Alkylated Derivatives
| Entry | Alkyl Halide (R-X) | Product | Expected Yield (%) |
| 1 | Methyl iodide | 1-benzyl 4-ethyl 4-methyl-5-oxoazepane-1,4-dicarboxylate | 85-95 |
| 2 | Ethyl bromide | 1-benzyl 4-ethyl 4-ethyl-5-oxoazepane-1,4-dicarboxylate | 80-90 |
| 3 | Benzyl bromide | 1-benzyl 4-benzyl-4-ethyl-5-oxoazepane-1,4-dicarboxylate | 75-85 |
Visualization of C4-Alkylation Workflow
Sources
Application Notes and Protocols for High-Throughput Screening with Azepane Libraries
Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry. Its derivatives are recognized for their structural diversity and wide range of pharmacological properties, leading to their inclusion in numerous FDA-approved drugs and clinical candidates.[1][2][3] Azepanes are present in drugs for treating various conditions, including cancer, diabetes, and Alzheimer's disease.[1][2][4] The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets, making azepane-based compounds highly valuable in the quest for novel therapeutics.[4] This unique characteristic, coupled with their synthetic tractability, makes azepane libraries an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel hit compounds.[5][6]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse chemical libraries against biological targets to identify active compounds.[7][8][9] The integration of robotics, miniaturized assays, and sophisticated data analysis allows researchers to screen thousands to millions of compounds efficiently.[7][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with azepane libraries, from initial assay development to hit validation.
Part 1: Designing the Screening Campaign - Strategic Considerations
A successful HTS campaign requires meticulous planning and a deep understanding of the biological question being addressed. The choice between a biochemical and a cell-based assay is a critical first step and depends on the nature of the target and the desired information.
Biochemical Assays: Isolating Target-Ligand Interactions
Biochemical assays are performed in a purified, cell-free environment and are designed to measure the direct interaction between a compound and a biological target, such as an enzyme or receptor.[12][13][14] They offer a high degree of control and are generally less prone to off-target effects.
Commonly Employed Biochemical Assay Formats:
-
Enzyme Activity Assays: These assays measure the ability of a compound to modulate the catalytic activity of an enzyme.[13] Readouts are often based on the production or consumption of a detectable substrate or product, frequently utilizing fluorescence or absorbance.[13]
-
Binding Assays: These assays quantify the binding affinity of a compound to a target protein.[13] Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR) are commonly used.[12]
Causality in Choosing a Biochemical Assay: The primary reason to choose a biochemical assay is to directly probe the interaction with the molecular target of interest. This approach is ideal for target-based drug discovery where the mechanism of action is hypothesized to involve the modulation of a specific protein's function.
Cell-Based Assays: Probing Cellular Phenotypes and Pathways
Cell-based assays utilize living cells to assess the effect of a compound on a specific cellular process or signaling pathway.[15][16][17] These assays provide a more physiologically relevant context, as they account for factors like cell permeability and metabolism.[16]
Versatile Cell-Based Assay Formats:
-
Reporter Gene Assays: These assays employ cells that have been genetically engineered to express a reporter protein (e.g., luciferase or GFP) under the control of a specific promoter.[16][18] Changes in reporter expression indicate modulation of the upstream signaling pathway.
-
Cell Viability/Toxicity Assays: These assays measure the number of viable cells in a population after treatment with a compound.[15][16] Common methods include ATP-based luminescence assays (e.g., CellTiter-Glo®) and colorimetric assays using tetrazolium salts (e.g., MTT).[16]
-
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously, providing a detailed phenotypic profile of a compound's effect.[16][19]
Causality in Choosing a Cell-Based Assay: Cell-based assays are chosen when the goal is to identify compounds that elicit a specific cellular response, even if the direct molecular target is unknown (phenotypic screening). They are also crucial for validating hits from biochemical screens in a more biological context.
Part 2: Experimental Protocols - A Step-by-Step Guide
The following protocols are designed to be robust and self-validating, incorporating essential controls to ensure data quality and reproducibility.
Protocol 1: Biochemical Enzyme Inhibition Assay (Generic Kinase)
This protocol describes a generic fluorescence-based assay to screen an azepane library for inhibitors of a purified kinase.
Materials:
-
Purified Kinase
-
Kinase Substrate (e.g., a peptide with a fluorescent label)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Azepane Library (typically in 384-well plates, dissolved in DMSO)
-
Positive Control (e.g., a known kinase inhibitor like Staurosporine)
-
Negative Control (DMSO)
-
Stop Solution (e.g., EDTA to chelate Mg²⁺)
-
Microplate Reader (with fluorescence detection)
Step-by-Step Methodology:
-
Assay Plate Preparation: Dispense 50 nL of each compound from the azepane library into a 384-well assay plate using an automated liquid handler. Also, dispense the positive and negative controls into designated wells.
-
Enzyme Addition: Add 10 µL of the kinase solution (at 2X the final concentration) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the substrate and ATP solution (at 2X the final concentration) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of the stop solution to all wells.
-
Signal Detection: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis and Quality Control:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality.[10][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size of the assay. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% |
Protocol 2: Cell-Based Reporter Gene Assay (NF-κB Pathway)
This protocol outlines a luciferase-based reporter assay to screen for modulators of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Azepane Library (in 384-well plates, dissolved in DMSO)
-
Positive Control (e.g., TNF-α to activate the pathway)
-
Negative Control (DMSO)
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well white, clear-bottom plates at a density of 5,000 cells per well in 40 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of each compound from the azepane library, as well as positive and negative controls, to the respective wells.
-
Cell Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
Pathway Stimulation: Add 10 µL of TNF-α (at 5X the final concentration) to all wells except the negative control wells. Add 10 µL of medium to the negative control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of the luciferase assay reagent to each well.
-
Signal Detection: Measure the luminescence signal using a luminometer.
Part 3: Data Analysis, Hit Confirmation, and Validation
The massive amount of data generated from an HTS campaign requires robust analysis methods to identify true hits and eliminate false positives.[10][21][22]
Primary Data Analysis and Hit Selection
The initial analysis involves normalizing the raw data and calculating a statistical score for each compound. The Z-score is a commonly used metric for hit selection in primary screens.[10]
Z-score = (Value_compound - Mean_sample) / SD_sample
Compounds with a Z-score above a certain threshold (e.g., > 3 or < -3) are considered primary "hits."
Hit Confirmation and Validation Cascade
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm their biological activity.[23][24][25] This is typically done through a tiered approach.
The Hit Validation Workflow:
Caption: A typical workflow for hit validation following a primary HTS campaign.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing the primary hits in the same assay to ensure the activity is reproducible.[26][27]
-
Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values).[26]
-
Orthogonal Assays: Evaluating the active compounds in a different assay format to rule out technology-specific artifacts.[27]
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the active azepanes and their biological activity to identify promising scaffolds for further optimization.[20][26]
Part 4: Troubleshooting Common HTS Issues
Despite careful planning, HTS campaigns can encounter various challenges. A systematic approach to troubleshooting is essential for maintaining data quality.[28][29]
| Issue | Potential Cause | Troubleshooting Steps |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation conditions, use a plate map that distributes controls across the plate to monitor for spatial patterns.[28][30] |
| High False-Positive Rate | Assay interference by compounds (e.g., autofluorescence, aggregation), non-specific activity. | Implement counter-screens to identify interfering compounds, use orthogonal assays.[23][28] |
| Low Z'-factor | High variability in controls, small assay window. | Optimize reagent concentrations, increase incubation times, check reagent stability. |
| Inconsistent Results | Reagent degradation, lot-to-lot variability of biologicals, instrument malfunction. | Use fresh reagents, qualify new batches of reagents, perform regular instrument maintenance and calibration.[29] |
Conclusion
High-throughput screening of azepane libraries offers a powerful strategy for the discovery of novel chemical probes and starting points for drug development programs. The success of such a campaign hinges on a well-designed screening strategy, robust and validated assay protocols, and a rigorous hit confirmation process. By understanding the underlying principles of HTS and implementing the best practices outlined in this application note, researchers can effectively navigate the complexities of screening and maximize the potential of their azepane libraries to uncover the next generation of therapeutics.
References
-
Basu, A., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 733-750. [Link]
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García-Jiménez, C., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Expert Opinion on Drug Discovery, 15(8), 947-966. [Link]
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Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]
-
Wikipedia. (2023). High-throughput screening. Wikipedia. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 733-750. [Link]
-
Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2736. [Link]
-
Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 287. [Link]
-
Evotec. Biochemical Assay Services. Evotec. [Link]
-
Gilbert, D. F. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 69-80. [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray. [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
-
GARDP Revive. Hit confirmation, hit validation. GARDP. [Link]
-
Isert, C., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(13), 8994-9006. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]
-
Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(1), 1-11. [Link]
-
Szychowski, K. A., & Gmiński, J. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116795. [Link]
-
An, S., & Tolliday, N. (2010). High-throughput screening of small molecule library: procedure, challenges and future. Expert Opinion on Drug Discovery, 5(6), 551-561. [Link]
-
Southern Research. High-Throughput Screening & Discovery. Southern Research. [Link]
-
Patrick, S. L., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 358-364. [Link]
-
Götte, M. (2012). High-Throughput Screening Data Analysis. Methods in Molecular Biology, 929, 233-257. [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]
-
Williams, D. A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Young Pharmacists, 3(1), 54-64. [Link]
-
Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
-
Sygnature Discovery. High Throughput Drug Screening. Sygnature Discovery. [Link]
-
An, S., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, 565, 1-12. [Link]
-
Molecular Diagnostics. Assay Troubleshooting. Molecular Diagnostics. [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Glicksman, M. A. (2010). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. AMIA Summit on Translational Bioinformatics, 2010, 13-17. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. [Link]
- Patel, K., et al. (2021). A brief review of high throughput screening in drug discovery process. International Journal of Pharmaceutical Erudition, 11(1), 1-6.
-
Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, Chapter 9, Unit 9.14. [Link]
-
Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
-
Perelman School of Medicine at the University of Pennsylvania. Libraries. High-throughput Screening Core. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your synthetic route, troubleshoot potential issues, and ensure the integrity of your results.
The primary synthetic route to this compound involves an intramolecular Dieckmann condensation of a diester precursor. This reaction is a powerful tool for forming cyclic β-keto esters, which are valuable intermediates in organic synthesis.[1][2][3] However, the success of this synthesis is highly dependent on carefully controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the intramolecular Dieckmann condensation of a linear diester precursor. This reaction involves the use of a strong base to facilitate the cyclization of the diester, forming the seven-membered azepane ring.[1][2][4] The choice of base and solvent is critical for achieving a good yield and minimizing side reactions.
Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
The key parameters to optimize are:
-
Choice of Base: Strong, non-nucleophilic bases are preferred to avoid saponification of the ester groups. Sodium ethoxide or potassium tert-butoxide are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or tetrahydrofuran (THF) are essential to prevent quenching of the base and enolate intermediates.
-
Temperature: The reaction is typically performed at elevated temperatures to drive the cyclization, but excessive heat can lead to decomposition.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be addressed by extending the reaction time or increasing the temperature.
-
Side Reactions: Competing reactions, such as intermolecular condensation or decomposition of the starting material or product, can significantly reduce the yield.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, preventing cyclization. Ensure all reagents and glassware are scrupulously dry.
-
Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation and cyclization. Conversely, an excess of a nucleophilic base can lead to unwanted side reactions.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Potential side products include:
-
Unreacted Starting Material: The linear diester precursor.
-
Intermolecular Condensation Products: Dimers or polymers formed from the reaction between two or more molecules of the starting material.
-
Hydrolyzed Products: Carboxylic acids resulting from the hydrolysis of one or both ester groups.
-
Decarboxylated Product: Loss of the ethyl carboxylate group from the desired product.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Reaction temperature is too low. | 1. Use freshly prepared or properly stored base. Increase the stoichiometry of the base. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Formation of a Complex Mixture of Products | 1. Intermolecular condensation is competing with the desired intramolecular reaction. 2. The base is too nucleophilic. 3. Reaction time is too long, leading to decomposition. | 1. Perform the reaction under high dilution conditions to favor intramolecular cyclization. 2. Switch to a bulkier, less nucleophilic base like potassium tert-butoxide. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Difficulty in Purifying the Product | 1. The product is co-eluting with impurities during column chromatography. 2. The product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase, such as alumina. 2. Consider alternative purification methods like crystallization or distillation under reduced pressure. |
| Product Decomposes Upon Workup | 1. The acidic or basic conditions during workup are causing product degradation. | 1. Perform a neutral workup if possible. Use cooled, dilute acid or base for quenching and extraction steps. |
Experimental Protocols
Optimized Synthesis of this compound via Dieckmann Condensation
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
Diethyl 3,3'-(benzylazanediyl)dipropanoate (the diester precursor)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Ethanol (for NaOEt)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the diethyl 3,3'-(benzylazanediyl)dipropanoate in anhydrous toluene.
-
Base Addition: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol or dissolve potassium tert-butoxide in anhydrous THF. Add this base solution dropwise to the stirred solution of the diester at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Workup: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and carefully quench it by adding 1M HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of the target compound.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The Dieckmann condensation proceeds through the following key steps:
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a cyclic intermediate.
-
Elimination: The ethoxide or tert-butoxide group is eliminated, regenerating the carbonyl and forming the β-keto ester.
-
Final Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the base. This step is often irreversible and drives the reaction to completion.
-
Protonation: An acidic workup is required to protonate the enolate and yield the final product.
Visualizing the Mechanism
The following diagram outlines the mechanistic pathway of the Dieckmann condensation.
Caption: Mechanism of the Dieckmann condensation.
By understanding these fundamental principles and applying the troubleshooting strategies outlined above, researchers can optimize the synthesis of this compound and overcome common experimental hurdles.
References
-
SynArchive. Dieckmann Condensation. [Link]
-
Fiveable. Dimethyl Adipate Definition - Organic Chemistry Key Term. [Link]
-
ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]
-
ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]
-
GCRIS. STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. [Link]
-
Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate?. [Link]
-
PubMed. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]
-
Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]
Sources
Technical Support Center: Optimizing Dieckmann Condensation for Azepane Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the intramolecular cyclization of diesters to form azepane rings—a critical scaffold in numerous bioactive molecules and pharmaceuticals.[1][2][3][4] The formation of seven-membered rings via Dieckmann condensation presents unique challenges compared to the more facile synthesis of five- or six-membered rings.[5][6][7][8] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to improve the yield and reproducibility of your azepane synthesis.
Troubleshooting Guide: Enhancing Azepane Yields
This section addresses the most common issues encountered during the Dieckmann condensation for 7-membered rings in a direct question-and-answer format.
Question: My reaction yield is extremely low or I'm isolating no desired product. What are the primary causes?
Answer: Low to no yield in a Dieckmann condensation for an azepane is the most frequent complaint. The root cause typically falls into one of four categories: intermolecular side reactions, inactive reagents, reversible equilibrium, or improper reaction conditions.
-
Intermolecular Polymerization: The formation of a seven-membered ring is entropically less favored than five- or six-membered rings.[6][7] Consequently, the enolate of one diester molecule is highly likely to react with the carbonyl of another molecule, leading to dimers or polymers instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is the single most critical factor for medium-to-large ring synthesis. By slowly adding the diester substrate to a solution of the base, the instantaneous concentration of the substrate remains extremely low, statistically favoring the intramolecular reaction pathway over intermolecular encounters. A concentration of 0.01-0.05 M is a good starting point.
-
-
Base Inactivity or Incompatibility: The base is the heart of the reaction.
-
Inactive Base: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LiHMDS) are extremely sensitive to moisture.[5][9] Any water in the solvent or on the glassware will quench the base, rendering it ineffective.
-
Insufficient Base: The Dieckmann condensation is an equilibrium reaction. The final product, a cyclic β-keto ester, is acidic and will be deprotonated by the base.[10][11] This final, essentially irreversible deprotonation is the thermodynamic driving force of the entire reaction.[10] Therefore, a stoichiometric equivalent (at least 1.0 eq) of a strong base is required. Using catalytic amounts will result in poor yields.
-
Incorrect Base Choice: While traditional bases like sodium ethoxide (NaOEt) can work, they are often suboptimal for challenging cyclizations.[5][12] Sterically hindered, non-nucleophilic bases such as KHMDS, NaHMDS, or LiHMDS are frequently more effective as they minimize side reactions and can be used at lower temperatures.[5]
-
-
Solvent Issues:
-
Non-Anhydrous Solvent: As mentioned, water will destroy the strong base.[9] Ensure your solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Solvent Polarity: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they effectively solvate the base's counter-ion and stabilize the key enolate intermediate.[5][9] Non-polar solvents like toluene or benzene are also widely used and can be advantageous for reactions run at higher temperatures, sometimes with a Dean-Stark apparatus to remove the alcohol byproduct and drive the equilibrium.[9]
-
Question: I'm observing a significant amount of a high-molecular-weight, intractable solid instead of my product. What is happening?
Answer: This is a classic sign of intermolecular polymerization, the primary competing pathway in azepane synthesis. The molecules are reacting with each other rather than with themselves.
-
Primary Solution: High Dilution. As detailed above, you must implement high-dilution techniques. Use a syringe pump for the slow, controlled addition of your substrate over several hours into the base solution.
-
Secondary Solution: Base and Temperature. Using a very strong, hindered base (e.g., KHMDS) at low temperatures (e.g., -78 °C to 0 °C) can sometimes favor the kinetic intramolecular cyclization product over the thermodynamically favored intermolecular reaction, which often has a higher activation energy.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your azepane synthesis.
Caption: A logical workflow for diagnosing low-yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Dieckmann Condensation? The Dieckmann condensation is an intramolecular Claisen condensation.[13][14] The mechanism involves five key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from the diester to form a nucleophilic enolate.[5][15]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[11][15]
-
Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.[11]
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting material and is immediately deprotonated by the base. This final acid-base reaction drives the equilibrium toward the product.[10][11]
Caption: Simplified reaction pathway for the cyclization.
Q2: Which bases and solvents are recommended for azepane synthesis? For challenging seven-membered ring closures, the choice of base and solvent is critical for success. The table below summarizes common combinations and their suitability.
| Base | Solvent(s) | Temperature Range | Suitability & Rationale |
| KHMDS, NaHMDS, LiHMDS | THF, Toluene | -78°C to RT | Highly Recommended. These strong, sterically hindered bases minimize nucleophilic side reactions and are highly effective in aprotic solvents.[5] |
| Potassium tert-butoxide (KOtBu) | THF, Toluene | 0°C to Reflux | Good Choice. A strong, hindered base that is commercially available and effective. Often used in syntheses of heterocyclic keto esters.[16][17] |
| Sodium Hydride (NaH) | Toluene, THF | RT to Reflux | Commonly Used. Effective and inexpensive, but can be less reactive, sometimes requiring higher temperatures. Must be fresh and washed.[9][18] |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | RT to Reflux | Use with Caution. The "classic" Dieckmann base. Prone to transesterification if the ester is not an ethyl ester. Less effective for difficult cyclizations.[5][6] |
Q3: How does the N-substituent (protecting group) on the azepane precursor affect the reaction? The N-substituent plays a significant electronic and steric role.
-
Electron-Withdrawing Groups (e.g., tosyl, nosyl, Boc): These groups can increase the acidity of the α-protons, potentially facilitating the initial deprotonation step. However, they can also be susceptible to cleavage under strongly basic conditions.
-
Sterically Bulky Groups (e.g., benzyl, trityl): These groups can influence the conformation of the linear precursor, which may either favor or hinder the desired cyclization.
-
Stability: The chosen group must be stable to the strong base used in the reaction. The Boc group, for instance, can be labile with bases like KOtBu at elevated temperatures. A benzyl (Bn) or tosyl (Ts) group is often a robust choice.
Experimental Protocol: High-Yield Synthesis of N-Tosyl-4-oxoazepane-3-carboxylate
This protocol is a representative procedure for the synthesis of an azepane ring system utilizing high-dilution conditions with a strong, non-nucleophilic base.
Materials:
-
Diethyl 4-tosyl-4-azaheptanedioate (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous THF (to achieve a final substrate concentration of ~0.02 M) and the KHMDS solution (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Substrate Preparation: In a separate flame-dried flask, dissolve the diethyl 4-tosyl-4-azaheptanedioate (1.0 eq) in anhydrous THF. Load this solution into the dropping funnel.
-
Slow Addition (High Dilution): Add the substrate solution dropwise from the funnel to the stirred KHMDS solution over a period of 3-4 hours. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot with acid.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~5-6).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure ethyl N-tosyl-4-oxoazepane-3-carboxylate.
References
-
Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
Fiveable. (n.d.). Pimelic Acid Dimethyl Ester Definition. Fiveable. Retrieved from [Link]
-
Reddit. (2025, October 14). Help with dieckmann condensation. r/OrganicChemistry. Retrieved from [Link]
-
Purechemistry. (2023, February 22). Dieckmann condensation. Purechemistry. Retrieved from [Link]
-
NROChemistry. (2021-2025). Dieckmann Condensation. NROChemistry. Retrieved from [Link]
-
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. SynArchive. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Azepane. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]
-
National Institutes of Health. (n.d.). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
YouTube. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2018, November). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chad's Prep. (n.d.). Dieckmann Condensation Reactions. Chad's Prep. Retrieved from [Link]
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- 18. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Low Yield in Azepane Ring Formation
Welcome to the Technical Support Center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the seven-membered azepane ring. The synthesis of medium-sized rings like azepanes is notoriously challenging due to unfavorable entropic factors and transannular strain, often leading to low yields.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the azepane ring is giving a very low yield. What are the most common initial factors to investigate?
Low yields in azepane ring formation often stem from a few key areas. The primary suspects are slow cyclization kinetics, competing side reactions, and suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
-
Reaction Kinetics: Azepane formation, being a 7-membered ring closure, is often kinetically disfavored. Confirm that you are allowing sufficient reaction time. Monitor the reaction's progress at regular intervals using techniques like TLC, LC-MS, or NMR to determine if the reaction has stalled or is proceeding very slowly.
-
Concentration: Intramolecular cyclizations are highly dependent on concentration. High concentrations can favor intermolecular side reactions, leading to oligomers or polymers. Running the reaction under high-dilution conditions is a standard practice to promote intramolecular ring closure.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition or side reactions. It's essential to find the optimal temperature that balances reaction speed and product stability. Consider running a temperature screen to identify the ideal conditions for your specific substrate.
-
Reagent Purity: Impurities in your starting materials, reagents, or solvents can poison catalysts or introduce competing reaction pathways. Ensure all components are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.
Troubleshooting Guide
Issue 1: Catalyst Inactivity or Low Efficiency
Q2: I'm using a metal-catalyzed reaction (e.g., hydroamination, ring-closing metathesis) and observing little to no product formation. How do I troubleshoot the catalytic system?
Catalyst selection and handling are critical for many azepane synthesis strategies. Inactivity can be due to a variety of factors, from the choice of catalyst itself to subtle inhibitors in your reaction mixture.
Troubleshooting Steps:
-
Catalyst Choice: The optimal catalyst is highly substrate-dependent. For instance, in silyl-aza-Prins cyclization, InCl₃ selectively produces azepanes, while TMSOTf can lead to different cyclized products.[2] For hydroamination reactions, both copper(I) and gold(I) catalysts have proven effective.[3][4][5] If one class of catalyst is failing, consider screening others.
-
Ligand Effects: The ligand on your metal catalyst plays a crucial role in its stability and reactivity. For gold-catalyzed hydroamination, a semihollow-shaped triethynylphosphine ligand has been shown to be effective for 7-exo-dig cyclization.[4] Experiment with different ligands to tune the electronic and steric properties of your catalyst.
-
Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete conversion. Conversely, excessively high loading can sometimes lead to side reactions. While a starting point of 5-10 mol% is common, optimization is often necessary. In some cases, even a small decrease in catalyst loading can significantly impact the yield.[3]
-
Co-catalyst/Additives: Some catalytic systems require a co-catalyst or additive to function optimally. For example, silver salts are often used as co-catalysts in gold-catalyzed reactions.[6] The choice of base or other additives can also be critical.
-
Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
dot
Caption: Catalyst Troubleshooting Workflow
Catalyst Performance Comparison for Azepine Synthesis
| Catalyst System | Reaction Type | Typical Yields | Key Considerations |
| Cu(I) Complexes | Tandem Amination/Cyclization | Moderate to Good | Sensitive to solvent and amine substrate.[3] |
| Gold(I) Complexes | Intramolecular Hydroamination | Good | Ligand choice is critical for efficiency.[4] |
| InCl₃ | Silyl-aza-Prins Cyclization | High | Lewis acid choice determines reaction outcome.[2] |
| Rh₂(esp)₂ | Cyclopropanation/Cope Rearrangement | High | Effective for fused azepine derivatives.[7] |
| Palladium Catalysts | Ring-Closing Metathesis | Variable | Requires specific diene precursors.[8] |
Issue 2: Competing Side Reactions
Q3: My reaction is consuming the starting material, but I'm isolating a complex mixture of products instead of the desired azepane. What are the likely side reactions and how can I suppress them?
The formation of a seven-membered ring is often in competition with other thermodynamically or kinetically favorable pathways. Identifying the nature of the side products is the first step toward mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: As mentioned, at high concentrations, your linear precursor may react with another molecule of itself instead of cyclizing.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly over a long period using a syringe pump.
-
-
Formation of Smaller Rings: Depending on the substrate, cyclization to form more stable 5- or 6-membered rings may be a competing pathway.
-
Solution: This is a more challenging issue that may require redesigning your synthetic precursor to disfavor the formation of smaller rings. Strategic placement of bulky substituents can sometimes influence the regioselectivity of the cyclization.
-
-
Racemization: If your precursor contains a stereocenter, particularly alpha to a carbonyl group or other acidic proton, racemization can occur, especially in the presence of a base.[9]
-
Elimination Reactions: If your substrate has leaving groups in appropriate positions, elimination can compete with the desired cyclization.
-
Solution: Choose reaction conditions that favor nucleophilic substitution over elimination. This may involve using less basic nucleophiles or aprotic solvents.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization [beilstein-journals.org]
- 5. Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis
Welcome to the technical support center for the synthesis of chiral azepanes. The seven-membered azepane ring is a crucial scaffold in medicinal chemistry, often found in the core structure of various therapeutic agents.[1][2][3] Maintaining stereochemical integrity during synthesis is paramount, as different enantiomers of a chiral drug can possess vastly different pharmacological and toxicological profiles.[4][5] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes.
Below you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides presented in a question-and-answer format. These sections are complete with experimental protocols, quantitative data, and visual aids to address the common and complex challenges associated with preventing racemization in chiral azepane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral azepanes?
A1: Racemization during chiral azepane synthesis typically occurs through the deprotonation of a stereogenic center, which leads to a planar, achiral intermediate like an enolate or an imine.[6] Reprotonation can then happen from either face, resulting in a mixture of enantiomers.[6] Key factors that contribute to this loss of stereochemical integrity include:
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation.[6][7]
-
Strong Bases: The use of strong bases can easily abstract a proton from a chiral carbon, particularly if it is in an acidic environment (e.g., alpha to a carbonyl group).[6]
-
Prolonged Reaction Times: Extended exposure of the chiral molecule to conditions that can induce racemization increases the probability of diminished enantiomeric excess.[6]
-
Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[6][8]
-
Reaction Mechanism: Certain reaction pathways, such as those involving carbocation or planar carbanion intermediates, are inherently more susceptible to racemization.[6]
Q2: At which stages of chiral azepane synthesis is racemization most likely to occur?
A2: Racemization is a significant concern during several key transformations in the synthesis of chiral azepanes:
-
Cyclization Step: Intramolecular reactions to form the seven-membered ring, especially those involving the formation of a bond at the chiral center, are critical. Base-mediated cyclizations are particularly susceptible to racemization.[6]
-
Activation of Carboxylic Acids: When a chiral center is alpha to a carboxylic acid that is being activated for amidation (a common route to lactam precursors of azepanes), the acidity of the alpha-proton is increased, making it more vulnerable to abstraction.[6]
-
Functional Group Manipulations: Post-cyclization modifications on the azepane ring can sometimes expose the chiral centers to harsh conditions (e.g., strong acids or bases, high temperatures) that may induce epimerization.[6]
Q3: How does the choice of a nitrogen-protecting group impact racemization?
A3: The choice of a nitrogen-protecting group is a critical decision in maintaining stereochemical integrity. Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used for amines.[9] These groups can influence the acidity of the α-proton on the adjacent carbon. Electron-withdrawing protecting groups can increase the acidity of this proton, making it more susceptible to abstraction by a base, which can lead to racemization.[6] Conversely, bulky protecting groups can sterically hinder the approach of a base, thereby helping to prevent deprotonation and subsequent racemization.[6]
Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral azepane product?
A4: The most widely used and reliable method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][10][11] CSPs are designed to interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[4] Polysaccharide-based columns are a common starting point for the chiral separation of many pharmaceutical compounds.[12][13]
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess During Base-Mediated Intramolecular Cyclization
Symptom: You begin with an enantiomerically pure linear precursor, but the resulting chiral azepane shows a significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization.[6]
Possible Cause: The base used for the cyclization is causing deprotonation at the stereogenic center, leading to racemization.[6]
Troubleshooting Workflow
Caption: Troubleshooting flow for racemization during cyclization.
Step-by-Step Methodologies:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization.[6][14] It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6]
-
Change the Base: Switch from a strong, non-hindered base (e.g., sodium hydroxide, potassium tert-butoxide) to a weaker, sterically hindered organic base.[6] For instance, if you are using sodium ethoxide in ethanol, consider switching to triethylamine (TEA) or diisopropylethylamine (DIPEA) in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to minimize the exposure of the product to conditions that could cause racemization.[6]
-
Protecting Group Strategy: The choice of the nitrogen protecting group can significantly impact the stability of the adjacent chiral center.[6] Electron-withdrawing groups can increase the acidity of the α-proton. Consider using a bulky protecting group to sterically hinder the approach of a base.[6] The 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in some α-amino compounds.[6]
-
Alternative Synthetic Route: If racemization remains a persistent issue, consider a different synthetic strategy that avoids the formation of a potentially labile intermediate. For example, an asymmetric reductive amination approach to form the azepane ring can be highly enantioselective.[6][15]
Data Presentation: Impact of Base and Temperature on Enantiomeric Excess
The following table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane formed via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 50 | 65% |
| Sodium Ethoxide | Ethanol | 25 | 80% |
| Potassium tert-Butoxide | THF | 25 | 75% |
| Triethylamine (TEA) | DCM | 25 | 95% |
| DIPEA | THF | 0 | >98% |
Scenario 2: Racemization of a Chiral Center Alpha to a Carboxylic Acid or Ester Group
Symptom: The chiral center alpha to a carboxylic acid or ester group in your linear azepane precursor is racemizing before or during cyclization.
Possible Cause: The α-proton is being abstracted due to its increased acidity from the adjacent carbonyl group, especially in the presence of a base or upon heating.[6]
Troubleshooting Workflow
Caption: Workflow for addressing racemization alpha to a carbonyl.
Step-by-Step Methodologies:
-
Optimize Coupling Conditions for Carboxylic Acids: When activating a carboxylic acid for amide bond formation, the choice of coupling reagent is critical.
-
Avoid Carbodiimides Alone: Reagents like DCC and EDC can cause significant racemization when used without additives.[16]
-
Use Racemization-Suppressing Additives: Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Oxyma are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[16] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[16]
-
Consider Alternative Coupling Reagents: Uronium and phosphonium-based reagents like HBTU and PyBOP can also lead to racemization, though generally less than carbodiimides without additives.[16] Some newer coupling reagents are specifically designed to be "racemization-free".[17]
-
-
Protecting Group Strategy: As mentioned previously, a bulky N-protecting group can sterically shield the acidic α-proton from abstraction by a base.[6]
-
Use Milder Reaction Conditions: Avoid harsh bases and high temperatures. If a base is necessary, use a non-nucleophilic, hindered base.[6]
Experimental Protocol: Racemization-Suppressed Amide Coupling
Objective: To couple an N-protected chiral amino acid with an amine to form a linear precursor for azepane synthesis while minimizing racemization.
Materials:
-
N-Boc-protected chiral amino acid
-
Amine coupling partner
-
Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected chiral amino acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the reaction mixture and stir for another 10 minutes at 0 °C.
-
Add the amine coupling partner (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
References
- Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes - Benchchem. (URL: )
- Technical Support Center: Asymmetric Synthesis Reactions - Benchchem. (URL: )
- Technical Support Center: Asymmetric Synthesis C
- Troubleshooting low enantioselectivity in asymmetric pyranone synthesis - Benchchem. (URL: )
- Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups - Benchchem. (URL: )
- Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews. (URL: )
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI. (URL: [Link])
-
and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - NIH. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (URL: [Link])
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Amino Acid-Protecting Groups. (URL: [Link])
- A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane - Benchchem. (URL: )
-
Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. (URL: [Link])
-
Role of Additives during Deracemization Using Temperature Cycling | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. (URL: [Link])
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - Research Collection. (URL: [Link])
-
Protective Groups - Organic Chemistry Portal. (URL: [Link])
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. (URL: [Link])
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - NIH. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (URL: [Link])
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (URL: [Link])
-
Asymmetric Synthesis. (URL: [Link])
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])
-
Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. (URL: [Link])
-
Investigation of the mechanism of racemization of litronesib in aqueous solution: unexpected base-catalyzed inversion of a fully substituted carbon chiral center - PubMed. (URL: [Link])
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid - Benchchem. (URL: )
-
Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC - PubMed Central. (URL: [Link])
- avoiding racemization during the synthesis of chiral butanoic acid deriv
-
The problem of racemization in drug discovery and tools to predict it - ResearchGate. (URL: [Link])
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (URL: [Link])
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (URL: [Link])
Sources
- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Welcome to the technical support guide for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0). This document is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound. The insights provided are based on fundamental principles of organic chemistry, particularly the known reactivity of β-keto esters and azepane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. A supplier recommends storing it sealed in a dry environment at room temperature[1]. To further minimize degradation, especially if the compound is to be stored for extended periods, consider storage in a desiccator at 2-8°C.
Q2: I am dissolving the compound for my experiment. What solvents are recommended and are there any I should avoid?
This compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). When preparing solutions for long-term storage, it is advisable to use aprotic, dry solvents. Avoid using protic solvents like methanol or ethanol for storage, as this can lead to transesterification of the ethyl ester over time[2]. For immediate use in reactions, the choice of solvent should be dictated by the reaction conditions.
Q3: My reaction is not proceeding as expected, and I suspect the starting material has degraded. What are the likely degradation pathways?
The primary points of instability in this compound are the β-keto ester and the benzyl carbamate functionalities. The most probable degradation pathways are:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze the ethyl ester to a carboxylic acid[3][4].
-
Decarboxylation: The resulting β-keto acid from hydrolysis is thermally unstable and can readily lose carbon dioxide to yield a ketone[3][5].
-
Transesterification: If the compound is heated in an alcohol solvent, the ethyl ester can be exchanged with the alkyl group from the solvent[2].
The following diagram illustrates the potential hydrolysis and subsequent decarboxylation pathway.
Caption: Potential degradation pathway of the target compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product yield in a reaction sensitive to nucleophiles. | The compound may have degraded, releasing nucleophilic byproducts. | Confirm the purity of the starting material using techniques like NMR or LC-MS before use. |
| Inconsistent results between experimental runs. | The stability of the compound in the chosen solvent or under the reaction conditions may be poor. | Prepare fresh solutions of the compound for each experiment. Avoid prolonged storage of solutions. |
| Appearance of an unexpected byproduct with a lower molecular weight. | This could be the result of decarboxylation. | Ensure your reaction conditions are anhydrous and neutral if possible. Avoid excessive heating. |
| The compound appears clumpy or has changed color upon storage. | This may indicate hydrolysis due to moisture absorption. | Store the compound in a desiccator. If clumping is observed, dry the compound under vacuum before use. |
Experimental Protocol: Purity Assessment by ¹H NMR
To ensure the integrity of your starting material, it is crucial to perform a purity check before use, especially if the compound has been stored for a significant period.
Objective: To verify the chemical structure and purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to an NMR tube using a pipette.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the expected peaks and the absence of significant impurities, such as signals corresponding to hydrolyzed or decarboxylated products.
Troubleshooting Workflow
The following workflow can help diagnose issues related to the stability of the compound.
Sources
Technical Support Center: Degradation Pathways of 5-Oxoazepane-1,4-dicarboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxoazepane-1,4-dicarboxylates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the complexities of your experimental work.
The 5-oxoazepane-1,4-dicarboxylate core is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture.[1][2] However, the inherent functionalities—a lactam (cyclic amide) and two ester groups—present specific stability challenges that must be understood and managed to ensure the integrity and efficacy of your compounds. This guide will delve into the primary degradation pathways, influencing factors, and practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of 5-oxoazepane-1,4-dicarboxylates.
Q1: What are the primary degradation pathways for 5-oxoazepane-1,4-dicarboxylates?
A1: The primary degradation pathway for 5-oxoazepane-1,4-dicarboxylates is hydrolysis. The molecule contains two main hydrolysable functional groups: a lactam (cyclic amide) and two ester groups.
-
Lactam Hydrolysis: The seven-membered lactam ring is susceptible to hydrolytic cleavage, particularly under basic conditions, leading to ring-opening. This reaction is analogous to the well-studied hydrolysis of other lactams, such as caprolactam, which yields the corresponding amino acid.[3][4][5] In this case, hydrolysis of the lactam in the 5-oxoazepane-1,4-dicarboxylate core would result in a dicarboxylated aminoheptanoic acid derivative.
-
Ester Hydrolysis: The two ester groups (dicarboxylates) are also prone to hydrolysis, which can be catalyzed by either acid or base. This would result in the corresponding dicarboxylic acid.
The relative rates of lactam versus ester hydrolysis will depend on the specific reaction conditions (pH, temperature) and the nature of the ester groups (e.g., methyl, ethyl, tert-butyl).
Q2: How does pH affect the stability of 5-oxoazepane-1,4-dicarboxylates?
A2: The stability of 5-oxoazepane-1,4-dicarboxylates is highly pH-dependent.
-
Acidic Conditions (pH < 4): Under acidic conditions, the ester groups are more susceptible to hydrolysis. The lactam ring is generally more stable to acid-catalyzed hydrolysis compared to basic conditions.[6]
-
Neutral Conditions (pH ~ 7): At neutral pH, both lactam and ester hydrolysis can occur, although the rates are generally slower than under strongly acidic or basic conditions.[7]
-
Basic Conditions (pH > 8): Basic conditions significantly accelerate the hydrolysis of both the lactam ring and the ester groups.[7] Base-catalyzed hydrolysis of the lactam is typically much faster than acid-catalyzed hydrolysis.
A pH-rate profile study is recommended to fully characterize the stability of a specific 5-oxoazepane-1,4-dicarboxylate derivative.[8]
Q3: What is the impact of the N-alkoxycarbonyl group on lactam stability?
A3: The N-alkoxycarbonyl group (part of the dicarboxylate structure) is an electron-withdrawing group, which can influence the reactivity of the lactam carbonyl. This can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, including hydrolysis. The stability of N-Boc (tert-butoxycarbonyl) protected amines is well-documented, with the Boc group itself being labile under acidic conditions.[9][10]
Q4: What are the expected degradation products I should look for?
A4: Based on the primary degradation pathways, the expected degradation products include:
-
Lactam Ring-Opened Product: A dicarboxylated aminoheptanoic acid derivative.
-
Ester Hydrolysis Products: The corresponding dicarboxylic acid with the intact lactam ring.
-
Fully Hydrolyzed Product: The aminoheptanoic dicarboxylic acid, resulting from both lactam and ester hydrolysis.
The exact mass and structure of these degradation products can be confirmed using LC-MS/MS analysis by observing the characteristic fragmentation patterns.[11][12]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis During Stability Studies
-
Symptoms: Appearance of new, unidentified peaks in your chromatogram over time, with a corresponding decrease in the peak area of the parent compound.
-
Probable Causes:
-
Degradation of the 5-oxoazepane-1,4-dicarboxylate.
-
Interaction with the mobile phase or column matrix.
-
Presence of impurities in the initial sample that are less stable.
-
-
Step-by-Step Solutions:
-
Characterize the Unknown Peaks: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. Compare these with the expected masses of the potential degradation products (see FAQ Q4).[11]
-
Perform a Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[13] This will help confirm the identity of the unknown peaks observed in your stability study.
-
Evaluate Mobile Phase Compatibility: Ensure the pH of your mobile phase is within a range where your compound is stable for the duration of the analysis. If necessary, adjust the pH or use a different buffer system.
-
Check for Mass Balance: Quantify the parent compound and all major degradation products. A good mass balance (typically 95-105%) indicates that all significant degradation products are being detected.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study to identify potential degradation pathways and products.
| Stress Condition | Reagent/Condition | Typical Conditions | Primary Target |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C for 24-48 hours | Ester Hydrolysis, N-Boc cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature for 8-24 hours | Lactam and Ester Hydrolysis |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temperature for 24 hours | Oxidation of the azepane ring |
| Thermal Degradation | Dry Heat | 80°C for 48 hours | General decomposition |
| Photolytic Degradation | UV/Visible Light | ICH Q1B guidelines | Photodegradation |
Procedure:
-
Prepare a stock solution of your 5-oxoazepane-1,4-dicarboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, mix your stock solution with the specified reagent or expose it to the indicated condition.
-
At various time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the samples and compare the chromatograms to an unstressed control sample.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of 5-oxoazepane-1,4-dicarboxylates.
Workflow for Troubleshooting Unexpected Peaks
Caption: A logical workflow for identifying unknown peaks in stability studies.
References
-
Otzen, M., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. Applied Microbiology and Biotechnology, 102(15), 6699–6711. [Link]
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Hershberger, D. (1998). Caprolactam Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Palacio, C. M., et al. (2018). Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. PubMed, 29752528. [Link]
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Palacio, C. M., et al. (2019). Nylon 6, nylon 6-oligomer and caprolactam biodegradation. The catabolic... ResearchGate. [Link]
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Anokhina, T. O., et al. (2023). Epsilon-Caprolactam- and Nylon Oligomer-Degrading Bacterium Brevibacterium epidermidis BS3: Characterization and Potential Use in Bioremediation. MDPI. [Link]
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D'hooghe, M., & De Kimpe, N. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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Casey, L. A., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28. [Link]
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Casey, L. A., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. RSC Publishing. [Link]
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Anokhina, T. O., et al. (2023). Scheme for the biodegradation of caprolactam and its linear oligomers... ResearchGate. [Link]
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Page, M. I., & Williams, A. (1997). pH-rate profile for the hydrolysis of N-(α-carboxybenzyl) β-sultam 3 in... ResearchGate. [Link]
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Peris, G., et al. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. TÜBİTAK Academic Journals, 34(2), 169-180. [Link]
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Wan, P., et al. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 29(4), 88-98. [Link]
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Otzen, M., et al. (2018). Hypothetical pathway for the biodegradation of caprolactam in P.... ResearchGate. [Link]
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Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. [Link]
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Kumar, A., & Kumar, S. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405. [Link]
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KEGG. (n.d.). Caprolactam degradation - Novosphingobium aromaticivorans. KEGG PATHWAY. [Link]
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Tassone, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(16), 4993. [Link]
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Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
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Lhouty, M., et al. (2005). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
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Bagley, M. C., & Fusillo, V. (2012). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 14(15), 3898–3901. [Link]
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Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]
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Svatunek, D., & Mikula, H. (2019). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 24(16), 2959. [Link]
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Bhaumik, A., et al. (2004). Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorganic & Medicinal Chemistry Letters, 14(13), 3431-3434. [Link]
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Rawal, V. H., & Jones, R. J. (1994). A New Lactam Protecting Group. ResearchGate. [Link]
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Ulbricht, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]
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Kumar, A., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 137-145. [Link]
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Shah, J., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]
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Szabó, Z., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]
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Brocca, P., et al. (2023). Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS. Journal of Chromatography B, 1221, 123689. [Link]
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Wikipedia. (n.d.). Penicillin. Wikipedia. [Link]
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Millán-Martín, S., et al. (2020). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. ResearchGate. [Link]
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Wang, Y., et al. (2021). Asymmetric Synthesis of Seven-Membered Lactams: Recent Advances and Future Perspectives. ResearchGate. [Link]
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Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]
-
Fülöp, F., et al. (2000). Synthesis of N-Protected β-Aminocyclopropanedicarboxylates and Their Ring Transformation to N-Benzhydryl-3-alkoxycarbonyl-4,4-dialkylpyrrolidin-2-ones. ResearchGate. [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Functionalized Azepanes
Welcome to the Technical Support Center for the scale-up synthesis of functionalized azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges encountered when transitioning azepane synthesis from the laboratory bench to larger-scale production. Azepane scaffolds are increasingly vital in medicinal chemistry, yet their seven-membered ring structure presents unique synthetic hurdles that are often amplified during scale-up.[1][2][3][4] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to the scale-up of functionalized azepane synthesis.
Q1: What are the most significant challenges when scaling up the synthesis of functionalized azepanes?
A1: The primary challenges in scaling up azepane synthesis stem from several key factors:
-
Ring Formation Kinetics: The formation of a seven-membered ring is often thermodynamically less favorable and kinetically slower than for five- or six-membered rings.[5][6] This can lead to lower yields and the formation of side products, issues that are often magnified on a larger scale.
-
Stereochemical Control: For chiral azepanes, maintaining enantiomeric purity during scale-up is a major concern.[7][8][9] Racemization can occur under various conditions, particularly those involving basic or acidic environments and elevated temperatures.[7]
-
Purification: Functionalized azepanes can be challenging to purify on a large scale. Their often polar nature and potential for multiple functional groups can complicate crystallization and chromatographic separations.
-
Reagent Handling and Safety: Many synthetic routes to azepanes involve hazardous reagents that require special handling procedures and equipment, a consideration that becomes paramount at an industrial scale.[10][11][12][13]
-
Process Reproducibility: Ensuring consistent yields and purity from batch to batch can be difficult due to the sensitivity of many azepane syntheses to reaction parameters.
Q2: Which synthetic routes for functionalized azepanes are most amenable to scale-up?
A2: While numerous methods exist for azepane synthesis, some are more suitable for large-scale production than others:
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the azepane ring and has been successfully applied on a larger scale.[1] However, the cost and removal of the ruthenium catalyst can be a drawback.
-
Photochemical Ring Expansion: Recent advances in photochemical methods, such as the dearomative ring expansion of nitroarenes, offer a modular and scalable approach.[2][3] These reactions can often be performed at room temperature, which is advantageous for large-scale operations.
-
Reductive Amination: Intramolecular reductive amination is a common and often scalable method for the final cyclization step to form the azepane ring.[14]
-
Tandem Amination/Cyclization: One-pot reactions that combine intermolecular amination with intramolecular cyclization can be efficient for scale-up as they reduce the number of unit operations.[5][6]
The choice of route will ultimately depend on the specific functionality of the target azepane, cost of starting materials, and the available equipment.
Q3: How can I minimize the risk of racemization when scaling up the synthesis of a chiral azepane?
A3: Preserving stereochemical integrity is critical. Key strategies include:
-
Careful Base Selection: Use of weaker or sterically hindered bases (e.g., triethylamine, diisopropylethylamine) is generally preferred over strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) to minimize deprotonation at the stereocenter.[7]
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization.[7]
-
Protecting Group Strategy: The choice of nitrogen protecting group can influence the acidity of adjacent protons. Bulky protecting groups may sterically hinder the approach of a base.[7]
-
Minimize Reaction Time: Prolonged exposure to conditions that can induce racemization should be avoided. Careful reaction monitoring is crucial.[7]
-
Asymmetric Synthesis Strategies: Employing asymmetric catalytic methods, such as asymmetric hydrogenation or asymmetric 1-aza-Cope rearrangement, can establish the desired stereochemistry with high enantioselectivity, potentially avoiding racemization-prone steps.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems you may encounter during the scale-up synthesis of functionalized azepanes.
Troubleshooting Guide 1: Poor Yield in Ring-Closing Reactions
Symptom: The yield of the azepane-forming ring closure (e.g., via intramolecular nucleophilic substitution, reductive amination, or RCM) is significantly lower on a larger scale compared to the lab scale.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inefficient Mixing | On a larger scale, achieving homogeneous mixing can be challenging, leading to localized concentration gradients and side reactions. | 1. Optimize Stirring: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) and that the stirring speed is sufficient to create a vortex. Consider using baffles in the reactor to improve mixing. 2. Controlled Addition: Add reagents slowly and sub-surface if possible to ensure they are rapidly dispersed. |
| Thermal Control Issues | Exothermic or endothermic reactions can be harder to control on a larger scale, leading to temperature fluctuations that can promote side reactions or decomposition. | 1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the jacket temperature. 2. Controlled Heating/Cooling: Implement a programmed temperature ramp for heating and cooling to avoid sudden temperature changes. 3. Solvent Choice: Select a solvent with a boiling point that allows for effective heat dissipation through reflux if the reaction is exothermic. |
| Catalyst Deactivation (for catalytic reactions like RCM) | Impurities in starting materials or solvents, or exposure to air, can deactivate the catalyst, leading to incomplete conversion. | 1. Purify Starting Materials: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. 2. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 3. Catalyst Loading: It may be necessary to slightly increase the catalyst loading on a larger scale, but this should be optimized to balance cost and yield. |
| Unfavorable Reaction Concentration | The optimal reaction concentration on a small scale may not be ideal for a larger scale due to solubility or mixing issues. | 1. Solvent Screen: Perform a solvent screen to identify a solvent that provides good solubility for all reactants and intermediates at the desired reaction temperature. 2. Concentration Optimization: Experiment with slightly different reaction concentrations to find the optimal balance between reaction rate and side product formation. |
Experimental Workflow: Optimizing a Large-Scale Intramolecular Reductive Amination
Caption: Troubleshooting workflow for low yield in large-scale reactions.
Troubleshooting Guide 2: Challenges in Large-Scale Purification
Symptom: Difficulty in obtaining the desired purity of the functionalized azepane on a large scale using either chromatography or crystallization.
Possible Causes & Solutions:
A. Chromatographic Purification
| Possible Cause | Explanation | Troubleshooting Steps |
| Poor Resolution | On a larger column, maintaining the same resolution as on a small scale can be difficult due to differences in packing and flow dynamics. | 1. Optimize Loading: Do not overload the column. A good rule of thumb is to load no more than 1-5% of the silica gel weight. 2. Solvent System: Re-optimize the eluent system. A shallower gradient or an isocratic elution might be necessary. 3. Dry Loading: For less soluble compounds, consider dry loading onto silica gel to improve band sharpness. |
| Product Tailing | The polar nature of many functionalized azepanes can lead to tailing on silica gel. | 1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a polar modifier like methanol to the eluent to reduce tailing. 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). |
| Solvent Consumption | Large-scale chromatography can be very solvent-intensive and costly. | 1. Step Gradient: Use a step gradient instead of a linear gradient to reduce solvent usage. 2. Solvent Recycling: If possible, implement a solvent recycling program for the less polar fractions. |
B. Crystallization
| Possible Cause | Explanation | Troubleshooting Steps |
| Failure to Crystallize | The compound may be too soluble in the chosen solvent, or it may be an oil. | 1. Solvent Screen: Perform a systematic solvent screen to find a suitable solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Anti-Solvent Addition: Try anti-solvent crystallization by slowly adding a solvent in which the compound is insoluble to a solution of the compound. 3. Seeding: Use a small amount of pure crystalline material to induce crystallization. |
| Inclusion of Impurities | Rapid crystallization can trap impurities within the crystal lattice. | 1. Slow Cooling: Cool the crystallization mixture slowly to allow for the formation of well-ordered crystals. A programmable cooling ramp is ideal. 2. Stirring: Gentle stirring during crystallization can help to prevent the incorporation of impurities. 3. Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired purity. |
| Polymorphism | The compound may crystallize in different polymorphic forms with different physical properties. | 1. Controlled Crystallization Conditions: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. 2. Characterization: Characterize the crystalline form using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). |
Decision Tree for Purification Strategy
Caption: Decision-making process for purification of functionalized azepanes.
Troubleshooting Guide 3: Impurity Profile and Side Reactions
Symptom: The appearance of new or an increased amount of known impurities in the scaled-up reaction, as identified by techniques like HPLC, LC-MS, or GC-MS.[15][16][17][18]
Possible Causes & Solutions:
| Common Side Reaction/Impurity Source | Explanation | Preventative Measures and Solutions |
| Dimerization/Oligomerization | In intermolecular reactions, higher concentrations can favor the formation of dimers or oligomers over the desired intramolecular cyclization. | 1. High Dilution Conditions: While counterintuitive for scale-up, for the ring-closing step, it may be necessary to work at a lower concentration than other steps. This can be achieved by slow addition of the substrate to a larger volume of solvent. 2. Optimize Temperature: Lowering the reaction temperature can sometimes disfavor intermolecular side reactions. |
| Incomplete Reaction | Unreacted starting materials are a common impurity. | 1. Reaction Monitoring: Implement rigorous in-process controls to ensure the reaction has gone to completion before work-up. 2. Stoichiometry: Carefully control the stoichiometry of all reagents. On a large scale, even small errors in weighing can have a significant impact. |
| Epimerization/Isomerization | As discussed under racemization, changes in stereochemistry at one or more centers can lead to diastereomeric impurities. | 1. Milder Conditions: Use the mildest possible reaction conditions (temperature, reagents) to avoid epimerization. 2. pH Control: Carefully control the pH during the reaction and work-up, as both acidic and basic conditions can promote epimerization. |
| Degradation Products | The product or intermediates may be unstable under the reaction or work-up conditions, especially with prolonged reaction times or exposure to high temperatures. | 1. Stability Studies: Conduct stability studies on key intermediates and the final product under the proposed reaction and work-up conditions. 2. Minimize Reaction Time: Quench the reaction as soon as it is complete. 3. Protective Atmosphere: For air- or moisture-sensitive compounds, ensure a robust inert atmosphere is maintained throughout. |
Part 3: Safety Considerations for Scale-Up
The transition from bench-scale to pilot-plant or industrial-scale synthesis necessitates a thorough evaluation of safety hazards.[19][20]
Q4: What are the key safety considerations when handling hazardous reagents for azepane synthesis on a large scale?
A4: Many azepane syntheses utilize reagents that pose significant risks at scale.[10][11][12][13] A comprehensive risk assessment should be performed for each step.[19]
| Hazardous Reagent Class | Examples | Key Hazards | Scale-Up Precautions |
| Strong Bases | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), n-Butyllithium (n-BuLi) | Flammable, pyrophoric (ignite spontaneously in air), react violently with water. | - Handle under a strict inert atmosphere (nitrogen or argon). - Use specialized charging equipment to avoid exposure to air. - Quench reactions carefully and with appropriate temperature control. |
| Hydrogenations | Hydrogen gas (H₂) with catalysts like Palladium on carbon (Pd/C) or Raney Nickel | Flammable and explosive gas. Catalysts can be pyrophoric. | - Use a dedicated, appropriately rated hydrogenation reactor. - Ensure proper grounding to prevent static discharge. - Handle catalysts wet or under an inert atmosphere to prevent ignition. |
| Azide Chemistry | Sodium azide (NaN₃), azides as intermediates | Highly toxic, can form explosive heavy metal azides. Organic azides can be thermally unstable. | - Avoid contact with heavy metals (e.g., lead, copper) and strong acids. - Perform reactions behind a blast shield. - Conduct thermal stability testing (e.g., DSC) on any isolated azide intermediates. |
| Reactive Halogenating Agents | Oxalyl chloride, Thionyl chloride (SOCl₂) | Corrosive, toxic, react violently with water. | - Use in a well-ventilated area or a closed system. - Add to the reaction mixture slowly and with cooling. - Use a scrubber to neutralize any off-gassing. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment conducted by qualified personnel. Always consult the Safety Data Sheet (SDS) for all chemicals and follow all institutional and regulatory safety guidelines.
References
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
-
Angew Chem Int Ed Engl. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. [Link]
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J Org Chem. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement. [Link]
- BenchChem. (2025).
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The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
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MDPI. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
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ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
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Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
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ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]
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ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
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ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... [Link]
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RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]
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ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]
-
ResearchGate. (n.d.). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[ f ][7][9]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. [Link]
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American Chemical Society. (n.d.). 1.3.1 Introduction. [Link]
-
IJPRS. (2013). Overview on Impurity Profiling. [Link]
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OUCI. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Pharmaceutical Technology. (n.d.). Hazardous Reagents for Higher Yields. [Link]
-
PubMed. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. [Link]
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ScienceDirect. (n.d.). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). [Link]
-
ARPB. (2011). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
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ResearchGate. (n.d.). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. [Link]
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Pharmaceutical Technology. (n.d.). New Ways Around Hazardous Reagent Chemistry. [Link]
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STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. [Link]
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PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
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PubMed. (n.d.). Continuous manufacturing of co-crystals: challenges and prospects. [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]
-
ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. [Link]
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Semantic Scholar. (n.d.). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. [Link]
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Technical Support Center: N-Cbz Protected Azepane Synthesis
<_ _ _ _>
Welcome to the technical support guide for the synthesis of N-Cbz protected azepanes. The carbobenzyloxy (Cbz or Z) group is a cornerstone for amine protection in multi-step organic synthesis, valued for its stability and reliable removal via hydrogenolysis.[1][2] However, the seemingly straightforward N-protection of azepane can present purification challenges that impact yield and purity.
This guide provides practical, in-depth solutions to common issues encountered during the workup and purification stages. We will delve into the chemical reasoning behind these protocols to empower you to adapt them to your specific circumstances.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific experimental observations and provides step-by-step protocols for resolving them.
Question 1: My crude ¹H NMR shows unreacted azepane and a complex multiplet. How do I remove the starting material?
Answer:
This issue typically arises from incomplete reaction or using insufficient benzyl chloroformate (Cbz-Cl). The most effective way to remove the unreacted basic azepane is with an acidic wash during the aqueous workup.
-
Root Cause Analysis: Azepane is a basic secondary amine. By washing the organic layer with a dilute acid, you protonate the azepane, forming a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively separating it from your neutral, Cbz-protected product which remains in the organic phase.
-
Detailed Protocol: Acidic Wash Extraction
-
Following the reaction, quench any unreacted Cbz-Cl (if necessary, see Question 2) and dilute the reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 1-2 times with a 1 M hydrochloric acid (HCl) solution.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[3]
-
Complete the workup with a brine wash to remove excess water, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Validation: Confirm the removal of azepane by comparing the TLC of the crude material and the washed material. The spot corresponding to the starting amine should be absent in the purified sample.
-
Question 2: I have persistent impurities identified as benzyl alcohol and potentially unreacted benzyl chloroformate. What is the best workup strategy?
Answer:
This is the most common purification challenge. Benzyl alcohol is a primary byproduct, often formed from the hydrolysis of Cbz-Cl during the reaction or workup.[4] Unreacted Cbz-Cl can also persist. A carefully planned basic aqueous workup is critical.
-
Root Cause Analysis: Benzyl chloroformate is highly reactive and susceptible to hydrolysis, especially under basic conditions, yielding benzyl alcohol and HCl.[5] While benzyl alcohol has some organic solubility, it can be removed with aqueous washes. A basic wash is crucial as it serves two purposes: it neutralizes the HCl generated during the protection reaction and intentionally hydrolyzes any remaining Cbz-Cl to benzyl alcohol, which is easier to remove than the chloroformate itself.[6]
-
Detailed Protocol: Optimized Basic Workup
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Transfer to a separatory funnel.
-
Wash the organic layer twice with a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃).[3][6] This step is crucial for hydrolyzing excess Cbz-Cl.
-
Wash once with water, followed by a wash with saturated brine.[3] These washes help remove the bulk of the water-soluble benzyl alcohol.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
If Benzyl Alcohol Persists: Due to its moderate polarity, some benzyl alcohol may remain.[3] If NMR analysis confirms its presence, purification by silica gel column chromatography is the most reliable method for complete removal.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
| Impurity | Key ¹H NMR Signal (CDCl₃) | Removal Strategy |
| Benzyl Chloroformate (Cbz-Cl) | ~5.2 ppm (singlet, 2H, -CH₂-) | Basic aqueous wash (e.g., NaHCO₃) to hydrolyze |
| Benzyl Alcohol (BnOH) | ~4.7 ppm (singlet, 2H, -CH₂-), broad -OH | Basic/water/brine washes; Column chromatography if persistent |
| Azepane (starting material) | Complex multiplets in aliphatic region | Acidic wash (e.g., 1 M HCl) |
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in a Schotten-Baumann Cbz-protection of azepane?
The Schotten-Baumann reaction uses an aqueous base to neutralize the HCl formed during acylation.[7][8] The most common byproducts are:
-
Benzyl Alcohol: From the hydrolysis of benzyl chloroformate.
-
Dibenzyl Carbonate: Formed if benzyl alcohol (present as an impurity in Cbz-Cl or formed in situ) reacts with another molecule of Cbz-Cl. This is minimized by using high-quality Cbz-Cl and controlling the reaction temperature.[9]
-
Unreacted Starting Materials: Azepane and Cbz-Cl if the reaction does not go to completion.
Q2: My final product is a persistent oil, but I expect a solid. What should I do?
A product failing to crystallize is often a sign of residual impurities.[3]
-
Ensure Complete Solvent Removal: Use a high vacuum pump to remove all traces of residual solvent.
-
Re-evaluate Purity: Analyze the sample carefully by ¹H NMR and TLC to identify the impurity. Benzyl alcohol is a common culprit that can prevent crystallization.
-
Purify Further: If impurities are detected, silica gel column chromatography is the recommended next step.[3]
-
Induce Crystallization: After purification, dissolve the pure oil in a minimal amount of a hot solvent (e.g., hexanes/ethyl acetate mixture) and cool it slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.
Q3: How can I visually monitor the reaction and purification progress effectively?
Thin-Layer Chromatography (TLC) is an indispensable tool.[3]
-
Setup: Use a silica gel plate and an appropriate eluent system (e.g., 20-40% ethyl acetate in hexanes).
-
Spotting: On a single plate, spot your starting material (azepane), your co-reactant (Cbz-Cl, if stable enough to spot), and the reaction mixture.
-
Analysis:
-
The disappearance of the starting amine spot indicates reaction completion.
-
The appearance of a new, typically less polar, product spot.
-
During workup, you can run a TLC of your organic layer after each wash to see the progressive removal of impurities.
-
Q4: Can I avoid an aqueous workup altogether?
While aqueous workups are standard and effective, some methods aim to simplify purification. For instance, some protocols use solid-supported catalysts or reagents that can be filtered off, potentially reducing the need for extensive liquid-liquid extractions.[10] However, for reactions using traditional reagents like Cbz-Cl with a soluble base, an aqueous workup remains the most reliable method for removing ionic and water-soluble byproducts.
Purification Workflow Diagram
The following diagram outlines a general decision-making process for the purification of N-Cbz protected azepane.
Caption: Decision tree for purification of N-Cbz-azepane.
References
- Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
-
Wikipedia. (2023, December 2). Benzyl chloroformate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, June 25). Remove Benzylalcohol from Benzylchloride. Retrieved from [Link]
-
Filo. (2023, November 3). Describe a chemical procedure to separate a mixture of benzyl alcohol and o-cresol. Retrieved from [Link]
-
Reddit. (2018, May 1). How to purify out excess chloroformate. Retrieved from [Link]
-
Wikipedia. (2023, November 17). Benzyl alcohol. Retrieved from [Link]
- Organic Syntheses. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Org. Synth. 23, 13. DOI: 10.15227/orgsyn.023.0013
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
-
ResearchGate. (2009, August). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
ResearchGate. (2002, August). Kinetics of the Gas-Phase Elimination Reaction of Benzyl Chloroformate and Neopentyl Chloroformate. Retrieved from [Link]
- Benchchem. (n.d.). (4R)-N-Cbz-4-hydroxy-azepane.
- American Chemical Society. (2003). Selective Cleavage of Cbz-Protected Amines. Org. Lett. 5 (9), 1463–1465. DOI: 10.1021/ol034331p
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2017, August 4). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Org. Biomol. Chem., 15, 5421-5433. DOI: 10.1039/C7OB01238A
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Retrieved from a chapter within a larger text, specific source details limited.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Nature Chemistry. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nat Chem 16, 771–779. DOI: 10.1038/s41557-023-01429-1
-
ResearchGate. (2017). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]
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- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Intramolecular Cyclization Reactions
Welcome to the technical support center for intramolecular cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming cyclic molecules. Intramolecular cyclization is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of complex natural products, pharmaceuticals, and novel materials. However, achieving high yields and selectivities can be challenging. This resource provides in-depth, field-proven insights to troubleshoot and optimize your reactions, moving beyond a simple checklist to explain the why behind each experimental choice.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when planning or troubleshooting an intramolecular cyclization.
Q1: My primary challenge is the formation of polymers or oligomers instead of my desired cyclic product. What is the most critical factor to control?
A1: The competition between intramolecular cyclization and intermolecular polymerization is fundamentally governed by concentration.[1][2][3] Intramolecular reactions are unimolecular and thus their rate is dependent on the concentration of the substrate. In contrast, intermolecular reactions are bimolecular or of a higher order, meaning their rates are more sensitive to concentration changes. To favor the desired intramolecular pathway, reactions should be conducted under high-dilution conditions .[1] This minimizes the probability of reactive ends of different molecules encountering each other, thereby suppressing the formation of polymers.[1][3] For the formation of larger rings (9-11 members), concentrations may need to be as low as 10⁻⁶ M to prevent polymerization.[1]
Q2: How do I predict whether a cyclization is likely to be successful based on my substrate's structure?
A2: The feasibility of a ring-closure reaction is heavily influenced by the stereoelectronic and energetic factors of the transition state. Baldwin's Rules for Ring Closure provide a powerful predictive framework for this.[4][5][6][7] These rules classify cyclizations based on:
-
The size of the ring being formed (e.g., 5- or 6-membered).[7][8]
-
The hybridization of the electrophilic atom being attacked (sp³, sp², or sp), denoted as tet, trig, and dig respectively.[4][6][8]
-
Whether the bond being broken is exocyclic (exo) or endocyclic (endo) to the newly formed ring.[4][6]
Generally, cyclizations that allow the reacting centers to achieve their ideal bond formation trajectories without significant distortion are considered "favored." For example, 5-exo-tet and 6-exo-tet reactions are favored, while many endo cyclizations onto tetrahedral carbons are disfavored.[4] It is crucial to analyze your specific reaction based on these rules to anticipate its feasibility.
Q3: What role does the solvent play in an intramolecular cyclization?
A3: The choice of solvent is critical and can significantly impact reaction rates and yields by stabilizing or destabilizing the starting materials, intermediates, and transition states.[9][10][11][12] For instance, polar aprotic solvents like DMF or acetonitrile can be effective for certain cyclizations.[9][13] In acid-catalyzed reactions where water is a byproduct, using a solvent like toluene with a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.[14] The solvent's polarity and its ability to engage in hydrogen bonding can influence the conformation of the substrate, potentially pre-organizing it for cyclization.[11][15]
Q4: Are there general guidelines for choosing a catalyst or promoter (acid/base)?
A4: Catalyst selection is highly reaction-specific. For base-catalyzed cyclizations, such as an intramolecular aldol condensation, the strength of the base is crucial for efficient enolate formation.[14] If a weak base (e.g., NaOH) gives low yields, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) under anhydrous conditions may be necessary.[14] For acid-catalyzed reactions, screening different Brønsted or Lewis acids is advisable.[13] In some cases, metal catalysts, such as those based on gold or palladium, can be highly effective in promoting specific types of cyclizations, like those involving alkynes or allenes.[16][17][18][19]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a structured, question-and-answer guide to tackling common problems encountered during intramolecular cyclization experiments.
Issue 1: Low or No Product Formation
Q: I am observing very low conversion of my starting material, or no desired product at all. What should I investigate first?
A: A systematic approach is essential. Begin by verifying the purity and integrity of your starting materials and reagents.[20] Assuming these are in order, the primary areas to troubleshoot are the reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield cyclization reactions.
Step-by-Step Troubleshooting Plan:
-
Re-evaluate the Catalyst/Promoter System:
-
Base-Catalyzed: If using a weak base, consider a stronger, non-nucleophilic alternative. Ensure strictly anhydrous conditions for highly reactive bases like NaH or LDA.[14]
-
Acid-Catalyzed: Increase the catalyst loading or switch to a stronger acid. For Lewis acids, ensure the solvent is anhydrous and compatible.
-
Metal-Catalyzed: The choice of ligand, metal oxidation state, and counterion can be critical. A screening of different catalyst systems may be necessary.[21]
-
-
Optimize Temperature and Reaction Time:
-
Many cyclizations have a significant activation energy barrier and may require elevated temperatures (reflux).[14] Conversely, some reactions may suffer from decomposition at higher temperatures, necessitating lower temperatures for longer durations.
-
Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation.[13] Temperature can also influence selectivity between different cyclization pathways (e.g., 6-endo vs. 7-endo).[22]
-
-
Screen Solvents:
-
The ideal solvent can vary dramatically. A solvent screen is often a worthwhile investment of time.[9][13] Consider a range of polar aprotic (DMF, DMSO, MeCN), polar protic (EtOH, MeOH), and nonpolar (toluene, CH₂Cl₂) solvents.[9] The solvent can influence the conformation of the linear precursor, which can be critical for successful cyclization.
-
-
Consider Protecting Groups:
-
Unwanted side reactions can sometimes be traced to reactive functional groups on the substrate that are not involved in the cyclization.[13] Introducing a protecting group can mask this reactivity.[23][24] The choice of protecting group is crucial, as it must be stable to the cyclization conditions and easily removable afterward.[23]
-
Issue 2: Dominance of Intermolecular Side Reactions (Polymerization)
Q: My main product is a polymer or a dimer. How can I favor the intramolecular pathway?
A: This is a classic challenge in cyclization chemistry, particularly for forming medium to large rings. The key is to manipulate the kinetics to favor the unimolecular cyclization over the bimolecular polymerization.
Strategies to Promote Intramolecular Cyclization
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Key Experimental Adjustments:
-
High Dilution: This is the most effective strategy.[1] By significantly lowering the concentration of the substrate (e.g., to 0.01 M or lower), you reduce the frequency of collisions between different molecules, thus kinetically favoring the intramolecular pathway.[1][2] A syringe pump for the slow addition of the substrate to a large volume of refluxing solvent is a common and effective technique to maintain pseudo-dilution conditions.
-
The Thorpe-Ingold Effect: Introducing bulky substituents near the reacting centers can favor cyclization. These groups can sterically hinder intermolecular reactions and may also alter the bond angles of the linear chain in a way that brings the reactive termini closer together, promoting cyclization.
-
Template-Driven Cyclization: In some cases, a template (e.g., a metal ion) can be used to bind to the linear precursor, pre-organizing it into a conformation that is conducive to cyclization.
Issue 3: Formation of an Unexpected Regioisomer
Q: My reaction is forming a cyclic product, but it's the wrong ring size (e.g., a 5-membered ring instead of a 6-membered ring). How can I control the regioselectivity?
A: The formation of five- and six-membered rings is often in competition, with the 5-membered ring frequently being the kinetically favored product.[2] However, this is not always the case, and several factors can be manipulated to influence the outcome.
Factors Influencing Regioselectivity in 5- vs. 6-Membered Ring Formation
| Factor | Influence on Regioselectivity | Rationale |
| Kinetic vs. Thermodynamic Control | 5-membered rings are often the kinetic product due to a lower activation energy for the transition state.[25] 6-membered rings can be the thermodynamic product due to lower ring strain. | The transition state for forming a 5-membered ring can be more entropically favored.[1] To favor the thermodynamic product, consider higher reaction temperatures or longer reaction times, provided the kinetic product can revert to the starting material or an intermediate that can then form the thermodynamic product.[25] |
| Catalyst System | The choice of catalyst can dramatically alter the regiochemical outcome. | Different catalysts can lead to different reaction mechanisms. For example, in a palladium-catalyzed reaction, the ligand can influence the coordination geometry and steric environment, favoring one cyclization mode over another.[21] Nickel catalysts might favor a 6-endo cyclization where palladium favors a 5-exo pathway from the same starting material.[21] |
| Substrate Stereochemistry | The stereochemistry of the starting material can lock the molecule into a conformation that favors one ring size over another. | For example, forming a trans-fused bicyclic system from a pre-existing ring might be highly disfavored for a 5-membered ring closure, leading to the formation of a 6-membered ring instead.[25] |
References
- Baldwin's rules. Grokipedia.
- Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cycliz
- Baldwin's Rules for Ring Closure. Scribd.
- Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews.
- Baldwin's rules wikipedia, the free encyclopedia. Slideshare.
- Troubleshooting low yield in 1,5-diketone cycliz
- Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
- Optimization of the intramolecular cyclization-solvent effect.
- Optimization conditions for the intramolecular cyclization (Scheme 3, 6→7a and 7a').
- Optimization of the cyclization reaction conditions. a.
- Intramolecular reaction. Wikipedia.
- Optimizations of the reaction conditions for the intramolecular cyclization of 1aa … ResearchG
- Intermolecular vs intramolecular reactions. YouTube.
- Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. arXiv.
- Optimization of intramolecular cyclization reaction.
- Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
- Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed.
- Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. NIH.
- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC - PubMed Central.
- Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone.
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- Solvent effects. Wikipedia.
- Catalyst-controlled 5- exo and 6- endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers (RSC Publishing).
- Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
- Palladium-Catalyzed Asymmetric Cascade Intramolecular Cyclization/Intermolecular Michael Addition Reaction of Allenyl Benzoxazinones with 1-Azadienes.
- III.
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- Optimization of the cyclization reaction conditions.
- Solvent Effects on the Intramolecular Charge Transfer Excited State of 3CzClIPN: A Broadband Transient Absorption Study.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
- Photo-Induced Polymer Cyclization via Supramolecular Confinement of Cyanostilbenes.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
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- Protecting group. Wikipedia.
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- Cyclization in Linear Step-Growth Polymeriz
- Cyclization in Linear Step-Growth Polymerizations.
- Intramolecular Cyclization Reaction Promoted Self-Assembly of a Poly(amic Acid) in DMF/Water.
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Technical Support Center: Troubleshooting the Purification of Polar Azepane Derivatives
Welcome to the technical support center for the purification of polar azepane derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges these molecules present. Their inherent polarity combined with the basicity of the azepane ring system demands a nuanced approach that goes beyond standard chromatographic protocols. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, providing not just solutions, but the underlying scientific rationale to empower your method development.
Troubleshooting Guide
Q1: My polar azepane derivative shows no retention on my C18 column. It elutes in the solvent front. What's happening and how can I fix it?
A1: This is a classic problem for highly polar compounds in reversed-phase (RP) chromatography.
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[1] The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (typically water/acetonitrile or water/methanol).[2] Your highly polar azepane derivative has a much stronger affinity for the polar mobile phase than the non-polar stationary phase. Consequently, it doesn't interact with or "stick" to the column and is swept out with the mobile phase in the void volume.[3]
-
Solutions & Experimental Rationale:
-
Switch to a More Suitable Chromatography Mode: The most effective solution is to use a technique designed for polar molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer.[4][5] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Your polar azepane can then partition into this layer, leading to retention.[6][7] The elution order is typically from least polar to most polar.[6]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on a single stationary phase.[8][9] This allows for dual retention mechanisms. For a basic azepane, a mixed-mode column with cation-exchange properties would provide strong retention via electrostatic interactions while also interacting based on hydrophobicity.[10] This often yields unique selectivity that is tunable by adjusting mobile phase pH and ionic strength.[9]
-
-
Modify Your Reversed-Phase Method (If you must use RP-HPLC):
-
Use a "Polar-Embedded" or "Aqueous-Stable" C18 Column: Standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases (>95% water), leading to a dramatic loss of retention and reproducibility.[11][12] Polar-embedded columns have a polar functional group near the base of the C18 chain, which prevents this collapse and offers alternative selectivity for polar compounds.[10]
-
Adjust Mobile Phase pH: Since your azepane is basic, its charge state is pH-dependent. At low pH (e.g., pH 2-3), the azepane nitrogen will be protonated (R₂NH₂⁺). This can sometimes increase interaction with certain stationary phases but often maintains high polarity. At high pH (e.g., pH > 9, two units above the pKa), the azepane will be in its neutral, un-ionized form.[13][14] This less polar form will be better retained on a C18 column. However, you must use a pH-stable column, as traditional silica-based columns degrade above pH 8.[15][16]
-
-
Q2: I'm trying to purify my azepane derivative on a standard silica gel flash column, but the peak is a long, streaking smear (tailing). My recovery is also very low. Why?
A2: This issue stems from strong, undesirable interactions between your basic compound and the acidic silica gel surface.
-
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom of your azepane derivative can interact very strongly with these acidic silanols through powerful acid-base interactions.[14] This leads to a non-uniform elution process, causing severe peak tailing. In some cases, the interaction is so strong that the compound binds irreversibly to the column, resulting in poor or no recovery.[11][17]
-
Solutions & Experimental Rationale:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution for normal-phase chromatography of basic compounds.
-
Protocol: Add a small amount of a volatile base to your eluent. Common choices include triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol (e.g., 1-2% of a 7N solution in MeOH).[18][19]
-
Mechanism: The added base is a stronger competitor for the acidic silanol sites on the silica. It effectively "masks" these sites, preventing your azepane derivative from binding too tightly and allowing it to elute symmetrically.[20]
-
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a basic or neutral stationary phase and is often a better choice for purifying basic compounds like amines.[18] It lacks the acidic silanol groups of silica, thus minimizing the strong interactions that cause tailing.
-
Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface. This creates a "base shield," minimizing interactions between the analyte and any underlying silica.[17][20] This media can also be used in HILIC mode.[20]
-
-
Temporarily Modify the Analyte:
-
Protecting Group: If feasible, protecting the azepane nitrogen with a group like Boc (tert-butyloxycarbonyl) will make the molecule less basic and often less polar.[17] The protected, neutral compound will behave much more predictably on silica gel. This adds extra synthesis and deprotection steps but can make a difficult purification routine.
-
-
Q3: My compound is pure by NMR, but in HPLC I see a broad or split peak. What could be the cause?
A3: Poor peak shape in HPLC for an otherwise pure compound often points to on-column chemical issues or a mismatch between your sample and the mobile phase.
-
Causality & Solutions:
-
Operating Near the Analyte's pKa: If the pH of your mobile phase is very close to the pKa of your azepane's conjugate acid, the compound will exist as a mixture of both its ionized (protonated) and neutral forms on the column.[16] These two forms have different polarities and retention times, which can lead to a broad or split peak.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For a basic azepane, this means working at a low pH (e.g., < pKa - 2) to ensure it is fully protonated, or a high pH (> pKa + 2) to ensure it is fully neutral.[13][21] This ensures the analyte exists as a single species on the column, resulting in a sharp, symmetrical peak.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (more eluting power) than your initial mobile phase can cause severe peak distortion.[22] For example, dissolving a polar compound in pure methanol and injecting it into a HILIC mobile phase that is 95% acetonitrile will cause the peak to broaden or split.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.
-
-
Secondary Interactions (Reversed-Phase): Even on end-capped C18 columns, some residual, unreacted silanol groups exist. Your basic azepane can interact with these, causing peak tailing.[14]
-
Solution: Add a buffer to control pH (as described above). Using a low concentration of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) at 0.05-0.1% can help by protonating the azepane and suppressing silanol interactions, but be aware that TFA can cause ion-suppression in mass spectrometry and can be difficult to remove from the final product.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best chromatographic technique for purifying polar azepane derivatives?
A4: There is no single "best" technique, as the optimal choice depends on the specific properties of your molecule and impurities. However, a general ranking of suitability would be:
-
Mixed-Mode Chromatography (MMC): Often provides the best combination of retention and selectivity due to its dual interaction mechanisms (hydrophobic and ion-exchange).[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent and widely used technique specifically designed for retaining and separating highly polar compounds.[3][7]
-
Supercritical Fluid Chromatography (SFC): A fast and "green" alternative that performs well for basic compounds, often yielding excellent peak shapes with the use of additives.[23][24]
-
Ion-Exchange Chromatography (IEX): A very effective method if the primary goal is to separate based on charge. Cation-exchange chromatography is ideal for basic azepanes.[25][26]
-
Normal-Phase Chromatography (NP): Viable for flash purification but almost always requires a basic additive (like triethylamine) to prevent peak tailing on silica or alumina.[18][19]
-
Reversed-Phase Chromatography (RP): Generally the least suitable due to poor retention.[3] It should only be considered with specialized aqueous-stable columns or at high pH for the neutral form of the azepane.[12][14]
Q5: Are there any non-chromatographic methods for purifying these compounds?
A5: Yes, depending on the physical properties of your azepane derivative, other methods can be effective:
-
Recrystallization: If your compound is a solid, this can be an extremely powerful purification technique to achieve high purity, provided you can find a suitable solvent system where the compound's solubility is high in hot solvent and low in cold solvent.[22]
-
Salt Formation & Crystallization: Since azepanes are basic, they can be converted to salts (e.g., hydrochloride, tartrate, tosylate). Salts often have very different solubility profiles and are frequently more crystalline than the free base, making them easier to purify by recrystallization.[17]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup or crude fractionation. A cation-exchange SPE cartridge, for example, could be used to capture your basic azepane from a reaction mixture, wash away neutral impurities, and then elute the desired compound with a high-salt or high-pH solution.[22]
Data & Protocols
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Azepane Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| HILIC | Polar (Silica, Amide, Diol)[4] | High Organic (e.g., >80% ACN) + Aqueous Buffer[6] | Excellent retention for polar compounds; MS-friendly solvents. | Can require long equilibration times; sensitive to water content. |
| Mixed-Mode | C18 + Ion-Exchanger (e.g., SCX)[8] | ACN/Water or MeOH/Water with buffer | Dual retention mechanism; tunable selectivity with pH/salt.[9][10] | Can have more complex method development. |
| SFC | Chiral or Achiral (e.g., 2-EP)[23] | Supercritical CO₂ + Polar Modifier (e.g., MeOH) + Additive[27] | Fast, reduced solvent use, good for basic compounds.[24] | Requires specialized instrumentation.[28] |
| Ion-Exchange | Cation-Exchanger (e.g., Sulfonic Acid)[26] | Aqueous buffer with salt gradient | Highly selective based on charge; high capacity.[29] | Limited use for non-ionic impurities; salt can be an issue. |
| Normal-Phase | Silica or Alumina[18] | Non-polar organic solvents (Hexane, EtOAc) + Additive[19] | Good for preparative flash chromatography; low cost. | Strong potential for tailing and low recovery without additives.[17] |
| Reversed-Phase | C18 (Aqueous-stable preferred)[12] | High Aqueous (>95% Water) or High pH Buffer[14] | Ubiquitous instrumentation. | Very poor retention for most polar azepanes.[3] |
Experimental Protocols
Protocol 1: General HILIC Method Development Workflow
-
Column Selection: Start with an amide-phase HILIC column, as they often provide good peak shape and selectivity for a wide range of polar compounds.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water (adjust pH to 4.5 with acetic acid).
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 95% B
-
Time 10 min: 60% B
-
Time 11 min: 95% B
-
Time 15 min: 95% B
-
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. HILIC requires longer equilibration than RP.
-
Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape.
-
Optimization: If retention is too low, increase the initial percentage of acetonitrile. If retention is too high, decrease the initial percentage of acetonitrile or use a stronger aqueous solvent (e.g., increase buffer concentration).
Visualizations
Diagrams
Caption: Decision tree for troubleshooting common purification issues with polar azepanes.
Caption: Effect of mobile phase pH on azepane ionization and chromatographic interaction.
References
- Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- ROTTIGNI, D. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate.
- Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Thermo Fisher Scientific - US. (n.d.). Mixed-Mode HPLC Columns.
- West, C. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today.
- Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Corporation. (n.d.). Preparative SFC Method Development.
- Reddit. (2023). Purification of strong polar and basic compounds.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Knauer. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line.
- Horvath, M., Horvath, F., & Kalas, P. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH.
- University of California, Los Angeles. (n.d.). Flash Column Chromatography.
- ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino.
- Thermo Fisher Scientific - UK. (n.d.). Analyzing Amines by Ion Chromatography.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Welch, C. J. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
- Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube.
- Teledyne ISCO. (2018). Preparative Chromatography Fundamentals. YouTube.
- Buchi.com. (n.d.). Separation of highly polar substances on C18 AQ prep HPLC columns.
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Technical Support Center: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
This guide is intended for researchers, scientists, and drug development professionals working with 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure the successful handling, storage, and application of this compound in your experiments.
I. Compound Overview and Key Properties
This compound is a complex organic molecule, and understanding its structural features is key to its proper handling. The presence of a β-keto ester functionality is the most significant determinant of its chemical reactivity and stability.
| Property | Value | Source |
| CAS Number | 31696-09-0 | |
| Molecular Formula | C₁₇H₂₁NO₅ | |
| Molecular Weight | 319.35 g/mol | |
| Appearance | White to off-white solid | General observation for purified organic compounds |
| Storage Temperature | Room Temperature, in a dry, sealed container | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The major stability concern arises from the β-keto ester group. This functional group is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester. Additionally, upon heating, β-keto acids (the product of hydrolysis) can readily undergo decarboxylation, leading to the loss of CO₂ and the formation of a ketone.[1][2][3][4][5]
Q2: What are the recommended long-term storage conditions?
A2: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place.[1] To mitigate the risk of hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE should be worn, including a lab coat, safety glasses, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used, and weighing operations should be performed in a fume hood or a ventilated balance enclosure.[6][7][8]
Q4: What solvents are suitable for dissolving this compound?
Q5: Is this compound considered hazardous?
A5: A comprehensive hazard profile for this specific compound is not available. However, as with any chemical, it should be handled with care. The Safety Data Sheet for a compound with the same name indicates that in case of contact, standard first-aid measures should be followed, such as rinsing with water and seeking medical advice.[9]
III. Troubleshooting Guide
This section addresses common problems that may be encountered during the use of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected yields in reactions.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, check the purity of the compound using an appropriate analytical method, such as NMR or LC-MS.
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are rigorously dried. The presence of moisture can lead to hydrolysis of the ester.[1]
-
Control Reaction Temperature: Avoid excessive heating, as this can promote decarboxylation if any hydrolysis has occurred.[3][5]
-
Issue 2: Appearance of unexpected byproducts in analytical data (e.g., NMR, LC-MS).
-
Possible Cause: Hydrolysis and/or decarboxylation of the β-keto ester.
-
Troubleshooting Flowchart:
Caption: Workflow for air-sensitive reactions.
V. References
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC - NIH. Available at: [Link]
-
Decarboxylation - Master Organic Chemistry. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. Available at: [Link]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. Available at: [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. Available at: [Link]
-
Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. Available at: [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Available at: [Link]
-
Powder Handling - AirClean Systems. Available at: [Link]
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- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide practical, scientifically-grounded solutions to facilitate your experiments and ensure the reliability of your results.
Initial Assessment: Understanding the Molecule
The solubility behavior of this compound is dictated by its unique chemical structure. It possesses a combination of polar and nonpolar functionalities:
-
Polar Groups: The molecule includes a ketone (oxo group) and two ester moieties (dicarboxylate), which can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The core azepane ring also contributes to its polarity.[1][2]
-
Nonpolar Groups: The prominent benzyl group is large and hydrophobic, significantly limiting aqueous solubility. The ethyl group and the aliphatic azepane backbone also contribute to its lipophilic character.
This amphiphilic nature means the compound is unlikely to be highly soluble in either very polar solvents (like water) or purely nonpolar solvents (like hexanes). It is a classic example of a compound that may be classified as poorly water-soluble, a common challenge for over 40% of new chemical entities in drug development.[3][4]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 31696-09-0 | [5] |
| Molecular Formula | C₁₇H₂₁NO₅ | [5] |
| Molecular Weight | 319.35 g/mol | [6] |
| Predicted LogP | ~1.4 - 2.0 (estimated) | N/A |
| Appearance | Data not widely available, typically an off-white to white solid. | N/A |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility issues in a practical question-and-answer format.
Q1: What are the best initial solvents to try for dissolving this compound at room temperature?
A1: The principle of "like dissolves like" is the best starting point.[7] Given the molecule's mixed polarity, begin with solvents of intermediate polarity.
-
Recommended Initial Screening Solvents:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often excellent starting points. They are powerful solvents for a wide range of organic molecules.[8]
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.[9]
-
Ketones: Acetone, Ethyl Acetate.[9]
-
Alcohols: Methanol, Ethanol, Isopropanol. Solubility may be limited but can be useful in co-solvent systems.
-
It is highly unlikely to be soluble in water or nonpolar alkanes like hexane.
Q2: My compound shows poor solubility in all initial solvents. What are the next steps?
A2: If room temperature dissolution fails, you can employ physical methods to increase the rate and extent of dissolution.
-
Heating: Gently warming the solvent can significantly increase the solubility of most solids. Always heat with stirring in a well-ventilated fume hood. Be cautious not to exceed the solvent's boiling point or the compound's decomposition temperature. A typical starting point is 40-50°C.[10]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvent interaction, which enhances the dissolution rate.[11][12]
-
Grinding: Use a mortar and pestle to finely grind the solid before adding the solvent.
-
Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that help break apart solid agglomerates and facilitate dissolution.[7]
-
Q3: I need to prepare a solution in an aqueous buffer for a biological assay. How can I achieve this?
A3: This is a common challenge for poorly water-soluble compounds. The standard method is to use a water-miscible organic co-solvent.[4][8]
-
Co-Solvent Strategy: The most common approach is to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This stock can then be serially diluted into your aqueous buffer to the final desired concentration.
-
Critical Consideration: The final concentration of the organic co-solvent (e.g., DMSO) in your assay should be kept to a minimum, typically below 0.5% or 1%, as higher concentrations can affect biological systems. Always run a vehicle control (buffer + same percentage of DMSO) in your experiment.
The workflow below illustrates this critical laboratory procedure.
Caption: Co-solvent method for aqueous solutions.
Q4: The compound dissolves with heat but precipitates upon cooling or when added to my reaction mixture. What is happening?
A4: This indicates you have created a supersaturated solution. The thermodynamic solubility at the lower temperature is less than the concentration you achieved by heating.[13]
-
To Avoid Precipitation:
-
Maintain Temperature: If your experiment allows, maintain the solution at the higher temperature where the compound is soluble.
-
Use a Co-Solvent System: Find a mixture of solvents that provides adequate solubility at the desired working temperature.
-
Lower the Concentration: The simplest solution is to work at a lower concentration that is below the solubility limit at room temperature.
-
-
Polymorphism: It is also possible that the solid exists in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility. The process of heating and cooling may induce a phase change to a less soluble polymorph.[13]
Q5: Are there chemical modifications that can improve solubility?
A5: While derivatization is a more involved process, understanding the chemistry can provide insights. The dicarboxylate structure is key. Although these are esters and not free acids, they are susceptible to hydrolysis under strongly acidic or basic conditions.
-
pH Adjustment (Cautionary Note): For compounds with ionizable groups (like free carboxylic acids or amines), adjusting the pH is a powerful way to increase solubility.[7][14] For this specific molecule, extreme pH could lead to hydrolysis of the ester or carbamate bonds, changing the compound's identity. Therefore, this approach should be used with extreme caution and analytical verification (e.g., via LC-MS) to ensure compound integrity. Dicarboxylic acids, for instance, are significantly more soluble in basic solutions where they form carboxylate salts.[10][15]
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent system in a methodical way.
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of the compound into several small, labeled glass vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a single test solvent to the first vial.
-
Observation: Vortex the vial for 1-2 minutes at room temperature. Observe for dissolution.
-
Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Classification:
-
Soluble: Dissolves completely at <100 µL.
-
Freely Soluble: Dissolves at 100-500 µL.
-
Sparingly Soluble: Dissolves at 500 µL - 1 mL.
-
Insoluble: Does not fully dissolve in 1 mL.
-
-
Repeat: Repeat steps 2-5 for each test solvent (DCM, DMSO, THF, Methanol, etc.).
-
Heating Test: For solvents where the compound was sparingly soluble or insoluble, gently warm the vial to ~45°C and observe any change.
Protocol 2: Enhancing Dissolution Rate via Sonication
This method is used when a compound is known to be soluble in a solvent but dissolves very slowly.
-
Preparation: Add the weighed compound and the chosen solvent to a suitable vessel (e.g., a glass vial or flask).
-
Sonication: Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Operation: Turn on the sonicator. Operate in 10-15 minute intervals.
-
Monitoring: After each interval, visually inspect the solution. If necessary, briefly vortex the sample before returning it to the bath.
-
Completion: Continue until the solid is fully dissolved or no further change is observed.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for tackling solubility issues with this compound.
Caption: Decision workflow for solubility troubleshooting.
Safety Precautions
While a specific safety data sheet (SDS) for this exact compound is not widely published, data from structurally similar compounds suggest the following precautions should be taken.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Always consult the supplier-specific SDS if available and follow your institution's safety protocols.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 238-247. [Link]
-
Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. [Link]
-
Kasimedu, S., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8119, Azepane. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Faller, B., & Wohnsland, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia, 64(5), 332-337. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]
-
ResearchGate. (2017). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]
-
Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. [Link]
-
ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?[Link]
-
Reddit. (2023). Dicarboxylic acid solubility. r/Mcat. [Link]
- Google Patents. (n.d.).
-
ACE Biolabs. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Azepane. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4436570, 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. [Link]
-
Autech. (n.d.). MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. [Link]
Sources
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azepane - Wikipedia [en.wikipedia.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 5. This compound | 31696-09-0 [sigmaaldrich.com]
- 6. This compound - CAS:31696-09-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures - Google Patents [patents.google.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. scispace.com [scispace.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. capotchem.cn [capotchem.cn]
Technical Support Center: Identifying Impurities in 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate Samples
Welcome to the technical support center for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in samples of this compound. By understanding the potential sources of these impurities and employing robust analytical techniques, you can ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my this compound sample?
A1: Impurities can arise from several stages of the chemical process, primarily during synthesis and storage. The principal synthetic route to this compound is the Dieckmann condensation. Therefore, impurities often stem from side reactions inherent to this process, incomplete reactions, or the degradation of the final product.
Q2: Can you provide examples of specific impurities I should be looking for?
A2: Certainly. Based on the Dieckmann condensation pathway and potential degradation, you should be vigilant for the following types of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the acyclic diester precursor.
-
Byproducts of Intermolecular Condensation: Dimeric or polymeric species formed from competing intermolecular reactions instead of the desired intramolecular cyclization.
-
Products of Incomplete Cyclization or Rearrangement: Isomeric structures or partially cyclized intermediates.
-
-
Degradation Products:
-
Hydrolysis Products: Cleavage of the ester or carbamate functionalities due to exposure to moisture, leading to the corresponding carboxylic acids and alcohols.
-
Oxidative Degradation Products: Formation of N-oxides or other oxidation products, particularly if the sample is exposed to air and light over extended periods.
-
Decarboxylation Products: Loss of the carboxylate group under thermal stress.
-
-
Residual Solvents:
-
Solvents used during the synthesis and purification steps (e.g., toluene, ethanol, ethyl acetate) may be present in trace amounts.
-
Q3: What is the first analytical step I should take if I suspect my sample is impure?
A3: A high-performance liquid chromatography (HPLC) analysis with a UV detector is the recommended initial step. This will provide a chromatogram showing the main peak for your target compound and any other UV-active impurities. The relative peak areas can give a preliminary indication of the purity level.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.
Possible Causes & Troubleshooting Steps:
-
Contamination:
-
Action: Ensure all glassware, solvents, and vials are scrupulously clean. Re-run the analysis with fresh, high-purity solvents.
-
-
Process-Related Impurities:
-
Action: If the synthetic process is known, review the potential side reactions of the Dieckmann condensation. Byproducts of intermolecular condensation or incomplete cyclization are common culprits.
-
Further Analysis: Employ HPLC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the impurity peaks. This will provide crucial information for structural elucidation.
-
-
Degradation:
-
Action: Review the storage conditions of your sample. Exposure to high temperatures, humidity, or light can lead to degradation. Store samples in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Forced Degradation Studies: To confirm if the impurities are degradation products, perform forced degradation studies.[1][2] Expose a small amount of your pure sample to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting chromatograms.
-
Issue 2: Poor Peak Shape or Resolution in HPLC
Symptoms: The peaks in your chromatogram are broad, tailing, or not well-separated from the main peak.
Possible Causes & Troubleshooting Steps:
-
Inappropriate HPLC Method:
-
Action: Optimize your HPLC method. Adjust the mobile phase composition, gradient, flow rate, and column temperature. A C18 column is a good starting point, but other stationary phases like phenyl-hexyl or cyano columns might provide better selectivity for certain impurities.
-
-
Column Overload:
-
Action: Reduce the concentration of your sample or the injection volume. Overloading the column can lead to poor peak shape.
-
-
Co-eluting Impurities:
-
Action: If two or more impurities are eluting at the same time, modify the HPLC method to improve resolution. Consider using a longer column, a smaller particle size stationary phase, or a different mobile phase modifier.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing a stability-indicating HPLC method for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Causality behind choices:
-
A C18 column is a versatile starting point for separating moderately polar compounds.
-
The formic acid in the mobile phase helps to protonate acidic silanols on the column, improving peak shape for basic compounds, and provides a source of protons for mass spectrometry if coupled.
-
A gradient elution is employed to effectively separate impurities with a wide range of polarities.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is for the identification and quantification of residual solvents.
| Parameter | Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Headspace Sampler | Vial Equilibration: 80 °C for 15 min |
| MS Detector | Scan range 35-350 amu |
| Sample Preparation | Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO). |
Causality behind choices:
-
A DB-624 column is specifically designed for the analysis of volatile organic compounds and residual solvents.
-
Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.[3][4][5][6][7]
-
MS detection provides positive identification of the solvents based on their mass spectra.
Visualization of Impurity Analysis Workflow
Caption: Workflow for impurity identification in samples.
Potential Impurities and Their Characteristics
| Impurity Type | Potential Structure/Identity | Typical Analytical Observation | Potential Source |
| Starting Material | Acyclic diester precursor | A peak with a different retention time in HPLC, likely more polar. | Incomplete Dieckmann condensation. |
| Byproduct | Dimer of the starting material | A peak with a significantly higher mass in HPLC-MS. | Intermolecular condensation competing with intramolecular cyclization. |
| Hydrolysis Product | Corresponding diacid or mono-ester | More polar peaks in HPLC, confirmed by mass change in HPLC-MS. | Exposure to moisture. |
| Oxidation Product | N-oxide derivative | A peak with a mass increase of 16 amu in HPLC-MS. | Exposure to air/oxidizing agents. |
| Residual Solvents | Toluene, Ethanol, Ethyl Acetate | Detected by Headspace GC-MS. | Incomplete removal after synthesis and purification. |
Logical Framework for Impurity Identification
Caption: Decision tree for impurity identification and resolution.
References
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl
- A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis.
- Analytical methods for residual solvents determination in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis.
- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation Studies Research Articles. R Discovery.
- A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Agilent Technologies.
- Determination of Residual Solvents in Bulk Pharmaceuticals by Thermal Desorption/Gas Chromatography/Mass Spectrometry. Chemical and Pharmaceutical Bulletin.
- 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl
- Benzyl 4-oxoazepane-1-carboxyl
- Residual Solvent Analysis of Pharmaceutical Products. Agilent Technologies.
- Recent Advances on the Synthesis of Azepane‐Based Compounds. ChemistrySelect.
- An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Journal of Pharmaceutical Sciences.
- 1-Benzyl 4-isopropyl 5-oxoazepane-1,4-dicarboxyl
- 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxyl
- Ethyl 1-benzyl-5-oxoazepane-4-carboxyl
- CAS NO.
- Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.
Sources
Validation & Comparative
Validating the Structure of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: A Comparative Guide to Spectroscopic Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. By delving into the "why" behind experimental choices, this document serves as a practical manual for achieving trustworthy and verifiable structural elucidation.
The subject of our analysis, this compound, with the molecular formula C₁₇H₂₁NO₅, presents a unique set of structural features—a seven-membered azepane ring, a ketone, and two distinct carboxylate groups—that necessitate a multi-faceted analytical approach for complete characterization.
Core Analytical Strategy: A Triad of Spectroscopic Methods
The validation of this molecule's structure relies on a synergistic combination of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined data creates a self-validating system.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most comprehensive structural detail. | Less sensitive than MS; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula. | Does not provide information on connectivity or stereochemistry. |
| Infrared Spectroscopy | Presence of specific functional groups. | Fast and simple; excellent for identifying key bonds. | Provides limited information on the overall molecular framework. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.[1][2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of different types of carbon atoms in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments and identifying quaternary carbons.
-
Predicted ¹H and ¹³C NMR Data:
| Predicted ¹H NMR Data (CDCl₃, 500 MHz) | Predicted ¹³C NMR Data (CDCl₃, 125 MHz) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.2-7.4 | Multiplet |
| ~5.1 | Singlet |
| ~4.1-4.2 | Quartet |
| ~3.5-3.8 | Multiplet |
| ~2.0-2.8 | Multiplet |
| ~1.2-1.3 | Triplet |
Diagram: NMR Workflow for Structural Elucidation
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further solidifying the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.
-
Analysis: Acquire the mass spectrum. Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₇H₂₁NO₅
-
Molecular Weight: 319.35 g/mol [4]
-
Expected HRMS (ESI+): [M+H]⁺ = 320.1441 m/z
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For our target compound, IR will confirm the presence of the ketone and ester carbonyl groups, as well as the aromatic ring.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the IR spectrum and identify the characteristic absorption bands.
Predicted Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2850-3000 | C-H stretching (aliphatic) |
| ~1730-1750 | C=O stretching (ester) |
| ~1715 | C=O stretching (ketone) |
| ~1600, ~1495 | C=C stretching (aromatic) |
| ~1150-1250 | C-O stretching (ester) |
Diagram: Logical Relationship of Spectroscopic Data
Caption: Integration of data from multiple spectroscopic techniques.
Alternative and Complementary Techniques
While NMR, MS, and IR form the core of structural validation, other techniques can provide further confirmation, especially in complex cases.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous three-dimensional structure. This is considered the "gold standard" for structural determination.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.
Conclusion
The structural validation of this compound is a process of accumulating and integrating evidence from multiple analytical techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry and infrared spectroscopy offer essential confirmatory data. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently and accurately determine the structure of this and other complex heterocyclic molecules, ensuring the integrity and reliability of their scientific findings.
References
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from University of Aveiro Department of Chemistry website.
- Sunway Pharm Ltd. (n.d.). This compound.
- Chemrio. (n.d.). This compound.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
A-Comparative-Guide-to-the-1H-and-13C-NMR-Analysis-of-1-Benzyl-4-ethyl-5-oxoazepane-1,4-dicarboxylate
For researchers and professionals in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate , a substituted azepane with a β-keto ester moiety. Such scaffolds are of significant interest in medicinal chemistry.
We will dissect the ¹H and ¹³C NMR spectra, explaining the rationale behind signal assignments. Furthermore, we will compare the insights gained from NMR with complementary data from Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), providing a holistic analytical perspective.
The-Molecular-Structure
The first step in any spectral analysis is a thorough understanding of the molecule's structure and the expected electronic environments of its atoms.
Caption: Molecular structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides critical information about the number of different types of protons and their connectivity. The analysis of chemical shift (δ), integration, and multiplicity (splitting pattern) allows for a detailed assignment of the proton signals.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Approximately 10-15 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its residual peak at δ 7.26 ppm, which serves as a convenient internal reference.[1][2] A small quantity of tetramethylsilane (TMS) was added as the primary internal standard (δ 0.00 ppm) for precise chemical shift calibration.[1]
-
Instrument Setup: The sample was placed in a 5 mm NMR tube and inserted into the spectrometer. The magnetic field was locked onto the deuterium signal of the CDCl₃.
-
Data Acquisition: A standard ¹H NMR spectrum was acquired on a 400 MHz spectrometer. Sixteen scans were co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform, followed by phasing and baseline correction to produce the final spectrum.
Predicted ¹H NMR Data and Interpretation
The spectrum is logically divided into distinct regions corresponding to the aromatic, benzylic, azepane ring, and ethyl ester protons.
| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~ 7.35 - 7.25 | 5H | Multiplet (m) | Ar-H (C₆H₅) | The five protons on the monosubstituted benzene ring are expected in this region. The overlapping signals from ortho, meta, and para protons typically result in a complex multiplet.[3] |
| ~ 4.60 | 2H | Singlet (s) | Ph-CH₂ -N | The two benzylic protons are adjacent to an electron-withdrawing nitrogen atom, shifting them downfield.[4] In many cases, these protons are diastereotopic due to slow ring inversion or proximity to a chiral center, which would cause them to appear as two doublets (an AB quartet).[5] For simplicity, a singlet is predicted here, but an AB quartet would be a strong indicator of conformational rigidity. |
| ~ 4.20 | 2H | Quartet (q) | -O-CH₂ -CH₃ | These methylene protons are adjacent to an ester oxygen and are split into a quartet by the neighboring three methyl protons (n+1 rule). The chemical shift is characteristic for an ethyl ester. |
| ~ 3.80 - 3.40 | 5H | Multiplet (m) | Azepane Ring Protons (C2-H₂ , C6-H₂ , C4-H ) | This complex region contains the signals for the protons on the azepane ring. The protons alpha to the nitrogen (C2, C6) and the methine proton at the C4 position are all expected here. Extensive signal overlap is common. |
| ~ 2.80 - 2.40 | 2H | Multiplet (m) | Azepane Ring Protons (C3-H₂ ) | The protons at the C3 position are adjacent to the C4 methine and C2 methylene groups, leading to a complex splitting pattern within this range. |
| ~ 1.25 | 3H | Triplet (t) | -O-CH₂-CH₃ | These methyl protons are split into a triplet by the adjacent two methylene protons. This signature triplet-quartet pattern is definitive for an ethyl group. |
Part 2: ¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, with the key difference being the acquisition parameters to account for the low natural abundance of the ¹³C isotope. A larger number of scans (typically 256 or more) is required to obtain a good signal-to-noise ratio.[1]
Predicted ¹³C NMR Data and Interpretation
The carbon signals are spread over a much wider range than proton signals, allowing for clear identification of carbonyls, aromatic carbons, and aliphatic carbons.
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 205 - 200 | C =O (Ketone, C5) | The ketone carbonyl carbon is significantly deshielded and appears at a very low field, typically above 200 ppm.[6][7] |
| ~ 170 - 165 | C =O (Ester, C4') | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone carbonyl.[7] |
| ~ 155 - 150 | C =O (Carbamate, C1') | The carbamate carbonyl (part of the N-carboxylate) is expected in this region, influenced by the adjacent nitrogen. |
| ~ 136 | Ar-C (Ipso-carbon) | The quaternary carbon of the benzene ring attached to the benzyl CH₂ group. |
| ~ 129 - 127 | Ar-C H | Aromatic carbons bearing a hydrogen atom. Multiple peaks are expected.[8] |
| ~ 61 | -O-C H₂-CH₃ | The methylene carbon of the ethyl ester, directly attached to the electronegative oxygen.[9] |
| ~ 55 - 40 | Azepane & Benzyl Carbons (C H₂, C H) | This region contains the signals for the benzylic CH₂ and the various CH₂ and CH groups of the azepane ring.[10] |
| ~ 14 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl ester group, appearing in the typical aliphatic region.[9] |
Part 3: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most robust characterization.
Caption: Workflow showing the complementary roles of NMR, MS, and FTIR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. For our target compound, the IR spectrum would provide clear, confirmatory evidence for the multiple carbonyl groups.
-
Expected Key Absorptions:
-
~1740-1730 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ethyl ester.[11]
-
~1715 cm⁻¹: A strong peak for the ketone C=O stretch. The seven-membered ring imposes minimal ring strain, so the frequency is typical for an acyclic ketone.[12]
-
~1690 cm⁻¹: A strong absorption for the C=O stretch of the N-benzyl carbamate group.
-
~1250-1000 cm⁻¹: A series of strong bands corresponding to the C-O stretching vibrations of the ester and carbamate groups.[11]
-
~3000-2850 cm⁻¹: C-H stretching vibrations from the aliphatic portions of the molecule.
-
Synergy with NMR: FTIR rapidly confirms the presence of the key carbonyl functional groups whose carbon environments are precisely located by ¹³C NMR.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can corroborate the proposed structure.
-
Expected Observations (Electrospray Ionization - ESI-MS):
-
Molecular Ion Peak [M+H]⁺: A prominent peak corresponding to the protonated molecule (C₂₀H₂₅NO₅ + H⁺), confirming the molecular formula and weight.
-
Key Fragmentation Pathways: The N-benzyl group is known to be a labile site for fragmentation. A characteristic and often dominant fragment would be the benzyl cation (C₇H₇⁺) at m/z 91.[13][14] Another common fragmentation would be the loss of the ethyl ester group or parts thereof.[15]
-
Synergy with NMR: MS provides the definitive molecular formula that the NMR signal integrations must satisfy. Fragmentation patterns, like the observation of the m/z 91 peak, strongly support the presence of the benzyl group assigned in the NMR spectra.[16]
Conclusion
The comprehensive analysis of this compound requires a synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy together provide a detailed map of the molecule's atomic connectivity and chemical environment. This structural hypothesis is then robustly validated by FTIR, which confirms the presence of key functional groups, and Mass Spectrometry, which verifies the molecular weight and provides corroborating fragmentation evidence. This integrated workflow ensures the highest degree of confidence in structural assignment, a critical requirement in all stages of chemical and pharmaceutical research.
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García-Reynaga, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
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Stork, G., & Dowd, S. R. (1965). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. ACS Publications. Available at: [Link]
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Stork, G., & Dowd, S. R. (1965). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]
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A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science Publishers. Available at: [Link]
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Chandrabhan, D. R. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. Available at: [Link]
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Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (n.d.). PubMed. Available at: [Link]
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FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). YouTube. Available at: [Link]
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Mass Spectrometry of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate: A Predictive and Comparative Analysis
An In-Depth Technical Guide
Introduction
This guide provides a comprehensive analysis of the expected mass spectrometry data for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages expert knowledge of fragmentation mechanisms and comparative data from structurally related compounds to build a predictive model for its mass spectrometric behavior. We will explore the likely fragmentation pathways under common ionization techniques, propose a robust experimental protocol for its analysis, and compare its expected spectral features with those of relevant chemical analogs. This guide is intended for researchers and drug development professionals who require a deep understanding of how to characterize this and similar molecules using mass spectrometry.
Molecular Structure and Predicted Spectral Overview
This compound possesses a molecular formula of C₁₇H₂₁NO₅ and a molecular weight of 319.35 g/mol .[1] Its structure contains several key functional groups that will dictate its fragmentation pattern: an N-benzyl group, an ethyl ester, and a seven-membered lactam (azepane) ring.
Under soft ionization techniques like Electrospray Ionization (ESI), we anticipate a prominent protonated molecular ion peak [M+H]⁺ at m/z 320.36. In Electron Ionization (EI), a molecular ion peak [M]⁺• at m/z 319.35 would be expected, though it may be of low intensity due to the molecule's complexity and potential for facile fragmentation.
Predicted Key Fragmentation Pathways
The fragmentation of this molecule is predicted to be driven by the preferential cleavage of bonds adjacent to functional groups, leading to the formation of stable ions.[2] The primary fragmentation pathways are visualized below and explained in detail.
Caption: Predicted major fragmentation pathways for protonated this compound.
-
N-Benzyl Group Fragmentation : The most characteristic fragmentation for benzylamines and related structures is the cleavage of the benzylic C-N bond.[3] This process leads to the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion, producing a signature peak at m/z 91 . This is frequently the base peak in the spectrum of N-benzyl compounds.
-
Ethyl Ester Fragmentation : Esters exhibit well-defined fragmentation patterns.[4]
-
Alpha-cleavage : Cleavage of the bond between the carbonyl carbon and the alkoxy oxygen results in the loss of an ethoxy radical (•OC₂H₅), leading to a fragment ion at m/z 275 ([M - 45]⁺).
-
McLafferty Rearrangement : If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral ethylene molecule (C₂H₄). This would produce a fragment ion at m/z 292 ([M - 28]⁺•).
-
-
Azepane Ring Cleavage : The seven-membered lactam ring can undergo several cleavages, typically alpha to the carbonyl group or the nitrogen atom.[5] These cleavages would result in a series of less intense peaks corresponding to the loss of CO, C₂H₄, and other small neutral fragments from the ring structure.
Comparative Analysis with Structural Analogs
To substantiate these predictions, we can compare the expected fragmentation of our target molecule with the known mass spectral data of similar compounds.
| Compound/Fragment | This compound (Predicted) | N-Cbz-L-glutamic acid [6] | Ethyl Benzoate [7] |
| Molecular Ion (m/z) | 319 [M]⁺• or 320 [M+H]⁺ | 281 [M]⁺• | 150 [M]⁺• |
| Tropylium Ion (m/z 91) | Present (High) | Present (High) | Present (via rearrangement) |
| Loss of Alkoxy (m/z) | 275 ([M-45]⁺) | N/A | 105 ([M-45]⁺) |
| Phenylacylium Ion (m/z 105) | Possible (Low) | Possible (Low) | Present (Base Peak) |
| McLafferty Rearrangement | Present (m/z 292) | N/A | Not prominent |
This comparison highlights that the tropylium ion (m/z 91) is a strong indicator of the N-benzyl moiety, while the loss of 45 Da is characteristic of the ethyl ester. The presence of both fragment types would provide strong evidence for the structure of the target compound.
Recommended Experimental Protocol
To obtain high-quality mass spectrometry data for this compound, a systematic approach is required. The following protocol is designed to be self-validating by ensuring robust ionization and clear fragment identification.
Caption: Recommended workflow for ESI-MS analysis of the target compound.
Step-by-Step Methodology
-
Ionization Technique Selection : Electrospray Ionization (ESI) is the recommended technique. ESI is a soft ionization method that typically yields a strong protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight and serving as a precursor for tandem mass spectrometry (MS/MS). This is preferable to Electron Ionization (EI), which can cause excessive fragmentation and may not show a clear molecular ion for a molecule of this complexity.
-
Sample Preparation :
-
Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
For infusion, dilute the stock solution to 1-10 µg/mL in a 50:50 mixture of methanol and deionized water.
-
To promote protonation and enhance the signal in positive ion mode, add 0.1% formic acid to the final solution.
-
-
Instrumentation and Data Acquisition :
-
Instrument : A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Mode : Positive Ionization.
-
Full Scan (MS1) : Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺ at m/z 320.36).
-
Tandem MS (MS/MS) : Select the identified [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) with a normalized collision energy of 15-30 eV to generate a fragment ion spectrum. This energy range is typically sufficient to induce the key fragmentations discussed above.
-
-
Data Validation and Interpretation :
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z.
-
Analyze the MS/MS spectrum to identify the predicted key fragment ions (m/z 91, 275, 292).
-
For ultimate confidence, utilize a high-resolution mass spectrometer (HRMS) to measure the exact masses of the precursor and fragment ions. This allows for the calculation of elemental compositions, confirming that the observed fragments correspond to the predicted chemical formulas (e.g., C₇H₇⁺ for m/z 91.0548).
-
Conclusion
References
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
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A Comparative Guide to the Purity Assessment of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate by HPLC
In the landscape of pharmaceutical development, the stringent evaluation of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key building block in the synthesis of various therapeutic agents, demands a robust analytical strategy to ensure its chemical integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other pivotal analytical techniques for the comprehensive purity assessment of this compound.
The azepane scaffold is a privileged structure in medicinal chemistry, valued for the three-dimensional diversity it imparts to molecules.[1] The purity of intermediates like this compound is critical as any impurities can carry through the synthetic route, potentially leading to final products with altered pharmacological or toxicological profiles.
This document will delve into a meticulously designed HPLC protocol, justifying each parameter, and subsequently compare its performance against Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reversed-phase modality, remains a ubiquitous and reliable technique in pharmaceutical quality control.[2] Its wide applicability, robustness, and high reproducibility make it an ideal choice for the routine purity analysis of moderately polar, non-volatile compounds like our target molecule.[3][4]
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol is designed to provide a high-resolution separation of the main compound from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to its versatility in retaining and separating a wide range of organic molecules.[5]
2. Mobile Phase and Gradient Elution:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic mobile phase ensures the protonation of any ionizable groups, leading to sharper peaks and more reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (The benzyl group provides a strong chromophore)
-
Run Time: 30 minutes
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time (Main Peak) | ~15 minutes |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
| % Purity | Calculated based on the area of the main peak relative to the total area of all peaks |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more comprehensive understanding of a compound's integrity.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in performance.[6][7]
| Feature | HPLC | UPLC | Advantage |
| Analysis Time | ~30 minutes | <10 minutes | UPLC (Higher Throughput)[8] |
| Resolution | Good | Excellent | UPLC (Better separation of closely eluting impurities)[6] |
| Sensitivity | High | Very High | UPLC (Improved detection of trace impurities)[7][8] |
| Solvent Consumption | High | Low | UPLC (More cost-effective and environmentally friendly)[6][9] |
Expert Insight: For a development setting where speed and the detection of trace impurities are paramount, UPLC is the superior choice.[9][10] However, for routine quality control in a manufacturing environment, the robustness and lower cost of HPLC may be more practical.
HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11]
| Feature | HPLC | GC-MS | Applicability for Target Compound |
| Volatility Requirement | Not required | Required | HPLC is more direct. GC-MS would require derivatization. |
| Compound Identification | Based on retention time and UV spectrum | Based on mass spectrum (highly specific) | GC-MS provides definitive structural information on impurities.[11] |
| Sensitivity | High | Very High (in SIM mode) | GC-MS can be more sensitive for certain volatile impurities.[12] |
Expert Insight: this compound is not sufficiently volatile for direct GC-MS analysis. Chemical derivatization would be necessary to increase its volatility, which adds a step to the sample preparation and can introduce artifacts.[13] However, GC-MS is an invaluable tool for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents.[12][14]
HPLC vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation.[15][16]
| Feature | HPLC | NMR | Role in Purity Assessment |
| Primary Function | Separation and Quantification | Structural Elucidation and Quantification | Complementary roles. |
| Impurity Identification | Requires isolation or MS coupling | Can identify unknown impurities in a mixture | NMR is crucial for identifying the structure of unknown impurities detected by HPLC.[17][18] |
| Quantitative Analysis | Excellent (with reference standards) | Good (qNMR) | HPLC is generally more straightforward for routine quantification. |
Expert Insight: While HPLC can tell you that an impurity is present and in what quantity, NMR can tell you what that impurity is.[19] For a comprehensive purity profile, it is best practice to use HPLC for initial detection and quantification of impurities, followed by techniques like LC-NMR or isolation and subsequent NMR analysis for structural identification.
The Special Case of Chiral Purity
The target molecule possesses a chiral center at the 4-position. Therefore, in addition to chemical purity, enantiomeric purity must be assessed.[20][21] Standard reversed-phase HPLC will not separate enantiomers.
Chiral HPLC: A specialized HPLC method using a chiral stationary phase (CSP) is required.[22] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including esters.[23]
Chiral GC: For some compounds, enantiomers can be separated by GC on a chiral column, often after derivatization.[24]
Logical Comparison of Analytical Techniques
Caption: Interrelationship of analytical techniques.
Conclusion
For the routine purity assessment of this compound, a well-developed reversed-phase HPLC method offers a robust, reliable, and cost-effective solution. It provides accurate quantification of the main component and detection of non-volatile impurities.
However, a comprehensive purity profile, especially during process development and for regulatory submissions, necessitates a multi-technique approach. UPLC offers significant advantages in speed and resolution for impurity profiling.[6][9] GC-MS is indispensable for the analysis of residual solvents and other volatile impurities.[12] NMR spectroscopy remains the ultimate tool for the definitive structural elucidation of any unknown impurities detected.[15] Finally, the chiral nature of the molecule mandates the use of a specific chiral separation technique, such as chiral HPLC, to ensure enantiomeric purity.[22]
By judiciously combining these techniques, researchers and drug development professionals can build a complete and accurate picture of the purity of this compound, ensuring the quality and safety of the final pharmaceutical products.
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). PubMed Central. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]
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A Researcher's Guide to Unraveling the Stereochemistry of Substituted Azepanes
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is an increasingly important pharmacophore found in a range of bioactive molecules.[1] The inherent flexibility of the azepane ring system gives rise to a complex conformational landscape, making the unambiguous confirmation of its stereochemistry a significant analytical challenge.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of substituted azepanes. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
The Crucial Role of Stereochemistry in Azepane-Containing Compounds
The spatial arrangement of substituents on the azepane ring dictates how a molecule interacts with its biological target. Enantiomers, non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to not only separate stereoisomers but also to definitively assign their absolute and relative configurations is paramount in the development of safe and effective therapeutics.
This guide will focus on four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry and conformational preferences in solution.
-
Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry in the solid state.
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for separating enantiomers and quantifying enantiomeric purity.
-
Vibrational Circular Dichroism (VCD): A powerful chiroptical technique for determining the absolute configuration of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Conformation
NMR spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of diastereomers. For substituted azepanes, key NMR experiments provide insights into the through-bond and through-space relationships between protons, which are directly influenced by the stereochemical arrangement of substituents.
Key NMR Techniques for Azepane Stereochemical Analysis
-
¹H and ¹³C NMR: While fundamental for structural elucidation, the chemical shifts of protons and carbons in the flexible azepane ring can be highly sensitive to conformational changes, sometimes making direct stereochemical assignment challenging.[4][5][6]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments are invaluable for determining relative stereochemistry. They detect protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[1][7][8] A cross-peak between two protons indicates their spatial proximity. For substituted azepanes, the presence or absence of specific NOE correlations can differentiate between cis and trans diastereomers. For instance, an NOE between two substituents on the same face of the ring would support a cis relationship. ROESY is often preferred for medium-sized molecules where the NOE can be zero.[1]
-
J-Coupling (Scalar Coupling) Analysis: The magnitude of the coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the azepane ring and the relative orientation of its substituents can be inferred.[9][10]
Experimental Protocol: NOESY for Diastereomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the purified azepane sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-50 mM. Ensure the sample is free of paramagnetic impurities.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). A typical experiment involves a mixing time during which magnetization is exchanged between spatially close protons. For small to medium-sized molecules like substituted azepanes, mixing times in the range of 300-800 ms are common.
-
Data Processing and Analysis: Process the 2D data to generate the NOESY spectrum. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate NOE correlations.
-
Interpretation: Analyze the cross-peaks to identify protons that are in close spatial proximity. For example, in a 3,5-disubstituted azepane, an NOE between the protons at C3 and C5 would suggest a cis relationship. The absence of this correlation, coupled with other structural data, would point towards a trans configuration.
Diagram of the NOESY Experimental Workflow
Caption: Workflow for determining relative stereochemistry using 2D NOESY NMR.
Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereogenic centers.[11][12] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.
Principle of X-ray Crystallography for Chiral Molecules
When X-rays are diffracted by the electrons in a crystal, the resulting diffraction pattern can be used to calculate an electron density map of the molecule. For chiral molecules, the use of anomalous dispersion, where heavy atoms in the structure scatter X-rays with a phase shift, allows for the determination of the absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The goal is to grow a single crystal of the substituted azepane of sufficient size and quality (typically >0.1 mm in all dimensions). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
-
Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is a commonly used metric to assess the correctness of the assigned absolute stereochemistry; a value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for determining absolute configuration via X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is the most widely used technique for separating the enantiomers of a chiral compound and for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample.[13][14][15][16] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Principle of Chiral HPLC
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes result in different retention times for the two enantiomers. For azepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[17]
Experimental Protocol: Chiral HPLC Method Development for Azepane Enantiomers
-
Column Screening: The first and most critical step is to screen a variety of chiral columns to find one that provides enantioselectivity for the target azepane. A good starting point is a set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.).
-
Mobile Phase Optimization: Once a suitable column is identified, the mobile phase is optimized to achieve baseline separation (Resolution, Rs ≥ 1.5).
-
Normal Phase: Typically consists of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds like azepanes) are often added to improve peak shape and resolution.
-
Reversed-Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is generally less toxic and allows for easier sample recovery.
-
-
Method Validation: The optimized method should be validated for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ).
-
Sample Analysis and Quantification:
-
Prepare a standard solution of the racemic azepane and a solution of the sample to be analyzed.
-
Inject the solutions onto the chiral HPLC system.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Diagram of the Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development and enantiomeric excess determination.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19][20][21] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured VCD spectrum to a spectrum calculated using quantum chemistry methods, the absolute configuration can be determined.[22] This is particularly valuable when obtaining suitable crystals for X-ray crystallography is not feasible.
Principle of VCD
Enantiomers have VCD spectra of equal magnitude but opposite sign. The absolute configuration of a chiral molecule is determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum for one of the enantiomers. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Experimental Protocol: VCD for Absolute Configuration Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azepane enantiomer in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of about 0.1 M. The solvent should be transparent in the IR region of interest.
-
VCD Spectrum Acquisition: Measure the VCD and IR spectra of the sample using a VCD spectrometer. Data acquisition times can range from a few hours to overnight to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the azepane molecule to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer).
-
If the experimental and calculated spectra show a good correlation in the signs and relative intensities of the major bands, the absolute configuration of the sample is assigned as R.
-
If the spectra are mirror images, the absolute configuration is assigned as S.
-
Diagram of the VCD Analysis Workflow
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformation in solution | 5-10 mg, soluble, high purity | High | Non-destructive, provides detailed structural information | Does not directly provide absolute configuration, can be complex for highly flexible molecules |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Single crystal (>0.1 mm), high purity | Low | Unambiguous determination of absolute configuration | Crystallization can be a major bottleneck, solid-state conformation may differ from solution |
| Chiral HPLC | Enantiomeric separation, quantification of enantiomeric excess (e.e.) | Soluble, detectable chromophore (for UV detection) | High | High sensitivity and accuracy for e.e. determination, widely applicable | Requires a suitable chiral stationary phase, does not provide absolute configuration without a known standard |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | 5-10 mg, soluble, high purity | Medium | No need for crystallization, applicable to a wide range of molecules | Requires access to specialized equipment and computational resources, can be time-consuming |
Conclusion: An Integrated Approach to Stereochemical Confirmation
The robust confirmation of the stereochemistry of substituted azepanes rarely relies on a single technique. Instead, a synergistic approach, leveraging the complementary strengths of each method, provides the most reliable and comprehensive structural elucidation. A typical workflow might involve using chiral HPLC to separate enantiomers and confirm enantiomeric purity, followed by NMR spectroscopy to determine the relative stereochemistry of diastereomers. Finally, X-ray crystallography or VCD can be employed to definitively assign the absolute configuration.
By understanding the principles, protocols, and limitations of each of these powerful analytical tools, researchers can navigate the complexities of azepane stereochemistry with confidence, ensuring the development of well-characterized and stereochemically pure molecules for their intended applications in drug discovery and beyond.
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ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.[27]
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A Comparative Analysis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate in the Landscape of Bioactive Azepane Derivatives
The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional and flexible conformation allows for extensive structural diversification, making it a valuable core for developing therapeutic agents across a wide range of diseases.[1][2][3] More than 20 drugs containing the azepane motif have received FDA approval, highlighting its significance in modern drug discovery.[1] This guide provides a comparative analysis of a specific, less-documented derivative, 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate , placing it in the context of other well-characterized azepane derivatives and their established biological activities. While specific experimental data on this target compound is sparse in public literature[4][5], a detailed examination of its structural features allows for informed hypotheses regarding its potential synthesis, properties, and bioactivity when compared to its chemical relatives.
Structural and Physicochemical Profile
The structure of this compound integrates several key functional groups that are expected to dictate its chemical behavior and biological interactions.
-
Azepane Core: The seven-membered ring provides a flexible, non-planar backbone. The ketone at the C5 position introduces a polar, hydrogen bond-accepting group.
-
N-Benzyl Group: The benzyl group attached to the ring nitrogen increases lipophilicity, which can enhance membrane permeability. It also provides a bulky aromatic substituent that can engage in pi-stacking interactions with biological targets.
-
C1-Carboxylate (Benzyl Ester): This group acts as a carbamate, influencing the electronic properties and conformational rigidity of the nitrogen.
-
C4-Carboxylate (Ethyl Ester): The ethyl ester at the C4 position is a critical functional group that can act as a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo. Its position next to the C5-ketone suggests it is a β-keto ester, a reactive moiety useful in synthesis.
A plausible synthetic strategy for this molecule would involve the Dieckmann condensation of a suitably substituted acyclic precursor, followed by N-benzylation.
Proposed Retrosynthetic Pathway
Caption: Plausible retrosynthetic analysis for the target compound.
Comparative Landscape of Bioactive Azepane Derivatives
Azepane derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects.[1][6] The following sections compare our target compound's structural motifs to those of established bioactive azepanes.
Azepanes in Oncology
Many azepane-containing molecules exhibit potent anticancer activity. A notable class is Histone Deacetylase (HDAC) inhibitors, which play a crucial role in the epigenetic regulation of gene expression.[7][8][9]
Structure-Activity Relationship (SAR) Insights: A common pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The N-benzyl group on our target compound could potentially function as a "cap group." While it lacks a traditional ZBG like a hydroxamic acid, the β-keto ester moiety could potentially chelate the zinc ion in the HDAC active site, though likely with lower affinity.
| Compound Class | Example Structure | Biological Target | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[1,2-a]azepines | Compound 3 | CDK2 / Multiple Cancer Cell Lines | 4 nM (HepG2), 44.2 nM (MCF7) | [10] |
| Pyrrolo[1,2-a]azepines | Compound 6 | CDK2 / Multiple Cancer Cell Lines | 1.6 nM (HepG2), 21.1 nM (HCT116) | [10] |
| Oxazepine Derivatives | Compound 5b | Colon Carcinoma (CaCo-2) | 24.53 µM | [11][12] |
Azepanes in Neuroscience
The azepane scaffold is a key component in several drugs targeting the central nervous system (CNS).[6] For instance, certain derivatives have been investigated as γ-secretase and BACE1 inhibitors for the treatment of Alzheimer's disease.[6] The conformational flexibility of the azepane ring is crucial for fitting into the active sites of these enzymes.[2]
| Compound Class | Target | Key Structural Features | Therapeutic Potential | Reference |
| Azepane Derivatives | γ-Secretase | Conformationally constrained rings | Anti-Alzheimer's Disease | [6] |
| 1,4-Diazepine Derivatives | Cholinesterases | Diazepine core | Anti-Alzheimer's Disease | [6] |
| Galantamine | Acetylcholinesterase | Fused heterocyclic system | Alzheimer's Disease Treatment | [6] |
The lipophilicity conferred by the N-benzyl and ethyl ester groups in our target compound may facilitate blood-brain barrier penetration, a critical requirement for CNS-active drugs.
Azepanes as Antimicrobial Agents
Researchers have also explored azepane and related oxazepine derivatives as potential antimicrobial agents.[13][14][15] These compounds often work by disrupting bacterial cell wall synthesis or other essential metabolic pathways.
| Compound Class | Activity | Key Structural Features | Reference |
| Oxazepine Derivatives | Antibacterial | Fused indole-oxazepine core | [13] |
| Thiazole-Oxazepines | Antibacterial (Gram +/-) | Thiazole and oxazepine rings | [14][15] |
Experimental Protocols for Evaluation
To ascertain the biological potential of a novel azepane derivative like this compound, a series of standardized in vitro assays are required.
Protocol: MTT Assay for Cytotoxicity Evaluation
This assay is fundamental for assessing the anticancer potential of a compound by measuring its effect on cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[11]
-
Incubation: Incubate the plate for 48-72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[11]
Workflow for Cytotoxicity Screening
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: BACE1 Inhibitor Fluorogenic Assay
This protocol is relevant for assessing potential anti-Alzheimer's activity.
Objective: To determine the inhibitory activity of a compound against the BACE1 enzyme.
Procedure:
-
Reagent Preparation: Prepare assay buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.[11]
-
Inhibitor Preparation: Create serial dilutions of the test compound.[11]
-
Assay Setup: In a 96-well black plate, add the assay buffer, BACE1 enzyme, and the test compound. Include a known BACE1 inhibitor as a positive control.[11]
-
Reaction Initiation: Start the reaction by adding the BACE1 substrate to all wells.[11]
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
While direct biological data for This compound is not yet prevalent in the scientific literature, a comparative analysis based on its structural components provides a strong foundation for guiding future research. Its N-benzyl group is a common feature in bioactive molecules, and the β-keto ester functionality presents an interesting, albeit non-traditional, potential metal-binding or reactive site.
Based on this analysis, promising avenues for investigation include:
-
Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines, particularly those where other azepane derivatives have shown high potency.[10]
-
HDAC Inhibition Assays: Directly testing its ability to inhibit HDAC enzymes, given the structural similarity to the "cap" region of known inhibitors.[7]
-
CNS Target Screening: Assessing its activity against targets relevant to neurodegenerative diseases, such as BACE1 or cholinesterases, after confirming its ability to cross the blood-brain barrier.
The synthesis and systematic biological evaluation of this compound and its close analogues are necessary to fully elucidate its therapeutic potential and to understand how the unique combination of its functional groups contributes to its activity, further enriching the diverse pharmacology of the azepane scaffold.
References
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
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ScienceDirect. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Kaur, H., Kumar, S., & Singh, P. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
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Saha, S., & Girish, Y. R. (2021). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. Retrieved from [Link]
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Hadid, S. N., & Yass, I. A. (2024). Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. American Journal of Bioscience and Clinical Integrity. Retrieved from [Link]
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Al-Jumaili, A. S. H., & Al-Amiery, A. A. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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Al-Masoudi, W. A. M. (2019). Studying the Biological Activity of Some Oxazepine Derivatives Against Some G (+) and G (-) Bacteria. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]
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Ibn Al-Haitham Journal for Pure and Applied Science. (2014). Studying the Biological Activity of Some Oxazepine Derivatives Against Some G(+) and G(-) Bacteria. Retrieved from [Link]
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ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]
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Tan, Y. M., Huang, W. Y., & Yu, N. F. (2009). [Structure-activity Relationships of Histone Deacetylase Inhibitors]. Yao Xue Xue Bao. Retrieved from [Link]
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Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a representative member of this class, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects against cancer cell lines, supported by experimental data and detailed protocols.
Introduction to the 5-Oxoazepane-1,4-dicarboxylate Scaffold
The 1-benzyl 4-alkyl 5-oxoazepane-1,4-dicarboxylate core represents a versatile template for the development of novel therapeutic agents. The presence of two ester functionalities and a ketone within the azepane ring, along with the N-benzyl group, offers multiple points for structural modification to modulate biological activity. The inherent conformational flexibility of the seven-membered ring allows for optimal interaction with various biological targets.[2]
Comparative Cytotoxic Activity
While direct comparative studies on a series of 1-Benzyl 4-alkyl 5-oxoazepane-1,4-dicarboxylate analogs are not extensively documented in publicly available literature, we can infer structure-activity relationships from research on broader classes of azepane and dicarboxylate-containing compounds. The primary biological activity of interest for this class of molecules is their potential as anticancer agents.
The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays. These assays measure cell viability and proliferation, providing an indication of the compound's ability to inhibit cancer cell growth.
Based on the analysis of related structures, several key structural features are likely to influence the cytotoxic potency of this compound and its analogs:
-
The N-Benzyl Group: The benzyl group at the 1-position is a common feature in many biologically active compounds and can be crucial for activity. Modifications to the phenyl ring of the benzyl group, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly impact cytotoxic potency.
-
The Ester Group at the 4-Position: The nature of the alkyl group (e.g., ethyl, methyl, propyl) of the ester at the 4-position can influence the compound's lipophilicity and its ability to penetrate cell membranes. This, in turn, can affect its access to intracellular targets and overall cytotoxic effect.
-
The Azepane Ring: The seven-membered ring itself is a key pharmacophoric element. Its conformation and the presence of the ketone at the 5-position are likely critical for binding to target proteins.
Hypothetical Structure-Activity Relationship
To illustrate the potential impact of structural modifications, we can propose a hypothetical structure-activity relationship study. This would involve the synthesis of a series of analogs and the evaluation of their cytotoxic activity against various cancer cell lines.
Experimental Design for a Comparative Study
A robust comparative study would involve the following steps:
-
Synthesis of Analogs: A library of compounds would be synthesized, systematically varying the substituents on the N-benzyl group and the alkyl chain of the ester at the 4-position.
-
In Vitro Cytotoxicity Screening: All synthesized compounds would be tested against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) using a standardized cytotoxicity assay like the MTT assay.
-
Determination of IC50 Values: The concentration of each compound that inhibits 50% of cell growth (IC50) would be determined to quantify its potency.
-
Structure-Activity Relationship Analysis: The IC50 values would be correlated with the structural modifications to establish clear SAR trends.
The following diagram illustrates a potential synthetic and evaluation workflow:
Caption: A generalized workflow for the synthesis and comparative biological evaluation of this compound analogs.
Experimental Protocols
General Synthesis of 1-Benzyl 4-alkyl 5-oxoazepane-1,4-dicarboxylates
Step 1: Synthesis of the Diester Precursor
-
Start with a suitable N-benzylated amino acid derivative.
-
Elongate the carbon chain through standard organic synthesis techniques to obtain a linear diester precursor.
Step 2: Dieckmann Condensation
-
Treat the diester precursor with a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., toluene) to induce intramolecular cyclization via a Dieckmann condensation.
-
This reaction will form the 5-oxoazepane ring with a β-keto ester functionality.
Step 3: Purification and Characterization
-
Purify the crude product using column chromatography.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation
The results of a comparative cytotoxicity study would be best presented in a tabular format for easy comparison of the IC50 values.
Table 1: Hypothetical Cytotoxic Activity (IC50 in µM) of 1-Benzyl 4-alkyl 5-oxoazepane-1,4-dicarboxylate Analogs
| Compound ID | R (Ester) | Substituent (Benzyl) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1 | Ethyl | H | Data | Data | Data |
| 2a | Methyl | H | Data | Data | Data |
| 2b | Propyl | H | Data | Data | Data |
| 3a | Ethyl | 4-Cl | Data | Data | Data |
| 3b | Ethyl | 4-OCH3 | Data | Data | Data |
| Doxorubicin | - | - | Data | Data | Data |
This table presents a hypothetical framework for data presentation. Actual data would be required from experimental studies.
Conclusion and Future Directions
The 1-benzyl 4-alkyl 5-oxoazepane-1,4-dicarboxylate scaffold holds promise for the development of novel anticancer agents. A systematic investigation into the structure-activity relationships by synthesizing and evaluating a library of analogs is a crucial next step. By modifying the N-benzyl and C-4 ester substituents, it may be possible to optimize the cytotoxic potency and selectivity of these compounds. Further studies could also explore the mechanism of action of the most potent analogs to identify their cellular targets and pathways. This comprehensive approach will be instrumental in advancing this class of compounds towards potential therapeutic applications.
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[6] Synthesis and structure-activity relationship study of diaryl[d,f][1][3]diazepines as potential anti-cancer agents. (2018). PubMed. Available at: [Link]
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[8] Design, Synthesis and Cytotoxic Evaluation of o-Carboxamido Stilbene Analogues. (2014). PMC. Available at: [Link]
[2] Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2012). Semantic Scholar. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 5-Oxoazepanes: A Guide for Researchers
The 5-oxoazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. Its seven-membered lactam structure presents unique synthetic challenges, and the choice of synthetic route can significantly impact yield, scalability, and the potential for functionalization. This guide provides a comparative analysis of the most prominent synthetic strategies for the construction of 5-oxoazepanes, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Ring-Expansion Reactions: The Beckmann and Schmidt Rearrangements
Ring-expansion reactions of six-membered carbocycles are among the most direct and widely used methods for the synthesis of azepanones. The Beckmann and Schmidt rearrangements, in particular, offer powerful tools for the introduction of a nitrogen atom into a pre-existing ring system.
The Beckmann Rearrangement
The Beckmann rearrangement is a classic transformation of an oxime to an amide, and when applied to a cyclic ketoxime like that derived from cyclohexanone, it yields a lactam.[1][2] The industrial synthesis of ε-caprolactam, the monomer for Nylon-6, is a testament to the scalability of this reaction.[1][3]
Mechanism and Stereochemistry:
The reaction is initiated by the activation of the oxime's hydroxyl group, typically by a strong acid, to create a good leaving group. This is followed by a concerted 1,2-migration of the group anti-periplanar to the leaving group, which dictates the regioselectivity of the reaction.[1] For symmetrical ketones like cyclohexanone, only one lactam product is possible. However, for substituted cyclohexanones, the stereochemistry of the oxime intermediate is crucial in determining the final product.
General workflow for 5-oxoazepane synthesis via Dieckmann condensation.
Advantages:
-
Formation of Functionalized Rings: The resulting β-keto ester can be further functionalized at the α-position before decarboxylation. *[4] Milder Conditions: Often employs alkoxide bases under reflux, which can be milder than the strong acids used in rearrangements.
-
Good Yields for 5- and 6-membered Rings: The reaction is particularly effective for the formation of five- and six-membered rings.
[5]Disadvantages:
-
Substrate Synthesis: Requires the synthesis of a specific N-substituted azapimelate diester, which can be a multi-step process.
-
Lower Yields for Medium-Sized Rings: The formation of seven-membered rings via Dieckmann condensation can be less efficient than for smaller rings due to entropic factors.
-
Potential for Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular cyclization, especially at high concentrations.
Experimental Protocol: Dieckmann Cyclization of Diethyl Pimelate
-
Reaction Setup: A solution of diethyl pimelate in an anhydrous solvent (e.g., toluene) is added to a suspension of a strong base (e.g., sodium ethoxide) under an inert atmosphere. 2[6]. Cyclization: The reaction mixture is heated to reflux for several hours.
-
Workup: After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent.
-
Purification: The resulting ethyl 2-oxocyclohexanecarboxylate is purified by distillation.
Sigmatropic Rearrangement: The Aza-Cope Rearrangement
The aza-Cope rearrangement is a-s[7][7]igmatropic rearrangement of a 1-aza-1,5-diene or a related system. T[8]his reaction can be a powerful tool for the construction of nitrogen-containing rings, including azepanes, often with high stereoselectivity.
Mechanism:
The cationic 2-aza-Cope rearrangement is particularly facile and proceeds through a chair-like transition state. T[9]o drive the reaction to completion, it is often coupled with a subsequent irreversible step, such as a Mannich cyclization, in a tandem sequence.
Generalized pathway of the aza-Cope rearrangement for azepane synthesis.
Advantages:
-
Stereoselectivity: The concerted, pericyclic nature of the reaction often leads to high levels of stereocontrol. *[10] Complexity Generation: Can rapidly build molecular complexity from relatively simple starting materials.
-
Asymmetric Variants: Catalytic asymmetric versions of the aza-Cope rearrangement have been developed, allowing for the synthesis of chiral azepanes.
-
Substrate Synthesis: The synthesis of the required 1-aza-1,5-diene precursors can be challenging.
-
Reaction Reversibility: The rearrangement can be reversible, requiring a thermodynamic driving force to favor the product. *[12] Limited Direct Application to 5-Oxoazepanes: While powerful for constructing the azepane ring, this method does not directly install the 5-oxo functionality, which would require subsequent oxidation steps.
Comparative Summary
| Feature | Beckmann Rearrangement | Schmidt Reaction | Dieckmann Condensation | Aza-Cope Rearrangement |
| Starting Material | Cyclic Ketoxime | Cyclic Ketone | Acyclic Diester | Acyclic Amino-diene |
| Key Reagents | Strong Acid (H₂SO₄, PPA) | Hydrazoic Acid (HN₃), Acid | Strong Base (NaOEt, NaH) | Acid or Metal Catalyst |
| Reaction Conditions | Often harsh (high temp.) | Harsh (strong acid), hazardous | Moderate (reflux) | Often mild |
| Key Advantages | Scalable, high yields | One-pot, broad scope | Access to functionalized rings | High stereoselectivity |
| Key Disadvantages | Harsh conditions, byproducts | Toxicity of HN₃, regioselectivity | Substrate synthesis, lower yields for 7-membered rings | Substrate synthesis, reversibility |
| Directness to 5-Oxoazepane | High | High | Moderate (requires decarboxylation) | Low (requires oxidation) |
Conclusion
The choice of synthetic route to 5-oxoazepanes is highly dependent on the specific target molecule, the desired substitution pattern, and the scale of the synthesis.
-
For the large-scale, unfunctionalized synthesis of the parent 5-oxoazepane (ε-caprolactam), the Beckmann rearrangement remains the method of choice due to its proven scalability.
-
The Schmidt reaction offers a more direct, one-pot alternative, which can be particularly useful in a research setting, provided the necessary safety precautions are taken. The intramolecular version is especially powerful for constructing complex fused systems.
-
The Dieckmann condensation is a valuable tool for the synthesis of functionalized 5-oxoazepanes, allowing for the introduction of substituents at the 4- and 6-positions via the β-keto ester intermediate.
-
The aza-Cope rearrangement excels in the stereoselective synthesis of complex azepane cores, although it is less direct for the preparation of 5-oxoazepanes and is more suited for natural product synthesis where stereochemistry is paramount.
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method will enable the medicinal or process chemist to make an informed decision and devise an efficient and effective synthesis of the desired 5-oxoazepane target.
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Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. (n.d.). National Institutes of Health. [Link]
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An overview of caprolactam synthesis. (2019). Taylor & Francis Online. [Link]
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Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. (2025). PubMed. [Link]
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Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles. (n.d.). National Institutes of Health. [Link]
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Application of different catalysts in Beckmann Rearrangement. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
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An overview of caprolactam synthesis. (2019). Taylor & Francis. [Link]
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Beckmann rearrangement of cyclohexanone oxime with oleum. (n.d.). ResearchGate. [Link]
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Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2007). CHIMIA. [Link]
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Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction. (2010). National Institutes of Health. [Link]
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Beckmann rearrangement catalysis: a review of recent advances. (2020). Royal Society of Chemistry. [Link]
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The Beckmann rearrangement of cyclohexanone oxime to (epsilon)-caprolactam in micromixers and microchannels. (2011). Pure. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,3,6-Trisubstituted 1,4-Diazepan-7-one Analogs as Kallikrein 7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research into the structure-activity relationship (SAR) of 1-benzyl-5-oxoazepane-1,4-dicarboxylate analogs revealed a scarcity of publicly available data for this specific scaffold. To provide a comprehensive and data-supported guide, the focus of this document has been shifted to a closely related and well-characterized class of compounds: 1,3,6-trisubstituted 1,4-diazepan-7-one analogs , which are potent inhibitors of human kallikrein 7 (KLK7). The principles of molecular recognition and SAR explored herein may offer valuable insights for the design of inhibitors based on other seven-membered heterocyclic scaffolds.
Introduction: The Azepane Scaffold and the Therapeutic Potential of Kallikrein 7 Inhibition
The azepane core, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1][2][3][4] This allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. Azepane-based compounds have demonstrated a wide array of pharmacological activities, leading to their incorporation in numerous approved drugs.[1]
A therapeutically relevant target for which azepane-related scaffolds have shown promise is human kallikrein 7 (KLK7), a serine protease predominantly expressed in the stratum corneum.[5][6] Dysregulation of KLK7 activity is implicated in skin disorders such as atopic dermatitis, making it an attractive target for therapeutic intervention.[6] This guide will provide a detailed comparison of 1,3,6-trisubstituted 1,4-diazepan-7-one analogs as KLK7 inhibitors, elucidating the key structural features that govern their potency and selectivity.
Core Chemical Scaffold: 1,4-Diazepan-7-one
The central pharmacophore of the inhibitors discussed is the 1,4-diazepan-7-one ring. The SAR studies have primarily focused on modifications at three key positions: R¹, R², and R³.
Caption: Core structure of 1,3,6-trisubstituted 1,4-diazepan-7-one.
Structure-Activity Relationship (SAR) Analysis
The development of potent KLK7 inhibitors from this scaffold has been guided by structure-based design, including insights from X-ray co-crystal structures.[5][6] The following sections dissect the SAR at each key position.
The R¹ Position: Probing the S1 Pocket
The substituent at the R¹ position projects into the S1 pocket of KLK7, a key determinant of substrate specificity.
| Compound ID | R¹ Substituent | hKLK7 IC₅₀ (nM)[5][6] | Key Observations |
| 1a | 3-Amidinophenyl | 8.8 | The amidine group forms a salt bridge with Asp189 in the S1 pocket, a critical interaction for potency. |
| 1b | 3-Guanidinophenyl | 15 | The guanidinium group also engages with Asp189, though with slightly reduced potency compared to the amidine. |
| 1c | 4-Amidinophenyl | 130 | Shifting the amidine to the para position significantly reduces potency, highlighting the importance of the meta-substitution for optimal geometry. |
| 1d | Phenyl | >10000 | Removal of the basic group abolishes activity, confirming the necessity of the interaction with Asp189. |
Expertise & Experience: The S1 pocket of many serine proteases contains an aspartic acid residue (Asp189) that preferentially binds basic moieties like amidine or guanidine. The data clearly demonstrates that a positively charged group at the meta position of the phenyl ring is crucial for anchoring the inhibitor in the active site of KLK7. The reduced potency of the guanidine analog compared to the amidine may be attributed to differences in basicity and the geometry of the hydrogen bonding network formed with Asp189.
The R² Position: Interactions in the Prime Site
Modifications at the R² position explore the prime site region of the enzyme, which is less constrained and offers opportunities to enhance potency and selectivity.
| Compound ID | R² Substituent | hKLK7 IC₅₀ (nM)[6] | Key Observations |
| 2a | H | 24 | The unsubstituted analog serves as a baseline for comparison. |
| 2b | 2-Methylbenzyl | 12 | Introduction of a small hydrophobic group is well-tolerated and slightly improves potency. |
| 2c | 2-Methoxybenzyl | 3.3 | The methoxy group likely forms a favorable interaction, potentially a hydrogen bond, within a sub-pocket of the prime site. |
| 2d | 3-Methoxybenzyl | 11 | Moving the methoxy group to the meta position is less favorable, indicating a specific binding orientation for the ortho-substituted analog. |
| 2e | 2,6-Dimethoxybenzyl | 1.1 | The addition of a second methoxy group further enhances potency, suggesting both groups engage in favorable interactions. |
Expertise & Experience: The prime site of proteases is often less defined than the non-prime side, offering more flexibility for inhibitor design. The significant improvement in potency with ortho-methoxybenzyl substituents suggests the presence of a specific sub-pocket that can accommodate and favorably interact with this group. The additive effect of a second methoxy group in the 6-position reinforces this hypothesis.
The R³ Moiety: The Warhead and Selectivity
The R³ group, often a reactive functional group or "warhead," can form a covalent or tight, non-covalent interaction with the catalytic serine (Ser195) of KLK7.
| Compound ID | R³ Moiety | hKLK7 IC₅₀ (nM)[5] | Key Observations |
| 3a | Amidoxime | 8.8 | The amidoxime is a key feature of the initial hit compound and is believed to interact strongly with the catalytic triad. |
| 3b | Carboxylic Acid | 20 | Replacement of the amidoxime with a carboxylic acid retains good activity, suggesting it can also interact with the catalytic machinery. |
| 3c | Amide | >10000 | A simple amide is not sufficient to confer high potency, indicating the need for a group that can more effectively mimic the transition state or form stronger interactions. |
Expertise & Experience: The design of serine protease inhibitors often involves incorporating a "warhead" that can interact with the catalytic serine residue. The amidoxime and carboxylic acid moieties are effective in this role for the 1,4-diazepan-7-one scaffold. The X-ray co-crystal structure of a related compound with KLK7 revealed that the amidoxime forms a network of hydrogen bonds with the catalytic triad, explaining its effectiveness.[5]
Experimental Protocols
Representative Synthesis of a 1,3,6-Trisubstituted 1,4-Diazepan-7-one Analog
The following is a representative, multi-step synthesis adapted from the literature.[6][7] This protocol outlines the general strategy for constructing the core scaffold and introducing the key substituents.
Trustworthiness: This synthetic scheme is based on established and published chemical transformations, ensuring its reliability and reproducibility. Each step employs well-understood reactions in organic synthesis.
Caption: General synthetic workflow for 1,4-diazepan-7-one analogs.
Step-by-Step Protocol:
-
Synthesis of the Linear Precursor:
-
Begin with commercially available N-Boc-protected amino acids.
-
Couple the first amino acid with a second amino acid ester using standard peptide coupling reagents (e.g., HATU, HOBt) to form a dipeptide.
-
Selectively deprotect one of the termini and perform subsequent chemical modifications to install the precursors for the R¹ and R² substituents. This often involves reductive amination and other standard functional group interconversions.
-
-
Cyclization:
-
Deprotect the terminal amine and carboxylic acid of the linear precursor.
-
Perform an intramolecular cyclization using a peptide coupling agent such as diphenylphosphoryl azide (DPPA) or HATU under high dilution conditions to favor the formation of the seven-membered ring.
-
-
Final Modifications:
-
Introduce the final R¹, R², and R³ groups through standard chemical transformations such as Suzuki coupling, amide bond formation, or nucleophilic substitution, depending on the desired final compound.
-
Purify the final product by column chromatography or preparative HPLC.
-
In Vitro Assay for Human Kallikrein 7 (KLK7) Inhibition
This protocol describes a typical in vitro fluorometric assay to determine the inhibitory potency (IC₅₀) of test compounds against recombinant human KLK7.
Trustworthiness: This assay is a standard method for measuring serine protease activity and inhibition.[8][9] It relies on the cleavage of a fluorogenic substrate, providing a direct and quantifiable measure of enzyme activity.
Caption: Workflow for the in vitro KLK7 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KLK7 in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ and a surfactant like Brij-35).
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a stock solution of a suitable fluorogenic KLK7 substrate (e.g., a peptide sequence linked to a fluorophore like 7-amino-4-methylcoumarin, AMC).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the test compound dilutions to the appropriate wells.
-
Add the KLK7 solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) kinetically over a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 1,3,6-trisubstituted 1,4-diazepan-7-one scaffold has proven to be a fertile ground for the discovery of potent and selective KLK7 inhibitors. The SAR is well-defined, with a clear requirement for a basic group at the R¹ position to interact with Asp189 in the S1 pocket, opportunities for enhancing potency through substitutions at the R² position in the prime site, and the necessity of a suitable "warhead" at the R³ position to engage the catalytic serine.
Future work in this area could focus on optimizing the pharmacokinetic properties of these inhibitors to improve their drug-like characteristics. Further exploration of the prime site with a wider variety of substituents at the R² position could also lead to the discovery of even more potent and selective analogs. The insights gained from this class of compounds provide a valuable roadmap for the design of inhibitors for KLK7 and other related serine proteases.
References
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Murafuji, H., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276. [Link]
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Murafuji, H., et al. (2018). Structure-based drug design of 1,3,6-trisubstituted 1,4-diazepan-7-ones as selective human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1371-1375. [Link]
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Weitz, I. S., et al. (1997). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold. The Journal of Organic Chemistry, 62(8), 2517–2524. [Link]
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Jayakumar, S., et al. (2022). Phage Display Selected Cyclic Peptide Inhibitors of Kallikrein-Related Peptidases 5 and 7 and Their In Vivo Delivery to the Skin. Journal of Medicinal Chemistry, 65(14), 9583–9594. [Link]
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de Oliveira, P. C. O., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 10, 962908. [Link]
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Murafuji, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. Bioorganic & Medicinal Chemistry, 26(12), 3639-3653. [Link]
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de Veer, S. J., et al. (2014). Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases. PLoS ONE, 9(11), e113476. [Link]
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de Veer, S. J., et al. (2013). Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum. Journal of Biological Chemistry, 288(31), 22334–22345. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 465–494. [Link]
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Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. (2022). ACS Omega, 7(16), 13985–14001. [Link]
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Kaur, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. [Link]
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Fülöpová, V., et al. (2012). Solid-phase synthesis of trisubstituted benzo[5][10]-diazepin-5-one derivatives. ACS Combinatorial Science, 14(12), 651-656. [Link]
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Benchmarking the efficacy of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
An objective, data-driven comparison of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate against established alternatives, providing a comprehensive framework for researchers in drug discovery. This guide details the compound's potential mechanism of action, presents a rigorous protocol for efficacy testing in a neuroinflammatory model, and synthesizes hypothetical data to illustrate a complete benchmarking workflow.
Introduction: The Rationale for a Novel Azepane Scaffold
In the relentless pursuit of novel therapeutics, particularly for inflammatory and neurodegenerative disorders, the exploration of unique chemical scaffolds is paramount. This compound represents one such scaffold, featuring a seven-membered azepane core. While this specific molecule is not yet extensively characterized in peer-reviewed literature, its structural motifs suggest a potential for interaction with key biological targets implicated in disease pathology. The rationale for its investigation is rooted in the need for new chemical entities that may offer improved efficacy, selectivity, or pharmacokinetic profiles over existing treatments. This guide, therefore, presents a proposed framework for the systematic evaluation of its anti-inflammatory efficacy, benchmarking it against a standard alternative in a validated, industry-standard in vitro model.
Benchmarking Efficacy in a Cellular Model of Neuroinflammation
To establish a quantitative measure of efficacy, we propose a head-to-head comparison in a well-characterized cellular model of neuroinflammation. Microglial cells are the resident immune cells of the central nervous system and are central players in neuroinflammatory processes.[1] Their activation by stimuli such as lipopolysaccharide (LPS) provides a robust and reproducible model for screening anti-inflammatory compounds.[2][3]
Experimental Objective: To quantitatively compare the potency of this compound with a standard reference compound ("Reference Inhibitor") in suppressing the LPS-induced inflammatory response in murine BV-2 microglial cells.
Experimental Workflow: A Step-by-Step Overview
The following workflow outlines the proposed experimental design, from cell preparation to data analysis. This self-validating system includes controls at each critical stage to ensure data integrity.
Figure 1: Proposed workflow for benchmarking anti-inflammatory efficacy.
Detailed Experimental Protocol: Nitric Oxide Inhibition Assay
This protocol describes the measurement of nitric oxide (NO), a key inflammatory mediator produced by activated microglia.
-
Cell Culture: Murine BV-2 microglial cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into a 96-well plate at a density of 4 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Preparation: this compound and the Reference Inhibitor are dissolved in DMSO to create stock solutions, then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.1%.
-
Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of the test compounds. Cells are pre-incubated for 1 hour.
-
Inflammatory Stimulation: LPS is added to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Griess Assay: 50 µL of supernatant from each well is transferred to a new plate. 50 µL of Griess Reagent is added to each well. The absorbance is measured at 540 nm. NO levels are calculated against a sodium nitrite standard curve.
-
MTT Assay for Cytotoxicity: To assess whether the observed inhibition is due to toxicity, an MTT assay is performed on the remaining cells in the original plate to determine cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for NO production and the half-maximal cytotoxic concentration (CC₅₀) are calculated using non-linear regression analysis.
Illustrative Data & Comparative Analysis
The following table presents a hypothetical but plausible dataset derived from the described protocol, comparing our target compound with a reference inhibitor and a well-known anti-inflammatory drug, Dexamethasone.
| Compound | IC₅₀ (µM) for NO Inhibition | CC₅₀ (µM) in BV-2 Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 7.5 ± 0.9 | > 100 | > 13.3 |
| Reference Inhibitor (e.g., a known p38 MAPK inhibitor) | 2.1 ± 0.3 | 45.2 ± 5.1 | 21.5 |
| Dexamethasone (Positive Control) | 0.08 ± 0.01 | > 200 | > 2500 |
Table 1: Hypothetical comparative efficacy and cytotoxicity data.
Causality Behind Experimental Choices: The choice of the NO inhibition assay provides a direct measure of inflammatory response modulation. Critically, running a parallel cytotoxicity assay (MTT) is a self-validating step; it allows us to calculate a Selectivity Index (SI). A high SI is desirable, as it indicates that the compound's anti-inflammatory effect occurs at concentrations far below those that cause cell death, distinguishing true efficacy from toxic artifacts.
Proposed Mechanism of Action: Targeting the NF-κB Signaling Cascade
A primary driver of the inflammatory response in microglia is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This transcription factor controls the expression of numerous pro-inflammatory genes, including the enzyme responsible for NO production (iNOS).[6][7] We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting this critical pathway.
Figure 2: Proposed mechanism via inhibition of the NF-κB pathway.
Protocol for Mechanistic Validation (Western Blot):
To test this hypothesis, one would measure the phosphorylation of IκBα, a key event that precedes NF-κB activation.[7]
-
Cell Culture and Treatment: BV-2 cells are seeded and treated with the compound as described previously, but for a shorter duration (e.g., 30 minutes) following LPS stimulation.
-
Protein Extraction: Cells are lysed, and total protein is collected.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated-IκBα and total IκBα. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Analysis: A reduction in the ratio of phosphorylated-IκBα to total IκBα in compound-treated cells compared to LPS-only treated cells would provide strong evidence for NF-κB pathway inhibition.
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the efficacy of this compound. Based on our illustrative data, the compound demonstrates promising anti-inflammatory activity with a favorable safety profile (in vitro). Its proposed mechanism of action through the inhibition of the NF-κB pathway presents a plausible explanation for its effects.
The logical next steps in the evaluation of this compound would be:
-
In-vivo Validation: Testing the compound in animal models of inflammation or neurodegenerative disease to confirm efficacy in a complex biological system.[8][9]
-
Target Deconvolution: Employing chemical proteomics or similar techniques to identify the specific protein target(s) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.
By following this structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel chemical entities like this compound and make informed decisions for further development.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Cellectricon. (n.d.). Neuroinflammation. Retrieved January 11, 2026, from [Link]
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Martin-Serrano, G., et al. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 732412. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Ahn, K. S., & Aggarwal, B. B. (2005). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 10, 2535-2544. [Link]
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Wikipedia contributors. (2024, December 23). NF-κB. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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InnoSer. (n.d.). In vitro neurology assays. Retrieved January 11, 2026, from [Link]
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Vilalta, A., & Brown, G. C. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]
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Boddeke, E. W. G. M., et al. (2016). An Overview of in vitro Methods to Study Microglia. Frontiers in Cellular Neuroscience, 10, 203. [Link]
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Nasir, M., et al. (2024). Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice. Heliyon, 10(12), e32693. [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Data for Azepane Compounds
This guide provides a comprehensive framework for the cross-validation of analytical methods for azepane-containing compounds, a crucial activity in pharmaceutical development. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection, validation strategies, and data interpretation, ensuring the generation of robust and reliable analytical data packages for regulatory submission.
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom present unique analytical challenges, including potential for on-column instability, peak tailing in chromatography, and complex fragmentation patterns in mass spectrometry. Therefore, a rigorous cross-validation strategy is not merely a regulatory requirement but a scientific necessity to ensure data integrity across different analytical platforms.
The Strategic Imperative for Cross-Validation
In drug development, it is common to employ multiple analytical techniques for the characterization and quantification of a drug substance and its related impurities. For instance, a high-performance liquid chromatography (HPLC) method with UV detection might be used for routine quality control due to its robustness and simplicity, while a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for metabolite identification or bioanalysis.
Cross-validation serves to demonstrate the equivalency and consistency of these different analytical procedures. It provides documented evidence that two or more distinct methods yield comparable results, ensuring data continuity as a project transitions from early discovery to late-stage clinical trials. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, while not explicitly defining "cross-validation," the principles of inter-method comparability are fundamental to ensuring the reliability of analytical data.
Below is a diagram illustrating the decision-making process for initiating a cross-validation study.
Caption: Decision workflow for initiating an analytical method cross-validation study.
Core Analytical Techniques for Azepane Compounds
The choice of analytical technique is driven by the specific question being asked. For azepane compounds, the primary methods often include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity, potency, and stability testing. Due to the basic nature of the azepane nitrogen, reversed-phase chromatography often requires buffered mobile phases (e.g., formate, acetate, or phosphate) to control ionization and ensure symmetrical peak shapes. A C18 column is a common starting point, but phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivity for azepane analogues and their impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for impurity identification and quantification, especially for low-level impurities that may not be detectable by UV. The high sensitivity and specificity of MS are invaluable. For azepanes, electrospray ionization (ESI) in positive mode is typically effective due to the readily protonated nitrogen atom.
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents or for volatile derivatives of azepane compounds. Headspace GC-MS is the standard for Class 1 and Class 2 residual solvent analysis as mandated by ICH Q3C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural elucidation and confirmation. ¹H and ¹³C NMR are used to confirm the identity of the azepane core and its substituents. Quantitative NMR (qNMR) can also serve as a primary standard method for determining purity without the need for a specific reference standard of the analyte.
Experimental Design for Cross-Validation: A Case Study
Let's consider a common scenario: An established HPLC-UV method is used for the quantification of a key process-related impurity in an azepane drug substance. A new, more sensitive UPLC-MS/MS method has been developed to achieve a lower limit of quantitation (LOQ). A cross-validation study is required to bridge the data between these two methods.
Experimental Protocol
Objective: To demonstrate the equivalence of an HPLC-UV and a UPLC-MS/MS method for the quantification of Impurity-X in Azepane-API.
Step 1: Pre-Validation & Method Optimization
-
Ensure both individual methods are fully validated (or at least qualified) for their intended purpose according to FDA and ICH guidelines, which includes specificity, linearity, accuracy, precision, and range.
-
The HPLC-UV method should demonstrate linearity from the reporting threshold to 120% of the specification limit for Impurity-X.
-
The UPLC-MS/MS method should demonstrate linearity from a lower limit, for example, 0.01% to 1.0% relative to the API concentration.
Step 2: Sample Selection
-
Select a minimum of three batches of Azepane-API that contain Impurity-X at different concentration levels (e.g., low, medium, and high).
-
Prepare samples in triplicate for each batch and for each analytical method.
Step 3: Data Acquisition Workflow
Caption: Parallel workflow for data acquisition in a cross-validation study.
Step 4: Data Analysis & Acceptance Criteria
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results obtained from each method for each batch.
-
The primary acceptance criterion is the agreement between the mean values obtained by the two methods. A common approach is to calculate the percentage difference between the means. The acceptance limit is typically pre-defined in the validation protocol, for example, the difference should not exceed 10%.
-
Statistical tests, such as a two-sample t-test, can be used to determine if there is a statistically significant difference between the results. The null hypothesis (H₀) is that the means of the two methods are equal.
Data Presentation and Interpretation
The results of the cross-validation study should be presented clearly and concisely. Tables are an effective way to summarize the quantitative data.
Table 1: Comparison of Impurity-X Quantification (% w/w)
| Batch ID | HPLC-UV Mean (n=3) | HPLC-UV %RSD | UPLC-MS/MS Mean (n=3) | UPLC-MS/MS %RSD | % Difference |
| AZ-B001 | 0.18% | 1.5% | 0.17% | 1.2% | -5.7% |
| AZ-B002 | 0.45% | 1.1% | 0.47% | 0.9% | +4.3% |
| AZ-B003 | 0.08% | 2.8% | 0.07% | 2.1% | -13.6%* |
*Result outside the typical acceptance criterion of ±10%.
In the hypothetical data above, Batches AZ-B001 and AZ-B002 show good agreement between the two methods. However, Batch AZ-B003 shows a difference of -13.6%. This would trigger an investigation. The higher %RSD for both methods at this lower concentration is expected, but the bias between the methods may indicate an issue with either integration at the LOQ for the HPLC-UV method or a matrix effect in the UPLC-MS/MS method.
The following diagram illustrates the logical process for investigating a failed cross-validation result.
Caption: Logic diagram for investigating failed cross-validation results.
Conclusion and Best Practices
Cross-validation of analytical data for azepane compounds is a critical exercise that underpins the integrity of a drug development program. It ensures that data generated across different laboratories, different techniques, and different stages of development is reliable and comparable.
Key Takeaways:
-
Proactive Planning: Define the cross-validation strategy and acceptance criteria in a formal protocol before executing the experiments.
-
Scientific Rationale: The choice of methods to be cross-validated should be based on a clear scientific and regulatory strategy.
-
Thorough Investigation: Any discrepancies observed during cross-validation must be thoroughly investigated and documented. A failed result is not necessarily a failure of the method, but an opportunity to gain a deeper understanding of its performance characteristics.
-
Lifecycle Management: Cross-validation is not a one-time event. It may need to be revisited if there are significant changes to the manufacturing process of the API or the analytical method itself.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the analytical data for their azepane compounds is robust, defensible, and fit for purpose.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
The Azepane Scaffold: A Comparative Guide to its Pharmacological Profile as an Inhibitor Engine
The seven-membered nitrogen-containing heterocycle, the azepane ring, has steadily emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse array of biological targets. This unique characteristic has led to the successful incorporation of the azepane motif into numerous FDA-approved drugs and a burgeoning pipeline of therapeutic candidates.[1] This guide provides a comparative analysis of the pharmacological profiles of azepane-based inhibitors targeting four distinct and therapeutically relevant enzyme classes: Protein Tyrosine Phosphatases (PTPN2/PTPN1), Poly(ADP-ribose) Polymerase-1 (PARP-1), Cyclin-Dependent Kinase 2 (CDK2), and Cathepsin K.
Azepane-Based Inhibitors of PTPN2/PTPN1: Unleashing Anti-Tumor Immunity
Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling pathways, including the JAK-STAT pathway. Their inhibition has been identified as a promising strategy to enhance anti-tumor immunity by amplifying interferon signaling and promoting the activation of T cells and Natural Killer (NK) cells.[2][3]
Pharmacological Profile & Comparative Efficacy
Recently, novel series of azepane-containing derivatives have demonstrated potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[2][3] A notable example is the clinical trial candidate ABBV-CLS-484, which has shown the ability to generate potent anti-tumor immunity in preclinical models.[2] While specific IC50 values for many proprietary compounds are not publicly disclosed, the available data indicates a significant potential for this class of inhibitors.
| Compound ID | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) | Notes | Reference |
| Compound 4 (azepane-containing) | <10 | <10 | Novel small molecule inhibitor with good oral bioavailability and in vivo antitumor efficacy. | [3] |
| ABBV-CLS-484 | Not Specified | Not Specified | First-in-class, orally bioavailable, potent PTPN2/PTPN1 active-site inhibitor. | [2] |
| WS35 | 5.8 | 12.8 | Potent dual inhibitor with enhanced oral bioavailability. | [4][5] |
Causality Behind Experimental Choices: The selection of PTPN2 and PTPN1 as targets is rooted in their established roles in dampening immune responses. By inhibiting these phosphatases, the goal is to "release the brakes" on the immune system, allowing for a more robust attack against tumor cells. The dual inhibition is often pursued as PTPN1 and PTPN2 share structural homology and cooperative roles in regulating immune signaling.
Signaling Pathway: PTPN2/PTPN1 Inhibition in the JAK-STAT Pathway
Inhibition of PTPN2 and PTPN1 prevents the dephosphorylation of key components of the JAK-STAT signaling cascade, such as JAK1/3 and STAT1/3/5. This leads to sustained signaling downstream of interferon and other cytokine receptors, resulting in enhanced anti-tumor immune responses.
Azepane-Based Inhibitors of PARP-1: Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks and cell death through a mechanism known as synthetic lethality.
Pharmacological Profile & Comparative Efficacy
Several azepane-based scaffolds have been explored for PARP-1 inhibition, with some demonstrating potent enzymatic and cellular activity. A recent study reported novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives with significant PARP-1 inhibitory activity.
| Compound ID | PARP-1 IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |
| Compound 11b (spiro-azepine) | 19.24 | A549 (Lung) | 1.95 | [6][7] |
| Rucaparib (contains an azepine ring) | ~1 | Various | Varies | [8] |
| Olaparib | 5 | Various | Varies | [9] |
Causality Behind Experimental Choices: The rationale for targeting PARP-1 in specific cancer types is a prime example of precision medicine. By identifying tumors with pre-existing DNA repair defects (e.g., BRCA mutations), PARP inhibitors can selectively kill cancer cells while sparing healthy cells with intact repair mechanisms.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. Azepane-based PARP-1 inhibitors competitively bind to the NAD+ binding site of PARP-1, preventing PAR chain formation and trapping PARP-1 on the DNA, ultimately leading to the formation of lethal double-strand breaks during replication.
Azepane-Based Inhibitors of CDK2: Halting the Cell Cycle in Cancer
Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2]
Pharmacological Profile & Comparative Efficacy
Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, exhibiting significant anticancer activity against various cancer cell lines.
| Compound ID | Target | Target Cell Line | IC50 (nM) | Reference |
| Compound 3 (pyrrolo[1,2-a]azepine) | CDK2 | HepG2 (Liver) | 4 | [2] |
| Compound 6 (pyrrolo[1,2-a]azepine) | CDK2 | HepG2 (Liver) | 1.6 | [2] |
| Milciclib (PHA-848125) | CDK2/cyclin A | - | 45 |
Causality Behind Experimental Choices: The cell cycle is a fundamental process for cell proliferation. Targeting key regulators like CDK2 offers a direct approach to halt the uncontrolled growth of cancer cells. The focus on the G1/S transition is strategic, as it is a critical checkpoint before the cell commits to DNA replication.
Signaling Pathway: CDK2 in G1/S Phase Transition
CDK2, activated by Cyclin E, phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for S phase entry. Azepane-based CDK2 inhibitors block the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.
Azepanone-Based Inhibitors of Cathepsin K: A Targeted Approach for Osteoporosis
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is the principal enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen. Its inhibition is a key therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis.
Pharmacological Profile & Comparative Efficacy
A series of azepanone-based inhibitors have demonstrated potent and selective inhibition of Cathepsin K. These compounds have shown improved configurational stability compared to earlier five- and six-membered ring ketone-based inhibitors.
| Compound ID | Human Cathepsin K Ki,app (nM) | Oral Bioavailability (%) (in rat) | Notes | Reference |
| Compound 20 (azepanone-based) | 0.16 | 42 | Potent and selective inhibitor. | |
| Relacatib (SB-462795) | 0.041 | 89 | Highly potent but with lower selectivity against other cathepsins. | |
| Odanacatib | 0.2 (IC50) | Not specified | Selective inhibitor that was evaluated in late-stage clinical trials. | [10] |
Causality Behind Experimental Choices: The high expression and critical role of Cathepsin K in osteoclasts make it an ideal target for anti-resorptive therapies. The aim is to specifically block bone degradation without significantly affecting bone formation, thereby rebalancing bone remodeling.
Signaling Pathway: Cathepsin K in Osteoclast-Mediated Bone Resorption
Osteoclasts create an acidic microenvironment at the bone surface, which demineralizes the bone matrix. Cathepsin K is then secreted into this resorption lacuna to degrade the exposed collagenous matrix. Azepanone-based inhibitors bind to the active site of Cathepsin K, preventing the breakdown of collagen and thus inhibiting bone resorption.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to characterize these azepane-based inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against a purified enzyme (e.g., PTPN2, PARP-1, CDK2, Cathepsin K).
-
Reagent Preparation:
-
Prepare a stock solution of the azepane-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the purified recombinant enzyme in assay buffer.
-
Prepare a solution of the specific substrate (e.g., a fluorogenic peptide) in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume of the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Detection:
-
Stop the reaction (if necessary) by adding a stop solution.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the azepane-based inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
References
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Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]
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Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. [Link]
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Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH. [Link]
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Synthesis, biological profile and computational insights of new derivatives of benzo [B][2][6] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. PubMed. [Link]
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(PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. [https://www.researchgate.net/publication/374945790_Discovery_of_novel_2345-tetrahydrospirobenzo[c]azepine-11'-cyclohexan]-5-ol_derivatives_as_PARP-1_inhibitors]([Link])
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Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]
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Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. PMC. [Link]
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Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors | Request PDF. ResearchGate. [Link]
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Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
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Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. TÜBİTAK Academic Journals. [Link]
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Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). NIH. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
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Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]
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Structure Guided Inhibitor Designing of CDK2 and Discovery of Potential Leads Against Cancer. PubMed. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
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Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. PubMed. [Link]
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
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Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. ACS Figshare. [Link]
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Design, synthesis, and evaluation of novel CDK2 inhibitors as potential anticancer agents. University of South Australia. [Link]
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Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. [Link]
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Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF. ResearchGate. [Link]
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Odanacatib is a Selective Cathepsin K Inhibitor for Osteoporosis Research. [Link]
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Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. PubMed. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion | bioRxiv. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
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Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]
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CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link]
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PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. [Link]
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Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]
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A Comparative Spectroscopic Guide to Azepane Diastereomers: Elucidating Stereochemistry in Drug Discovery
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The inherent flexibility of the azepane ring, coupled with the potential for multiple stereocenters, gives rise to a complex stereochemical landscape. The precise three-dimensional arrangement of substituents, or stereochemistry, is often a critical determinant of a molecule's pharmacological activity. Consequently, the unambiguous differentiation and characterization of azepane diastereomers are paramount for researchers in drug discovery and development.
This guide provides an in-depth spectroscopic comparison of azepane diastereomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between stereochemistry and spectral features, offering field-proven insights and detailed experimental protocols to empower researchers in their stereochemical assignments.
The Conformational Challenge of the Azepane Ring
Unlike the more rigid five- and six-membered rings, the seven-membered azepane ring possesses significant conformational flexibility. It can adopt a variety of chair and boat-like conformations that readily interconvert at room temperature.[2] This conformational dynamism presents a unique challenge in spectroscopic analysis, as the observed spectra are often a population-weighted average of multiple conformers. However, as we will explore, the introduction of substituents can significantly influence the conformational equilibrium, often favoring a pseudo-chair or twist-chair conformation. This substituent-driven conformational locking is the very basis for the spectroscopic differentiation of diastereomers.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful and informative technique for differentiating diastereomers. The distinct spatial arrangement of atoms in diastereomers leads to unique electronic environments for the nuclei, resulting in discernible differences in chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, NOE).
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectra of azepane diastereomers can exhibit significant differences in both chemical shifts and coupling constants. Protons in different stereochemical environments will experience varying degrees of shielding and deshielding, leading to distinct resonance frequencies.
For instance, in a pair of 2,3-disubstituted azepanes, the relative orientation of the substituents (cis or trans) will dictate the spatial relationship of the ring protons. In the cis isomer, one substituent may be in a pseudo-axial orientation while the other is pseudo-equatorial. In the trans isomer, both could be pseudo-equatorial. These conformational differences directly impact the chemical shifts of the protons on the stereogenic centers and adjacent carbons.
Key Distinguishing Features in ¹H NMR:
-
Chemical Shifts (δ): Protons on or near the stereogenic centers will show the most significant chemical shift differences between diastereomers. Axial and equatorial protons in cyclic systems have distinct chemical shifts, and the preferred conformation of each diastereomer will influence these values.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. Different conformations in diastereomers lead to different dihedral angles and, consequently, different coupling constants. For example, a larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons.
Illustrative Data: ¹H NMR Comparison of Hypothetical cis- and trans-2-benzyl-3-methylazepane
| Proton | cis-Isomer (δ, ppm, J in Hz) | trans-Isomer (δ, ppm, J in Hz) | Rationale for Difference |
| H2 | 3.15 (dd, J = 9.5, 4.0) | 2.95 (t, J = 8.5) | In the cis isomer, H2 is likely pseudo-axial, experiencing different couplings to the two H3 protons. In the trans isomer, with a different conformation, H2 may have similar couplings to the H3 protons, resulting in a triplet-like signal. |
| H3 | 2.10 (m) | 2.35 (m) | The chemical shift of H3 is influenced by the relative orientation of the benzyl and methyl groups. The more sterically hindered environment in one diastereomer can lead to a downfield shift. |
| CH₃ | 0.95 (d, J = 7.0) | 1.10 (d, J = 7.0) | The shielding effect of the benzyl group's phenyl ring can cause an upfield shift of the methyl protons in the cis isomer compared to the trans isomer. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information for diastereomer differentiation. The chemical shifts of carbon atoms are sensitive to steric and electronic effects, which differ between diastereomers.
Key Distinguishing Features in ¹³C NMR:
-
Chemical Shifts (δ): Carbons within the azepane ring, particularly the stereogenic centers (C2 and C3 in our example), and the carbons of the substituents will exhibit distinct chemical shifts. Steric compression, known as the γ-gauche effect, can cause an upfield shift for carbons in a sterically crowded environment. For example, in a cis-1,2-disubstituted cycloalkane, the substituents can cause a γ-gauche interaction that shields the involved carbons, shifting their signals upfield compared to the trans isomer.
Illustrative Data: ¹³C NMR Comparison of Hypothetical cis- and trans-2-benzyl-3-methylazepane
| Carbon | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Rationale for Difference |
| C2 | 58.5 | 61.0 | Steric interactions in the cis isomer can lead to shielding of C2, resulting in an upfield shift. |
| C3 | 35.2 | 38.0 | Similar to C2, the relative orientation of the substituents affects the electronic environment and chemical shift of C3. |
| CH₃ | 15.8 | 18.5 | The γ-gauche effect from the benzyl group in the cis isomer can shield the methyl carbon, causing an upfield shift. |
2D NMR: NOESY for Unambiguous Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space correlations between protons that are in close proximity (typically < 5 Å). This is invaluable for determining the relative stereochemistry of diastereomers. By identifying which protons are close to each other in space, the cis or trans relationship of substituents can be definitively established.
Experimental Workflow for NOESY Analysis
Caption: Workflow for NOESY-based stereochemical assignment.
In our hypothetical example of 2-benzyl-3-methylazepane, a NOESY experiment on the cis isomer would be expected to show a cross-peak between the protons of the methyl group and the benzylic protons, indicating their spatial proximity on the same face of the ring. Conversely, the trans isomer would likely not show this correlation, but might instead exhibit NOEs between the methyl protons and a different set of ring protons.
Infrared (IR) Spectroscopy: A Complementary Technique
While not as definitive as NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence for differentiating azepane diastereomers. The vibrational frequencies of bonds are sensitive to the local molecular environment. Diastereomers, with their different shapes and steric interactions, can exhibit subtle but measurable differences in their IR spectra.
Key Distinguishing Features in IR Spectroscopy:
-
Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Differences in the pattern of peaks in this region can serve as a "fingerprint" to distinguish between diastereomers.
-
C-N and C-H Bending Frequencies: The bending vibrations of C-N and C-H bonds can be influenced by the steric environment. For instance, steric compression in one diastereomer might cause a slight shift in the frequency of a particular bending mode compared to the other.
It is important to note that for secondary azepanes (containing an N-H bond), the N-H stretching frequency (typically around 3300-3500 cm⁻¹) may also be affected by the overall molecular conformation and any intramolecular hydrogen bonding possibilities, which could differ between diastereomers.[2]
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the fragment ions is influenced by the stereochemistry of the parent molecule.
Key Distinguishing Features in Mass Spectrometry:
-
Relative Abundance of Fragment Ions: The stereochemical arrangement of substituents can influence the ease of certain fragmentation pathways. For example, a fragmentation that is facilitated by a specific spatial arrangement of atoms in one diastereomer may be less favorable in the other, leading to a different relative abundance of the resulting fragment ions. Studies on related heterocyclic systems have shown that stereochemistry can significantly impact fragmentation. For instance, the elimination of a substituent may be more facile in a diastereomer where a neighboring group can provide anchimeric assistance.
Experimental Protocol for Comparative MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of each purified diastereomer in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electron Ionization (EI) mass spectrometer, as this hard ionization technique is more likely to induce stereochemically dependent fragmentation.
-
Data Acquisition: Acquire the mass spectrum for each diastereomer under identical conditions (e.g., ionization energy, source temperature).
-
Data Analysis: Compare the fragmentation patterns, paying close attention to the relative intensities of the major fragment ions. Look for unique fragments or significant differences in the abundance of common fragments.
Illustrative Fragmentation Differences
Caption: Hypothetical influence of stereochemistry on fragmentation pathways.
Conclusion: An Integrated Spectroscopic Approach
The definitive assignment of stereochemistry in azepane diastereomers relies on a holistic and integrated spectroscopic approach. While ¹H and ¹³C NMR, particularly with the aid of 2D techniques like NOESY, provide the most conclusive evidence, IR and MS offer valuable complementary data. By understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output, researchers can confidently navigate the complexities of azepane stereochemistry. This rigorous characterization is not merely an academic exercise; it is a critical step in the development of safe and effective medicines, ensuring that the desired stereoisomer with the optimal therapeutic profile is advanced.
References
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Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781–3785. [Link]
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Patel, A. R., Hunter, L., & Bhadbhade, M. M. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry, 2014(12), 2584–2593. [Link]
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Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
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Gómez-Pérez, A., Virseda-Jerez, J. A., Cantarero, L., Soriano, E., Marco-Contelles, J., & Samadi, A. (2019). Synthesis and Biological Evaluation of Novel 2, 3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. Current pharmaceutical design, 25(33), 3591-3603. [Link]
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Uccella, N. A., & Williams, D. H. (1999). Mass spectral fragmentation of cis-and trans-1a, 3-disubstituted 1, 1-dichloro-1a, 2, 3, 4-tetrahydro-1H-azirino [1, 2-a][1][4] benzodiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1444-1447. [Link]
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A Senior Application Scientist's Guide to Verifying the Absence of Starting Materials in Final Drug Products
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing
In the development and manufacturing of pharmaceuticals, the final drug product's purity is paramount to its safety and efficacy. A critical aspect of ensuring this purity is the rigorous verification that all starting materials have been consumed or removed to negligible, safe levels. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities, which include unreacted starting materials.[1][2] This guide provides an in-depth comparison of analytical methodologies designed to detect and quantify trace levels of starting materials, offering a strategic framework for researchers, scientists, and drug development professionals.
The International Council for Harmonisation (ICH) provides a detailed framework for the control of impurities. Specifically, ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[3][4][5][6][7][8][9] Starting materials fall under the category of process-related impurities and their control is a fundamental aspect of demonstrating a well-understood and robust manufacturing process.[1][10]
The Analytical Challenge: "Finding a Needle in a Haystack"
Detecting trace amounts of a starting material within a complex matrix of the final active pharmaceutical ingredient (API) and excipients presents a significant analytical challenge. The final product matrix can interfere with the analysis, masking the signal of the starting material. Furthermore, the starting material itself may be reactive or unstable under the analytical conditions.[11] Therefore, the chosen analytical method must be highly selective, sensitive, and robust.
Core Analytical Techniques: A Comparative Analysis
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the starting material and the final product. The most commonly employed techniques are chromatographic, given their superior separating power.[12][]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[11][14][15] Its versatility stems from the wide array of stationary phases (columns) and mobile phases that can be used to achieve separation.[16][17][18]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Common Detectors:
-
Ultraviolet (UV): Ideal for starting materials with a UV chromophore. It is robust and cost-effective.
-
Mass Spectrometry (MS): Offers unparalleled sensitivity and selectivity, allowing for definitive identification and quantification of trace-level impurities.[19][20][21] LC-MS is particularly powerful for identifying unknown impurities that may arise from the starting material.[22]
-
-
Causality in Method Development: The choice between detectors is driven by the starting material's structure and the required sensitivity. If the starting material lacks a chromophore or if picogram-level detection is necessary, MS is the superior choice. The development of a robust HPLC method is a systematic process, often guided by Quality by Design (QbD) principles to ensure the method is reliable throughout the product's lifecycle.[14][23]
Gas Chromatography (GC)
For volatile and semi-volatile starting materials, such as residual solvents, GC is the preferred technique.[24][25][26][27]
-
Principle: Separation occurs as volatile analytes are carried by an inert gas (mobile phase) through a column containing a stationary phase.
-
Common Detectors:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering excellent sensitivity and a wide linear range.
-
Mass Spectrometry (MS): Provides structural information for definitive peak identification, which is crucial when dealing with complex impurity profiles.
-
-
Sample Introduction: Headspace sampling is a common technique used in conjunction with GC to analyze residual solvents in solid or liquid drug products.[24][27] This technique minimizes matrix effects by only introducing the volatile components into the GC system.
Other Spectroscopic Techniques
While chromatography is dominant, other techniques can be valuable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity, provided a certified internal standard is used. It is also invaluable for structural elucidation of unknown impurities.[11][22]
-
Vibrational Spectroscopy (FTIR, Raman): These techniques are generally less sensitive than chromatography but can be useful for at-line or in-line process monitoring to ensure complete reaction consumption of a starting material.[11]
Table 1: Comparison of Key Analytical Techniques
| Technique | Analyte Properties | Sensitivity | Selectivity | Key Advantages | Key Limitations |
| HPLC-UV | Non-volatile, UV-active | ng - µg | Good | Robust, cost-effective, widely available. | Requires a chromophore, potential for co-elution.[16] |
| HPLC-MS | Non-volatile | pg - ng | Excellent | High sensitivity and specificity, structural information.[19][20] | Higher cost and complexity. |
| GC-FID | Volatile, thermally stable | pg - ng | Good | Excellent for residual solvents, high sensitivity.[24][28] | Not suitable for non-volatile or thermally labile compounds. |
| GC-MS | Volatile, thermally stable | pg - ng | Excellent | Definitive identification of volatile impurities. | Higher cost and complexity than GC-FID. |
| qNMR | Soluble | µg - mg | Excellent | Quantitative without a specific reference standard, structural info. | Lower sensitivity compared to chromatographic methods. |
Method Selection and Validation: A Self-Validating System
The trustworthiness of any analytical result hinges on the validation of the method. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[29][30][31][32] A properly validated method is a self-validating system, ensuring that the results are accurate, precise, and reliable.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, excipients, and degradation products.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
Workflow for Method Selection and Validation
The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method.
Caption: Decision workflow for analytical method selection.
Detailed Experimental Protocols
The following are illustrative, step-by-step protocols for common scenarios.
Protocol 1: HPLC-UV Method for a Non-Volatile Starting Material
Objective: To quantify Starting Material X in Final Product Y.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Starting Material X reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by diluting the stock solution to cover the expected range, including the LOQ.
-
Accurately weigh a sample of Final Product Y and dissolve it in the diluent to a known concentration. The concentration should be high enough to detect the starting material at its specification limit.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength of maximum absorbance for Starting Material X.
-
-
System Suitability:
-
Inject a system suitability standard (a mid-level calibration standard) five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the starting material against its concentration.
-
Inject the sample preparation and determine the peak area of the starting material.
-
Calculate the concentration of Starting Material X in the sample using the linear regression equation from the calibration curve.
-
Protocol 2: GC-FID with Headspace for a Volatile Starting Material (Residual Solvent)
Objective: To quantify Residual Solvent Z (e.g., Toluene) in Final Product Y.
-
Standard and Sample Preparation:
-
Prepare a stock solution of Solvent Z in a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Prepare calibration standards in headspace vials containing the same high-boiling solvent.
-
Accurately weigh a sample of Final Product Y into a headspace vial and add a known volume of the high-boiling solvent.
-
-
GC-Headspace Conditions (Example):
-
GC Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 260 °C
-
Carrier Gas: Helium, constant flow.
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
-
System Suitability:
-
Analyze a system suitability standard.
-
Resolution between critical pairs (as defined in USP <467> if applicable) should be ≥ 1.0.[26]
-
RSD of peak areas for replicate injections should be ≤ 15.0% for residual solvents.
-
-
Analysis and Calculation:
-
Perform a calibration curve as in the HPLC method.
-
Analyze the headspace of the sample vial.
-
Quantify the amount of Solvent Z based on the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for chromatographic analysis.
Data Interpretation and Reporting
The final step is to compare the quantified level of the starting material against the pre-defined acceptance criteria in the product specification. Any result that exceeds the established limit must trigger an out-of-specification (OOS) investigation to determine the root cause. The specification for a starting material impurity should be justified based on data from batches used in safety and clinical studies.[33]
Conclusion
Verifying the absence of starting materials in a final drug product is a non-negotiable aspect of pharmaceutical quality control. A risk-based, scientific approach to method selection, coupled with rigorous validation according to ICH guidelines, is essential. By employing powerful separation techniques like HPLC and GC, often paired with sensitive detectors like MS, drug developers can confidently ensure their products meet the highest standards of purity, safety, and quality, thereby safeguarding patient health and satisfying global regulatory expectations.
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available from: [Link]
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Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. LCGC International. Available from: [Link]
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Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Available from: [Link]
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Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec. Available from: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Available from: [Link]
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ICH Q3B(R2) Impurities in New Drug Products. gmp-compliance.org. Available from: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
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Drug Substance Starting Material Selection. Pharmaceutical Technology. Available from: [Link]
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Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
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HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
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A generic method approach for the determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]
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Guideline on the chemistry of active substances. European Medicines Agency (EMA). Available from: [Link]
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Q3B(R) Impurities in New Drug Products (Revision 3). FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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Active substance starting material(s) – importance of selection. Asepharmasolutions EN. Available from: [Link]
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Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. enkrisi. Available from: [Link]
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Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Allied Academies. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
This document provides essential, step-by-step guidance for the safe handling and disposal of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Part 1: Core Hazard Assessment and Precautionary Principles
Inferred Hazard Profile:
-
Azepane Core: The seven-membered azepane ring is a saturated nitrogen-containing heterocycle.[3][4] Structurally related compounds like piperidine are known to be toxic, flammable, and capable of causing severe skin and eye irritation.[5][6][7] Therefore, it is prudent to handle this compound as a potential skin and eye irritant.
-
General Organic Compound: Like many complex organic molecules, it should be considered potentially harmful if swallowed or inhaled.[2][8] In the absence of specific data, all routes of exposure should be minimized.
Chemical Profile and Hazard Assessment Summary
| Property | Value | Rationale & Source |
| CAS Number | 31696-09-0 | Chemical Abstracts Service Registry Number.[9] |
| Molecular Formula | C₁₆H₂₁NO₃ | Derived from the chemical structure.[10] |
| Molecular Weight | 275.34 g/mol | Calculated from the molecular formula.[10] |
| Potential Hazards | Harmful if swallowed, Skin/Eye Irritant, May cause respiratory irritation. | Inferred from structurally similar azepane and diazepane compounds.[2][8] |
| Environmental | Assumed toxic to aquatic life. | A precautionary stance based on general principles for synthetic organic compounds.[1][11] |
Mandatory Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[2]
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.[1]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Part 2: Step-by-Step Disposal Protocol
Disposal of this compound must never involve drain or standard solid waste streams.[1][12] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[13][14] The following protocol ensures a safe, compliant, "cradle-to-grave" management of the chemical waste.[12][15]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: In the absence of definitive data to the contrary, all waste containing this compound must be managed as hazardous waste. This is a fundamental aspect of responsible chemical management.[15]
-
Segregate Waste Streams:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (e.g., gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound and any solvents used for rinsing glassware in a designated liquid waste container.
-
Avoid Mixing: Do not mix this waste with incompatible waste streams (e.g., strong acids, bases, or oxidizers) to prevent unforeseen chemical reactions.[16]
-
Step 2: Containerization and Labeling
The integrity of the disposal process begins with proper containment at the point of generation.
-
Select an Appropriate Container: Use a leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene for both solids and liquids). The container must have a tight-fitting screw cap.[13]
-
Label Correctly and Completely: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE" .[1]
-
The full chemical name: "this compound" .
-
An accurate list of all contents, including solvents.
-
The approximate percentage of each component.
-
The date of initial waste accumulation.
-
Step 3: In-Lab Storage (Satellite Accumulation Area)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Safe Placement: The SAA should be located at or near the point of generation, away from general lab traffic, and must be under the control of the laboratory personnel. It should not be near a drain or heat source.[16]
-
Container Management: Keep the waste container closed at all times except when adding waste.[12][16]
Step 4: Final Disposal Procedure
-
Contact EHS: Do not attempt to dispose of the waste yourself. The disposal must be managed through your institution's Environmental Health and Safety (EHS) department. They are trained to handle the regulatory and logistical requirements.[1]
-
Schedule a Pickup: Submit a hazardous waste collection request as soon as your container is ready for pickup.[12]
-
Professional Disposal: The EHS department will work with a licensed and reputable hazardous waste disposal contractor. The standard and preferred method of disposal for this type of organic compound is high-temperature incineration, which ensures complete destruction and neutralization of harmful byproducts.[1]
-
Manifest Tracking: The waste will be tracked using a hazardous waste manifest system from the moment it leaves the lab until its final destruction, ensuring a complete and documented disposal chain as required by the EPA.[13][17]
Part 3: Emergency Spill and Exposure Procedures
Spill Management
Should a spill occur, immediate and correct action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full mandatory PPE (gloves, goggles, lab coat).
-
Contain the Spill: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container. Use non-sparking tools if a flammable solvent is present.[6]
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination (wipes, pads) must also be placed in the hazardous waste container.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting policy.[1]
Personnel Exposure
-
If Inhaled: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[9]
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
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- Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
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- CymitQuimica. (2024, December 19). Safety Data Sheet.
- CHIRALEN. (n.d.). Ethyl 1-benzyl-5-oxoazepane-4-carboxylate.
- Carl ROTH. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester.
- Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent.
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- Chemrio. (n.d.). This compound.
- ACE Biolabs. (n.d.). This compound.
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- Wikipedia. (n.d.). Azepane.
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Comprehensive Safety and Handling Guide for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
This guide provides essential, immediate safety and logistical information for the handling of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0). As a novel chemical entity, comprehensive toxicological data is not yet available. Therefore, this compound must be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on established best practices for handling research chemicals with unknown hazard profiles and information on structurally related compounds.
Hazard Identification and Risk Assessment: An Expert Perspective
Due to the absence of specific toxicity data for this compound, a thorough risk assessment is the critical first step before any handling of the compound. The chemical structure, containing a benzyl carboxylate and an ethyl carboxylate on an azepane scaffold, suggests potential for irritant properties and possible toxicity if ingested, inhaled, or absorbed through the skin. An analogous compound, Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate, is noted to potentially cause respiratory irritation.[1] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted to minimize any potential exposure.
Assumed Potential Hazards:
-
Dermal, Ocular, and Respiratory Irritation: Assumed to be an irritant upon contact with skin, eyes, and the respiratory tract.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Running reactions and transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Work-up and purification | Chemical splash goggles or face shield | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | N95 respirator if there is a risk of aerosol generation outside a fume hood |
| Handling of bulk quantities | Face shield and chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Fit-tested respirator with appropriate cartridges |
| Spill clean-up | Face shield and chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Fit-tested respirator with appropriate cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are the minimum requirement. However, for procedures with a higher risk of splashes, such as transfers and work-ups, chemical splash goggles are essential.[2][3][4] A face shield should be used in conjunction with goggles when handling larger quantities or during spill clean-up to protect the entire face.[5]
-
Hand Protection: Nitrile gloves are a good starting point for incidental contact. For prolonged contact or when handling concentrated solutions, double-gloving or using thicker, more chemical-resistant gloves like neoprene or butyl rubber is recommended. Always check the glove manufacturer's compatibility chart if available.
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn.[6]
-
Respiratory Protection: All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.[5]
Safe Handling and Operational Procedures
Adherence to standard laboratory safety protocols is paramount. The following step-by-step guidance will help ensure safe handling during common laboratory procedures.
Weighing and Solution Preparation
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Donning PPE: Put on a lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. If the compound is a powder, use a spatula to transfer it gently.
-
Dissolution: Add the solvent to the solid in a closed container (e.g., a flask with a stopper). Swirl gently to dissolve. If heating is required, use a heating mantle and a condenser to prevent solvent evaporation.
-
Cleaning: Clean the weighing area and any contaminated equipment immediately after use.
Running Chemical Reactions
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is properly clamped and secure.
-
Reagent Addition: Add reagents slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.
-
Monitoring: Monitor the reaction progress from a safe distance. Do not leave the reaction unattended.
-
Quenching: At the end of the reaction, quench it carefully by slowly adding the quenching agent. Be aware of any potential gas evolution.
Emergency Procedures: A Plan for the Unexpected
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collect: Carefully scoop up the absorbed material into a sealable container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including unused product, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and procedures.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and handling procedures.
Caption: Decision workflow for PPE and safe handling.
References
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Chemistry LibreTexts. (2024). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
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Ms. kropac. (n.d.). Ester Lab Student Handout. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]
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MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
